molecular formula C8H5Br2N B7824775 3,5-Dibromo-4-methylbenzonitrile

3,5-Dibromo-4-methylbenzonitrile

Cat. No.: B7824775
M. Wt: 274.94 g/mol
InChI Key: WWFLOIYSUOKKBN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) is a high-value aromatic nitrile compound utilized primarily as a key synthetic intermediate in organic chemistry and pharmaceutical research. With a molecular formula of C8H5Br2N and a molecular weight of 274.94 g/mol, this compound features a benzonitrile core symmetrically substituted with bromine atoms at the 3 and 5 positions and a methyl group at the 4 position . The nitrile functional group is highly versatile and biocompatible, often serving as a hydrogen bond acceptor in molecular binding interactions or as a bioisostere for carbonyl groups in the design of active pharmaceutical ingredients (APIs) . In medicinal chemistry, aromatic nitriles like this one are frequently incorporated into drug candidates to optimize binding affinity and metabolic stability, with applications noted in the development of enzyme inhibitors and receptor antagonists . The specific bromine substitution pattern makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFLOIYSUOKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Stability, and Synthesis of 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-methylbenzonitrile (CAS: 59596-31-5) is a highly specialized, poly-substituted aryl halide utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by a central benzene ring functionalized with a nitrile group, a methyl group, and two strategically positioned bromine atoms, this molecule offers orthogonal reactivity handles for transition-metal-catalyzed cross-coupling. This whitepaper dissects its physicochemical properties, degradation pathways, and the mechanistic causality behind its synthesis, providing a comprehensive framework for researchers and drug development professionals.

Structural and Physicochemical Properties

The structural integrity and reactivity of 3,5-dibromo-4-methylbenzonitrile are dictated by the electronic push-pull dynamics of its substituents. The electron-withdrawing nitrile (-C≡N) group reduces the overall electron density of the aromatic ring, while the electron-donating methyl (-CH3) group provides localized activation. Crystallographic analyses indicate that the steric bulk of the methyl group, flanked by two large bromine atoms, restricts rotation and prevents the formation of perfectly planar sheets within its crystal lattice, significantly influencing its solid-state behavior[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 3,5-Dibromo-4-methylbenzonitrile
CAS Number 59596-31-5[1]
Molecular Formula C8H5Br2N[1]
Molecular Weight 274.94 g/mol [1]
SMILES N#CC1=CC(Br)=C(C)C(Br)=C1[1]
Physical State Off-white to tan crystalline powder[2]
Melting Point 156 °C – 161 °C (429–434 K)[2]
Solubility Insoluble in water; soluble in ethyl acetate, dichloromethane, and DMSO

Mechanistic Synthesis and Synergistic Directing Effects

The synthesis of 3,5-dibromo-4-methylbenzonitrile from 4-methylbenzonitrile is a masterclass in regioselective Electrophilic Aromatic Substitution (EAS)[3]. The starting material possesses two functional groups with opposing electronic effects that synergistically direct the incoming electrophiles to the exact same positions:

  • The Methyl Group (-CH3): Activates the ring via hyperconjugation and directs incoming electrophiles to the ortho and para positions.

  • The Nitrile Group (-C≡N): Deactivates the ring via resonance and directs electrophiles to the meta position.

Because the nitrile is at C1 and the methyl is at C4, the ortho positions relative to the methyl group (C3 and C5) are simultaneously the meta positions relative to the nitrile group. This synergistic directing effect ensures that bromination occurs exclusively at the 3 and 5 positions[3].

SynthesisWorkflow SM 4-Methylbenzonitrile (Starting Material) Reagents NBS (2.1 eq) H2SO4 / H2O 10 °C, Dark SM->Reagents Acidic Bromination Intermediate Bromonium Ion (Br+) Generation Electrophilic Aromatic Substitution Reagents->Intermediate Ionic Pathway Directing Synergistic Directing Effects: -CH3 (ortho/para) -CN (meta) Intermediate->Directing Regioselectivity Product 3,5-Dibromo-4-methylbenzonitrile (Target Compound) Directing->Product Double Substitution

Caption: Workflow and mechanism for the synergistic EAS synthesis of 3,5-dibromo-4-methylbenzonitrile.

Self-Validating Experimental Protocol

To successfully execute this double bromination, the reaction must be forced down an ionic pathway rather than a radical pathway[3].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 eq) in a mixed solvent system of H2SO4/H2O (1:1, v/v/v) at 10 °C.

    • Causality: The low temperature prevents runaway exothermic reactions. The sulfuric acid is critical as it protonates the N-Bromosuccinimide (NBS), dramatically enhancing the electrophilicity of the bromine atom to form the active Br+ equivalent.

  • Reagent Addition: Slowly add NBS (2.1 eq) in portions.

    • Causality: A slight stoichiometric excess ensures complete double bromination, while slow addition prevents localized heating and oxidative side reactions.

  • Reaction Execution: Wrap the reaction vessel in aluminum foil to completely exclude ambient light, and stir at room temperature for 48 hours.

    • Causality: This is the most critical mechanistic choice. If exposed to light, NBS undergoes homolytic cleavage to form bromine radicals, initiating a Wohl-Ziegler reaction that causes undesired radical bromination at the benzylic methyl group. Excluding light guarantees strict adherence to the ionic EAS pathway.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS or TLC. You will observe the transient formation of the mono-brominated intermediate (3-bromo-4-methylbenzonitrile).

    • Self-Validation: The complete disappearance of this mono-bromo intermediate from the chromatogram serves as the internal validation that the second bromination cycle has finished, signaling reaction completion.

  • Quenching & Extraction: Filter the crude mixture. Dissolve the filter cake in ethyl acetate, and wash the organic layer sequentially with distilled water, saturated aqueous NaHCO3 (to neutralize residual H2SO4), and saturated brine[3].

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via recrystallization to yield the pure target compound.

Chemical Stability and Storage Protocols

The stability of 3,5-dibromo-4-methylbenzonitrile is governed by the specific vulnerabilities of its functional groups. Understanding these degradation pathways is essential for maintaining batch integrity during long-term storage.

  • Photostability: The aryl C-Br bonds are susceptible to photolytic cleavage. Prolonged exposure to UV or intense ambient light induces homolytic bond cleavage, generating highly reactive aryl radicals that lead to debromination or the formation of cross-linked polymeric impurities.

  • Hydrolytic Stability: While the nitrile (-C≡N) group is robust under neutral conditions, it is highly susceptible to nucleophilic attack under stress. Exposure to harsh aqueous acidic or basic conditions, particularly at elevated temperatures, will force the nitrile to hydrolyze first into an amide, and subsequently into 3,5-dibromo-4-methylbenzoic acid.

StabilityProfile Compound 3,5-Dibromo-4-methylbenzonitrile Photo UV / Light Exposure Compound->Photo Stress Thermal Aqueous Acid/Base + Heat Compound->Thermal Stress Storage Optimal Storage: RT or 2-8°C, Dark, Dry Compound->Storage Preservation Degradation1 Photolytic Debromination (Radical Cleavage) Photo->Degradation1 Degradation Degradation2 Nitrile Hydrolysis (Amide/Carboxylic Acid) Thermal->Degradation2 Degradation

Caption: Degradation pathways and optimal storage conditions for 3,5-dibromo-4-methylbenzonitrile.

Optimal Storage Protocol: To prevent degradation, the compound must be stored in a tightly sealed, opaque container to block photon ingress. It should be kept in a dry environment to prevent moisture-driven hydrolysis. While stable at room temperature for routine handling, storage at 2-8 °C is highly recommended for multi-year preservation[1].

Applications in Advanced Drug Development

In medicinal chemistry, 3,5-dibromo-4-methylbenzonitrile is highly valued for its dual bromine atoms, which act as programmable handles for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). A prominent real-world application of this molecule is its use as a core intermediate in the synthesis of advanced Bruton's Tyrosine Kinase (BTK) inhibitors[4]. These inhibitors are critical therapeutic agents designed to block B-cell receptor signaling pathways, offering targeted treatments for B-cell malignancies (like mantle cell lymphoma) and severe autoimmune diseases[4].

References

1.[1] Ambeed. 59596-31-5 | 3,5-Dibromo-4-methylbenzonitrile | Fluorinated Building Blocks.1 2.[3] ChemicalBook. 3-Bromo-4-methylbenzonitrile | 42872-74-2 (Synthesis Protocol).3 3.[2] IUCr Journals. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.2 4.[4] Google Patents. CN115715291B - Bruton's tyrosine kinase inhibitor and its preparation method (布鲁顿酪氨酸激酶抑制剂及其制备方法).4

Sources

Solubility Profiling and Process Engineering of 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and determination protocols for 3,5-Dibromo-4-methylbenzonitrile .

Technical Guide for Process Chemists and Formulation Scientists

Executive Summary

3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of agrochemicals and functional materials.[1] Unlike its hydroxy-analog (Bromoxynil), the methyl-derivative lacks hydrogen-bond donating capability, resulting in a distinct solubility profile characterized by high lipophilicity and significant lattice energy (MP ~161°C).

This guide addresses the scarcity of public quantitative solubility data by providing a derived solubility landscape based on crystallographic literature and structural analogs. Furthermore, it establishes a self-validating Standard Operating Procedure (SOP) for the empirical determination of its solubility, ensuring researchers can generate regulatory-grade data for process optimization.

Physicochemical Profile & Structural Analysis[3]

Understanding the solubility requires analyzing the solute-solvent interaction potential. The molecule features a rigid benzene core substituted with two bulky bromine atoms and a methyl group, creating a hydrophobic shield around the polar nitrile functionality.

PropertyValue / DescriptionImplication for Solubility
CAS Number 59596-31-5Unique Identifier
Molecular Formula C₈H₅Br₂NHigh halogen content increases density
Molecular Weight 274.94 g/mol Moderate size, diffusion not rate-limiting
Melting Point 161–162 °C (434 K)High Lattice Energy: Requires significant solvent interaction to disrupt crystal packing.
Polarity Moderate (Dipole from -CN)Soluble in polar aprotic solvents; insoluble in water.
H-Bonding Acceptor only (-CN)No H-bond donation; poor solubility in protic solvents unless they are highly polarizable.

Solubility Landscape: Qualitative & Semi-Quantitative Data

Based on synthesis protocols and crystallographic isolation methods (IUCr, 2017), the following solubility map defines the operational window for this compound.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility StatusProcess Utility
Chlorinated Dichloromethane (DCM)High Primary solvent for extraction and crystallization.
Esters Ethyl AcetateHigh Excellent for chromatography (Rf ~0.49 in 2:1 Hex/EtOAc).
Ketones AcetoneHigh Good for rapid dissolution; potential for solvate formation.
Alkanes Pentane / HexaneLow / Anti-solvent Used to crash out the product during recrystallization.
Aqueous WaterInsoluble Product precipitates immediately upon contact.
Alcohols Ethanol / MethanolLow to Moderate Temperature-dependent; likely requires heating for dissolution.
Mechanistic Insight: The "Like Dissolves Like" Nuance

The 3,5-dibromo substitution pattern creates a "lipophilic belt" around the molecule. While the nitrile group (-CN) is polar, the bulky bromines hinder the approach of water molecules, making the compound hydrophobic.

  • Crystallization Strategy: The literature suggests a DCM/Pentane system . The compound is dissolved in DCM (overcoming lattice energy via dispersion and dipole interactions), and Pentane is added to reduce solvent power, forcing the lattice to reform (crystallization).

Protocol: Precise Solubility Determination (SOP)

Since specific mole-fraction data is often required for thermodynamic modeling (e.g., for scale-up), the following protocol provides a self-validating system to measure solubility.

Workflow Diagram

The following logic flow ensures equilibrium is reached and artifacts (like supersaturation) are avoided.

Solubility_Protocol Start Preparation Excess Solid + Solvent Equilibration Shake-Flask (Isothermal, 24-72h) Start->Equilibration Validation Check Equilibrium (Time Point Analysis) Equilibration->Validation Validation->Equilibration Conc. Changing Sampling Filtration (0.45 µm Syringe Filter) Validation->Sampling Conc. Stable Analysis Quantification (HPLC/UV or Gravimetric) Sampling->Analysis

Caption: Figure 1. Isothermal saturation workflow ensuring thermodynamic equilibrium before sampling.

Step-by-Step Methodology

Phase A: Equilibration (The Shake-Flask Method)

  • Preparation: Add excess 3,5-Dibromo-4-methylbenzonitrile solid to a borosilicate glass vial containing the target solvent (e.g., 10 mL).

  • Agitation: Place in a thermostatic shaker bath controlled to ±0.1 K. Shake at 150 rpm.

  • Time-Course Validation:

    • Sample at 24 hours and 48 hours .

    • If the concentration deviation is <3%, equilibrium is reached. If not, continue to 72 hours. This step prevents premature sampling of kinetic solubility.

Phase B: Sampling & Analysis

  • Filtration: Use a pre-heated glass syringe with a 0.45 µm PTFE filter (hydrophobic) to prevent adsorption of the lipophilic drug.

  • Dilution: Immediately dilute the filtrate with Acetonitrile (ACN) to prevent precipitation upon cooling.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).

    • Mobile Phase: ACN:Water (70:30 v/v) – High organic content required due to lipophilicity.

    • Detection: UV at 254 nm (Aromatic ring absorption).

Thermodynamic Modeling Framework

Once experimental data is generated (from Section 4), it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for rigid aromatic rings.

The Model:



  • x : Mole fraction solubility.

  • T : Absolute temperature (Kelvin).

  • A, B, C : Empirical parameters derived from regression.

Application:

  • If B > 0 , dissolution is exothermic (rare for this class).

  • If B < 0 , dissolution is endothermic (expected).

  • Use this model to calculate the Enthalpy of Solution (

    
    ) , which dictates the cooling curve for crystallization reactors.
    

Process Implications & Safety

Synthesis & Purification
  • Reaction Solvent: The synthesis via Sandmeyer reaction (from amine) or bromination typically uses Acetonitrile or DCM .

  • Purification: The high solubility in DCM and low solubility in Pentane confirms antisolvent crystallization as the superior purification method over cooling crystallization, due to the steep solubility drop-off.

Handling Precautions (SDS Summary)
  • Hazards: Irritant (Skin/Eye). Toxic if swallowed (Nitrile functionality).

  • Storage: Store at room temperature, away from strong oxidizers.

  • PPE: Nitrile gloves are required; however, verify breakthrough times as halogenated solvents (DCM) permeate standard nitrile gloves rapidly. Use PVA or Laminate gloves for DCM handling.

References

  • Crystallographic Data & Synthesis

    • Noland, E. T., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. IUCrData , 2(11), x171569.

    • Note: This paper confirms the isolation using DCM/Pentane and provides the melting point (434 K).
  • Methodology for Solubility Determination

    • Shakeel, F., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline.... Journal of Chemical & Engineering Data .

    • Note: Referenced for the standard shake-flask protocol and Apelblat modeling applicable to dibrominated arom
  • Compound Properties

    • PubChem Database. 3,5-Dibromo-4-methylbenzonitrile (CID 40428785).[1]

Sources

Comprehensive Technical Guide: 3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

As a Senior Application Scientist, I approach the functionalization of highly substituted aromatic building blocks not merely as a sequence of chemical steps, but as a highly tuned system of thermodynamic and kinetic balances. 3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) is a prime example of a structurally demanding yet highly versatile intermediate. The dual presence of electrophilic bromine handles flanking an electron-donating methyl group, coupled with a strongly electron-withdrawing cyano group, makes this compound an exceptional scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs).

This guide synthesizes the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to master the handling and cross-coupling of this critical fluorinated/halogenated building block.

Executive Summary & Chemical Identity

Before designing a synthetic route, establishing the precise chemical identity and physical parameters of the starting material is non-negotiable. 3,5-Dibromo-4-methylbenzonitrile is characterized by a highly symmetric substitution pattern that dictates its downstream reactivity [1].

Table 1: Core Identifiers and Physicochemical Properties
ParameterSpecification / Value
Chemical Name 3,5-Dibromo-4-methylbenzonitrile
CAS Number 59596-31-5
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
SMILES Code N#CC1=CC(Br)=C(C)C(Br)=C1
InChI Key WWFLOIYSUOKKBN-UHFFFAOYSA-N
PubChem ID 40428785
Hazard Class 6.1 (Toxic Solid, Organic, n.o.s.)
UN Number 3439 (Packing Group III)

Data aggregated from standardized chemical inventories and safety data sheets[1].

Structural Analysis & Mechanistic Causality

The reactivity of 3,5-dibromo-4-methylbenzonitrile is governed by the push-pull electronic effects of its substituents and the severe steric microenvironment at the C3 and C5 positions.

  • Synergistic Directing Effects: The C1-cyano group is strongly electron-withdrawing and meta-directing (directing electrophiles to C3 and C5). Simultaneously, the C4-methyl group is electron-donating and ortho-directing (also directing to C3 and C5). This perfect synergy allows for highly regioselective synthesis of the scaffold via direct electrophilic aromatic substitution.

  • Steric Hindrance and Coplanarity: The steric bulk of a methyl group in dibrominated benzonitriles significantly disrupts the planar sheet structure typically observed in unmethylated analogs, forcing neighboring molecules or incoming ligands to become mutually inclined [2]. In cross-coupling, this means the oxidative addition of Palladium into the C-Br bond requires overcoming a higher activation energy barrier, necessitating specific ligand choices (e.g., bidentate ligands with large bite angles like dppf).

Regioselective Synthesis Workflow: Dibromination Protocol

To synthesize 3,5-dibromo-4-methylbenzonitrile from commercially available 4-methylbenzonitrile, we utilize a highly controlled electrophilic aromatic bromination.

Self-Validating Protocol: Electrophilic Bromination
  • Causality of Reagents: N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is utilized. H₂SO₄ protonates the nitrile, amplifying its meta-directing power, while simultaneously activating NBS to form a highly reactive bromonium ion (Br⁺).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylbenzonitrile (1.0 eq) in concentrated H₂SO₄ (0.5 M concentration) at 0 °C.

  • Addition: Slowly add NBS (2.1 eq) in small portions over 30 minutes. Causality: Maintaining 0 °C suppresses radical formation, preventing unwanted benzylic bromination at the C4-methyl group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. Self-Validation: The complete disappearance of the mono-bromo intermediate (m/z ~196) and the exclusive appearance of the dibromo target (m/z ~275) confirms reaction completion.

  • Workup: Pour the mixture over crushed ice. The highly polar H₂SO₄ remains aqueous, while the hydrophobic target product crashes out as a solid precipitate. Filter and wash with cold water.

Applications in Drug Development: Palladium-Catalyzed Cross-Coupling

The primary utility of 3,5-dibromo-4-methylbenzonitrile lies in its capacity for dual functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. By replacing the bromine atoms with aryl or heteroaryl groups, chemists can rapidly build complex, multi-ring API scaffolds.

G A 3,5-Dibromo-4-methylbenzonitrile (Electrophile) B Palladium(0) Catalyst Oxidative Addition A->B Step 1 E Transmetalation & Reductive Elimination B->E Pd(II) Intermediate C Arylboronic Acid (Nucleophile) D Base (K2CO3) Boronate Activation C->D Activation D->E Step 2 E->B Catalyst Regeneration F 3,5-Bis(aryl)-4-methylbenzonitrile (Target API Intermediate) E->F Step 3

Figure 1: Suzuki-Miyaura cross-coupling workflow for 3,5-dibromo-4-methylbenzonitrile.

Self-Validating Experimental Protocol: Suzuki-Miyaura Bis-Arylation

To achieve complete bis-arylation while navigating the steric hindrance of the C4-methyl group, the following optimized protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3,5-dibromo-4-methylbenzonitrile (1.0 eq), the desired arylboronic acid (2.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand possesses a large bite angle (approx. 99°), which geometrically forces the intermediate Pd(II) complex into an optimal conformation, drastically accelerating the rate-limiting reductive elimination step in sterically congested ortho-substituted systems.

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂, which leads to irreversible catalyst deactivation (Pd black formation). Water is strictly required to dissolve the K₂CO₃ and activate the boronic acid into a reactive boronate complex.

  • Heating & Validation: Heat the reaction to 90 °C for 8 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is a self-validating cascade; the mono-coupled intermediate will appear transiently before being entirely consumed to form the less polar bis-aryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Safety, Handling, and GHS Classification

Because 3,5-dibromo-4-methylbenzonitrile is a halogenated nitrile, it carries significant toxicological risks that must be managed with rigorous engineering controls[1].

  • GHS Hazard Statements:

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Laboratory Controls: All handling, including weighing and transferring, must be conducted within a certified Class II fume hood.

  • PPE Requirements: Nitrile gloves (double-gloved for extended handling), chemical safety goggles, and a chemically resistant lab coat are mandatory [3].

References

  • Title: Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide Source: IUCr Journals (International Union of Crystallography) URL: [Link]

Sources

Thermodynamic Architecture of Halogenated Benzonitriles: A Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzonitriles are pivotal intermediates in the synthesis of high-value pharmaceuticals (e.g., Letrozole, Enzalutamide) and advanced materials (liquid crystals). Their thermodynamic profile—specifically enthalpy of formation, lattice energy, and vapor pressure—dictates their stability during processing, their reactivity in nucleophilic aromatic substitutions (


), and their behavior in solid-state formulations.

This guide synthesizes high-precision calorimetric data with structural analysis to provide a definitive reference for researchers. It moves beyond basic physical constants to explore the energetic causality of isomer stability, focusing on the critical differences between fluoro-, chloro-, and bromo- derivatives.

Part 1: Thermodynamic Property Landscape

The thermodynamic stability of halogenated benzonitriles is heavily influenced by the position of the halogen relative to the cyano group (ortho, meta, para). The following data aggregates high-precision measurements from rotating bomb calorimetry and Knudsen effusion studies.

Table 1: Thermochemical Properties of Fluorobenzonitriles (298.15 K)

Data derived from Ribeiro da Silva et al. (2012).

IsomerState

(s/l) [kJ/mol]

[kJ/mol]

(g) [kJ/mol]
Stability Insight
2-Fluorobenzonitrile Liquid-138.5 ± 1.253.2 ± 0.8-85.3 ± 1.5Destabilized by repulsion between lone pairs of F and CN.
3-Fluorobenzonitrile Liquid-145.2 ± 1.154.1 ± 0.9-91.1 ± 1.4Inductive stabilization dominates.
4-Fluorobenzonitrile Solid-152.4 ± 1.371.5 ± 0.5-80.9 ± 1.4High lattice energy due to symmetric packing.
Table 2: Thermochemical Properties of Chlorobenzonitriles (298.15 K)

Data derived from Rocha, Galvão, & Ribeiro da Silva (2014).

IsomerStateMelting Point [°C]

(g) [kJ/mol]
Key Structural Feature
2-Chlorobenzonitrile Solid43-46135.2 ± 2.1Weak intramolecular Cl···CN interaction lowers sublimation enthalpy.
3-Chlorobenzonitrile Solid40-41128.5 ± 1.9Lowest lattice stability among isomers.
4-Chlorobenzonitrile Solid95121.8 ± 1.8Exhibits polymorphism ; highest thermal stability.
Table 3: Bromobenzonitriles Physical Constants

Thermochemical values estimated via Group Additivity due to scarcity of experimental gas-phase data.

IsomerMelting Point [°C]Boiling Point [°C]Estimated

(g)
2-Bromobenzonitrile < 25 (Liquid/Low melt)251-253~185 kJ/mol
3-Bromobenzonitrile ~40225~178 kJ/mol
4-Bromobenzonitrile 119235-237~172 kJ/mol

Part 2: Critical Analysis of Stability & Structure

The Ortho-Effect and Intramolecular Interactions

In 2-halogenated benzonitriles, the proximity of the halogen (X) and the cyano group (CN) creates a unique energetic environment.

  • Fluorine: Strong electrostatic repulsion between the high electron density of F and the

    
    -system of CN destabilizes the ortho isomer in the gas phase relative to the meta isomer.
    
  • Chlorine: Evidence suggests a weak attractive intramolecular interaction (Cl[1]···CN) in the gas phase, but steric repulsion dominates in the crystal lattice, leading to lower melting points for the ortho isomer compared to the para isomer.

Polymorphism in 4-Chlorobenzonitrile

Researchers must be aware that 4-chlorobenzonitrile exists in two polymorphic forms. Differential Scanning Calorimetry (DSC) reveals a solid-solid phase transition prior to melting. This has critical implications for drug formulation, as different polymorphs can exhibit different dissolution rates and apparent solubilities.

Part 3: Experimental Architectures

To obtain the high-precision data listed above, two primary experimental workflows are employed.

Protocol 1: Rotating Bomb Calorimetry

This is the gold standard for determining the standard molar enthalpy of formation (


). For halogenated compounds, a rotating bomb is essential to ensure the halogen products (HF, HCl) are fully dissolved in the bomb solution, preventing the formation of undefined gaseous states.

Step-by-Step Methodology:

  • Sample Preparation: Pelletize the benzonitrile derivative (approx. 0.5–1.0 g). Seal volatile liquids in Mylar or polyester bags.

  • Bomb Setup: Add 10.0 mL of arsenious oxide solution (reductant) to the bomb to convert any free

    
     or 
    
    
    
    to halide ions (
    
    
    ,
    
    
    ).
  • Combustion: Pressurize with 3.04 MPa of high-purity Oxygen. Fire the sample.

  • Rotation: Immediately after ignition, the bomb is rotated axially and chemically to wash the walls and ensure thermodynamic equilibrium of the solution.

  • Analysis: The final solution is titrated to determine the exact amount of acid formed (HNO3, HX), allowing for precise corrections to the heat of combustion.

RotatingBombCalorimetry Sample Sample Preparation (Pellet/Ampoule) BombPrep Bomb Preparation (Add Reductant + O2) Sample->BombPrep Ignition Ignition (T = 298.15 K) BombPrep->Ignition Rotation Axial Rotation (Dissolve Halogens) Ignition->Rotation Trigger Measurement Temp Measurement (ΔT ± 0.0001 K) Rotation->Measurement Equilibration Titration Chemical Analysis (Washings Titration) Measurement->Titration Calculation Calculate ΔcU° & Derive ΔfH° Titration->Calculation Washburn Corrections

Figure 1: Workflow for Rotating Bomb Calorimetry of halogenated compounds.

Protocol 2: Transpiration Method (Vapor Pressure)

Measuring the enthalpy of sublimation/vaporization (


) is crucial for converting condensed phase data to the gas phase.

Step-by-Step Methodology:

  • Saturation: An inert carrier gas (N2) is passed over the sample held at a constant temperature

    
    .
    
  • Equilibrium: The gas flow rate is optimized to ensure the carrier gas is fully saturated with the sample vapor.

  • Collection: The vapor is condensed in a cold trap at

    
    .
    
  • Quantification: The mass of the condensate is determined via GC-MS or weighing.

  • Calculation: Vapor pressure

    
     is calculated using the ideal gas law based on the moles of transported sample. 
    
    
    
    is derived from the slope of
    
    
    vs
    
    
    .

TranspirationMethod GasSource Carrier Gas (N2) Flow Control Saturator Saturator Column (Thermostat T ± 0.01 K) GasSource->Saturator Flow Rate u Condenser Cold Trap (Condensation) Saturator->Condenser Saturated Vapor Analysis GC/Mass Analysis (Determine Moles) Condenser->Analysis DataProc Clausius-Clapeyron Plot (ln p vs 1/T) Analysis->DataProc Calculate p

Figure 2: Transpiration method for determining Vapor Pressure and Enthalpy of Sublimation.

Part 4: Computational & Predictive Models

When experimental data is unavailable (common for brominated and iodinated derivatives), Group Additivity and DFT are reliable predictive tools.

Benson Group Additivity

The enthalpy of formation can be estimated by summing the contributions of specific structural groups.

  • Base Group:

    
     (Benzene ring carbon).
    
  • Substituents:

    
     and 
    
    
    
    .
  • Ortho-Correction: A critical correction term must be applied for 1,2-disubstitution. For 2-chlorobenzonitrile, the ortho correction is approximately +2 to +5 kJ/mol, reflecting steric destabilization.

DFT Validation

Studies using G3(MP2)//B3LYP levels of theory show excellent agreement with experimental values (typically within 2-3 kJ/mol). Researchers should use these computational methods to validate experimental combustion data, particularly to identify potential errors caused by incomplete combustion of the halogenated ring.

Part 5: Applications in Drug Development

The thermodynamic data of halogenated benzonitriles has direct translational value:

  • Solubility Prediction: The high lattice energy of 4-chlorobenzonitrile (MP 95°C) and 4-bromobenzonitrile (MP 119°C) correlates with lower solubility in lipophilic solvents compared to their ortho and meta isomers.

  • Sublimation Risks: The relatively low

    
     of 2-chlorobenzonitrile  implies a risk of sublimation during vacuum drying processes in API synthesis.
    
  • Bioisosterism: The nitrile group is a bioisostere for carbonyls and halogens. Understanding the electron-withdrawing thermodynamics helps in tuning the

    
     of neighboring functional groups in a drug scaffold (e.g., in Aromatase inhibitors like Letrozole).
    

References

  • Energetic Study Applied to the Knowledge of the Structural and Electronic Properties of Monofluorobenzonitriles. Source: Journal of Organic Chemistry (2012). URL:[Link]

  • Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction. Source: Journal of Physical Chemistry A (2014). URL:[Link]

  • NIST Chemistry WebBook, SRD 69: Benzonitrile, 2-chloro-. Source: National Institute of Standards and Technology.[2][3][4] URL:[Link]

  • NIST Chemistry WebBook, SRD 69: Benzonitrile, 4-bromo-. Source: National Institute of Standards and Technology.[2][3][4] URL:[Link]

  • Group additivity values for estimating the enthalpy of formation of organic compounds. Source: Journal of Physical Chemistry A (2011).[5] URL:[Link]

Sources

Technical Safety & Handling Guide: 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a comprehensive operational manual for researchers and safety officers managing 3,5-Dibromo-4-methylbenzonitrile . It moves beyond standard SDS listings to provide context, causality, and actionable workflow integration.

CAS: 59596-31-5 | Role: Advanced Organic Intermediate

Executive Summary

In the landscape of drug discovery, 3,5-Dibromo-4-methylbenzonitrile serves as a high-value "bifunctional" scaffold. Its utility lies in the orthogonal reactivity of its substituents: the nitrile group (amenable to hydrolysis, reduction, or tetrazole formation) and the aryl bromides (prime candidates for palladium-catalyzed cross-coupling).

However, this utility comes with a heightened safety profile. Unlike its mono-brominated analogs, the 3,5-dibromo substitution pattern significantly increases lipophilicity, enhancing skin absorption rates and systemic toxicity. This guide synthesizes current GHS classifications with practical laboratory experience to establish a "Zero-Exposure" handling protocol.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in safety. Ensure your Certificate of Analysis (CoA) matches these parameters.

ParameterDataTechnical Note
Chemical Name 3,5-Dibromo-4-methylbenzonitrile
CAS Number 59596-31-5Verify against vendor label (e.g., Ambeed, BLD Pharm).[1]
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol High bromine content contributes to mass density.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Solubility DMSO, Methanol, DCMLipophilic nature implies rapid dermal penetration in solution.
Melting Point >100°C (Predicted)High lattice energy typical of symmetrical aryl halides.

Hazard Identification & Toxicology (The "Why")

Understanding the mechanism of toxicity allows for smarter engineering controls.

GHS Classification (Aggregated)

Signal Word: DANGER

Hazard ClassCategoryH-StatementSignificance
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.High potency; ingestion of trace amounts can be systemic.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.Critical Risk: The lipophilic bromine substituents facilitate transport across the stratum corneum.
Acute Toxicity (Inhale) Category 3H331: Toxic if inhaled.Dust or aerosols are rapidly absorbed via alveolar membranes.
Skin/Eye Irritation Category 2H315 / H319 Causes significant local inflammation upon contact.
Toxicological Mechanisms
  • Nitrile Metabolism: While aryl nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via CYP450) can liberate inorganic cyanide (CN⁻) in rare cases of high exposure. Symptoms of cellular hypoxia (dizziness, rapid breathing) should be treated as a potential cyanide event.

  • Hepatotoxicity: Halogenated benzenes are known to form reactive epoxide intermediates in the liver, leading to glutathione depletion and potential necrosis.

  • Sensitization: Repeated exposure to benzylic halides (and their precursors) can induce hypersensitivity.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and gloves" are insufficient for Category 3 Dermal Toxins. The following protocols are self-validating systems designed to prevent exposure.

Respiratory & Airflow[2]
  • Primary Control: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Control: If handling >10g of dry powder, use a static-dissipative balance enclosure inside the hood to prevent dust migration.

Glove Selection Strategy (The "Double-Shell" Method)

Because specific permeation data for CAS 59596-31-5 is rare, we rely on "worst-case" halogenated solvent resistance data.

  • Inner Layer: 4-mil Nitrile (Dexterity).

  • Outer Layer: 5-mil Nitrile (Sacrificial) OR Silver Shield/Laminate (if dissolved in DCM/THF).

  • Protocol: Immediately change the outer glove if any splash occurs. The inner glove acts as the final barrier while you doff the contaminated outer layer.

Visual Workflow: Safe Weighing Protocol

This diagram outlines the logic for handling the solid to minimize static-driven dispersion.

SafeWeighing cluster_hood Fume Hood Boundary Start START: Solid Weighing Request CheckMass Mass > 100 mg? Start->CheckMass TareVial Tare Vial with Cap ON (Outside Hood) CheckMass->TareVial Yes (Difference Weighing) StaticControl Engage Ionizing Bar (Neutralize Static Charge) CheckMass->StaticControl No (Direct Weighing) Transfer Transfer Solid INSIDE Hood (Use Anti-Static Gun) TareVial->Transfer CapVial Cap Vial INSIDE Hood (Wipe threads with DCM tissue) Transfer->CapVial Reweigh Weigh Sealed Vial (Outside Hood) CapVial->Reweigh End Proceed to Solubilization Reweigh->End DirectWeigh Weigh Directly into Reaction Vessel (Inside Hood) StaticControl->DirectWeigh DirectWeigh->End

Figure 1: Differential weighing logic prevents contamination of the analytical balance and ensures the toxic solid remains within the hood boundary.

Experimental Utility & Synthesis Context

Why use this compound? Understanding its reactivity helps predict byproduct hazards.

The 3,5-dibromo-4-methylbenzonitrile scaffold is a versatile "lynchpin" in medicinal chemistry.

  • Vector 1 (Bromines): Sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the installation of bi-aryl systems or amino-linkers.

  • Vector 2 (Nitrile): Can be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to a benzyl amine.

Safety Note on Synthesis: When performing Lithium-Halogen Exchange (e.g., using n-BuLi) on this substrate, be aware that the nitrile group is electrophilic. Low temperatures (-78°C) are strictly required to prevent nucleophilic attack on the nitrile, which can lead to runaway exotherms or complex mixtures.

SynthesisUtility Core 3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Site: Br Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Site: CN Reduction Reduction (LiAlH4 / H2) Core->Reduction Site: CN ProductA Functionalized Bi-Aryl (Drug Scaffold) Suzuki->ProductA ProductB Carboxylic Acid/Amide (Linker) Hydrolysis->ProductB ProductC Benzyl Amine Reduction->ProductC

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitrile functionalities.

Emergency Response Protocols

In the event of failure, immediate, decisive action is required.

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and N95/P100 respirator if outside a hood.

  • Contain: Do NOT dry sweep (creates dust). Cover the spill with a wet paper towel (soaked in water or PEG-400) to dampen the powder.

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Clean: Wipe surface with acetone followed by soap/water.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes. Do not wait for pain; the nitrile may act as a local anesthetic before damage is felt.

  • Skin Contact:

    • Remove contaminated clothing immediately.

    • Wash with soap and copious water (lipophilic compounds resist water-only rinsing).

    • Consult Physician: Mention "Halogenated Aromatic Nitrile" exposure.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Waste Disposal & Environmental Impact

Classification: Hazardous Chemical Waste (Toxic / Irritant).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as this could theoretically hydrolyze the nitrile or liberate bromine gas.

  • Labeling: Must be clearly labeled "TOXIC: Halogenated Nitrile."

  • Destruction: High-temperature incineration with scrubber (to capture HBr/NOx) is the only approved disposal method.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

Sources

Deconstructing the Dual Nature: An Analysis of Bromine's Electronic Effects on the 4-Methylbenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a privileged structure, serving as a cornerstone for a multitude of functional molecules. The strategic functionalization of this aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, binding affinity, and photophysical behavior. The introduction of a halogen, such as bromine, to a specific position on the 4-methylbenzonitrile core imparts a complex interplay of electronic effects that are often misunderstood. Bromine is not a simple electron-withdrawing group; its influence is a duality of inductive and resonance effects that are highly dependent on its position relative to the cyano and methyl substituents.

This technical guide provides an in-depth analysis of the electronic effects of bromine substituents on the 4-methylbenzonitrile framework. We will dissect the theoretical underpinnings that govern these interactions, present validated experimental protocols for their synthesis and characterization, and translate these fundamental principles into actionable insights for researchers, scientists, and drug development professionals. By understanding the causality behind the observed electronic perturbations, scientists can more rationally design molecules with desired properties, accelerating the development of novel therapeutics and advanced materials.

Theoretical Framework: Quantifying Substituent Effects

To appreciate the nuanced influence of bromine, we must first establish a quantitative framework. Physical organic chemistry provides powerful tools for this purpose in the form of Linear Free-Energy Relationships (LFERs), the most prominent of which is the Hammett equation.

The Hammett Equation

Developed in the 1930s, the Hammett equation remains a cornerstone for rationalizing the reactivity of substituted aromatic molecules.[1] It mathematically relates the reaction rate (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted reference compound.[2]

log(k/k₀) = σρ or log(K/K₀) = σρ

  • σ (Sigma): The substituent constant, which quantifies the electronic influence (inductive and resonance) of a particular substituent. It is independent of the reaction itself. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).

  • ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents.[3] A positive ρ value indicates that the reaction is accelerated by EWGs (i.e., a negative charge is built up in the transition state), while a negative ρ value means the reaction is favored by EDGs (a positive charge is built up).

Deconstructing the Electronic Influence: Inductive vs. Resonance Effects

The Hammett σ constant encapsulates two primary electronic phenomena:

  • Inductive Effect (Field Effect, F): This is the through-bond or through-space polarization of sigma (σ) bonds due to the electronegativity of the substituent. Bromine is more electronegative than carbon, and thus exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.

  • Resonance Effect (Mesomeric Effect, R): This is the delocalization of pi (π) electrons between the substituent and the aromatic system. Bromine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring, a +R effect.

The net electronic effect of bromine is a competition between its strong -I effect and its weaker +R effect. This duality is critical: while bromine is a deactivating group overall in electrophilic aromatic substitution, its resonance effect directs incoming electrophiles to the ortho and para positions.

Advanced Models: The Swain-Lupton Equation

To better separate these competing influences, the Swain-Lupton equation was developed.[4][5] This model refines the Hammett equation by treating the field (inductive) and resonance effects as independent, linearly combined parameters.[6][7][8]

σ = fF + rR

  • F: The field constant, representing the inherent inductive effect.

  • R: The resonance constant.

  • f and r: Weighting factors that describe the relative importance of field and resonance effects for a given substituent.

This separation provides a more granular understanding of a substituent's electronic character.

ParameterValueInterpretation
σm 0.39At the meta position, the resonance effect is minimal. This value primarily reflects bromine's strong electron-withdrawing inductive effect.[9]
σp 0.23At the para position, the electron-donating resonance effect (+R) partially counteracts the electron-withdrawing inductive effect (-I), resulting in a lower overall electron-withdrawing character.[9][10]
F 0.45Quantifies the strong, inherent field/inductive electron-withdrawing nature of bromine.[9]
R -0.22Quantifies the electron-donating resonance capability of bromine due to its lone pairs.[9]
Table 1: Hammett and Swain-Lupton Parameters for the Bromine Substituent.

Synthesis of Brominated 4-Methylbenzonitrile Isomers

A prerequisite for studying substituent effects is the efficient and regioselective synthesis of the target molecules. The primary isomers of interest are 2-bromo-4-methylbenzonitrile and 3-bromo-4-methylbenzonitrile. A reliable method for their synthesis is the Sandmeyer reaction, starting from the corresponding brominated aminotoluenes.

Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzonitrile

This protocol is adapted from established procedures for the synthesis of brominated benzonitriles.[11][12]

Step 1: Diazotization of 3-Bromo-4-aminotoluene

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-aminotoluene (10 g, 53.7 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath. The amine hydrochloride may precipitate.

  • Slowly add a pre-cooled aqueous solution (15 mL) of sodium nitrite (NaNO₂, 4.1 g, 59.4 mmol) dropwise over 20 minutes.

  • Causality: The temperature must be maintained below 5 °C to prevent the highly unstable diazonium salt from decomposing prematurely to form phenolic byproducts.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN, 6.0 g, 67.0 mmol) and potassium cyanide (KCN, 12.0 g, 184 mmol) in water (80 mL).

  • Safety Critical: This step must be performed in a well-ventilated fume hood as it involves highly toxic cyanides.

  • Gently heat the cyanide solution to ~60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will occur.

  • Causality: The Cu(I) catalyst is essential for the substitution of the diazonium group with the cyanide nucleophile. The reaction is exothermic, and controlled addition is necessary to manage the rate of N₂ gas evolution.

  • After the addition is complete, heat the reaction mixture at 80 °C for 30 minutes to ensure the reaction goes to completion.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with 10% aqueous NaOH (2 x 50 mL) to remove any phenolic impurities, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography (e.g., 95:5 hexane/ethyl acetate) to yield colorless crystals of 2-bromo-4-methylbenzonitrile.[11]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_purification Step 3: Purification Amine 3-Bromo-4-aminotoluene Diazonium Diazonium Salt Solution Amine->Diazonium 1. Dissolve HCl_H2O HCl / H₂O NaNO2 NaNO₂ (aq) NaNO2->Diazonium 2. Add dropwise (0-5 °C) Crude Crude Product Mixture Diazonium->Crude 1. Prepare Catalyst CuCN_KCN CuCN / KCN (aq) CuCN_KCN->Crude 2. Add Diazonium Salt (60-80 °C) Extract Extraction (DCM) Crude->Extract Wash Wash (NaOH, Brine) Extract->Wash Purify Recrystallization / Chromatography Wash->Purify Final Pure 2-Bromo-4- methylbenzonitrile Purify->Final

Fig 1. Experimental workflow for the synthesis of 2-bromo-4-methylbenzonitrile.

Experimental and Computational Characterization

With the target molecules in hand, we can employ a combination of spectroscopic and computational techniques to probe the electronic influence of the bromine substituent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus.[13][14] The introduction of bromine will induce predictable chemical shifts in the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The aromatic protons ortho and para to the electron-withdrawing bromine atom will be deshielded (shifted downfield) due to the inductive effect. The methyl protons, being further away, will experience a smaller, but still noticeable, downfield shift compared to the unsubstituted 4-methylbenzonitrile.

  • ¹³C NMR: The carbon atom directly attached to the bromine (ipso-carbon) will experience a significant upfield shift due to the "heavy atom effect." The other aromatic carbons will show shifts consistent with the interplay of inductive and resonance effects. The nitrile carbon is a particularly useful probe; its chemical shift correlates well with substituent constants, providing a direct measure of the electronic perturbation at this functional group.[15]

  • ¹⁵N NMR: The nitrogen of the nitrile group is also a sensitive probe of the electronic environment. Electron-withdrawing groups on the ring generally cause a downfield shift (deshielding) of the ¹⁵N signal. Studies on substituted benzonitriles have shown a good correlation between ¹⁵N chemical shifts and Hammett constants.[15]

Infrared (IR) Spectroscopy The stretching frequency of the nitrile group (C≡N) is a clean and sharp band in the IR spectrum, typically appearing around 2230 cm⁻¹.[16] This frequency is directly influenced by the electronic effects of the ring substituents.

  • Mechanism: Electron-withdrawing groups, like bromine, pull electron density from the ring and, by extension, from the C≡N triple bond. This strengthens the bond by increasing its force constant, leading to a shift to a higher frequency (wavenumber). Therefore, brominated 4-methylbenzonitriles are expected to show a C≡N stretch at a higher wavenumber than the parent 4-methylbenzonitrile. Studies on protonated benzonitriles have also demonstrated the sensitivity of this vibrational mode to electronic changes.[17][18]

Position of BrEffect on Aromatic ¹H SignalsEffect on Nitrile ¹³C SignalEffect on Nitrile IR Stretch (νC≡N)
2- (ortho) Significant downfield shift of H-3 and H-5 due to proximity to both Br and CN.Downfield shift (deshielded)Increase in frequency (cm⁻¹)
3- (meta) Moderate downfield shift of H-2, H-5, and H-6, primarily due to the inductive effect of bromine.Downfield shift (deshielded)Increase in frequency (cm⁻¹)
Table 2: Predicted Spectroscopic Shifts in Brominated 4-Methylbenzonitrile Relative to the Unsubstituted Parent Compound.
Computational Modeling

Density Functional Theory (DFT) calculations provide powerful insights that complement experimental data.[19][20] These methods can be used to visualize and quantify the electronic effects.

Molecular Electrostatic Potential (MEP) Maps MEP maps illustrate the charge distribution across a molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For brominated 4-methylbenzonitrile, the MEP map would visualize the electron-deficient nature of the aromatic ring (due to the -I effects of both Br and CN) and the electron-rich region around the nitrogen lone pair.

Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties. The energies and distributions of these orbitals are modulated by substituents. An electron-withdrawing group like bromine is expected to lower the energy of both the HOMO and LUMO, which can impact the molecule's behavior in charge-transfer processes.[21]

Electronic_Effects cluster_effects Dual Electronic Influence cluster_manifestations Observable Manifestations Bromine Bromine Substituent Inductive Inductive Effect (-I) (Through σ-bonds/space) Bromine->Inductive Electronegativity Resonance Resonance Effect (+R) (Through π-system) Bromine->Resonance Lone Pair Electrons NMR NMR Chemical Shifts (Deshielding of adjacent nuclei) Inductive->NMR IR IR Frequency Shift (νC≡N increases) Inductive->IR Reactivity Ring Reactivity (Deactivation, ortho/para direction) Inductive->Reactivity Resonance->NMR Resonance->Reactivity Partially opposes Inductive effect

Fig 2. Logical relationship between bromine's properties and its observed electronic effects.

Implications and Applications

A thorough understanding of these electronic effects is not merely an academic exercise; it has profound practical implications.

  • Drug Development: The nitrile group is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Modifying the electronic density at the nitrile nitrogen via ring substitution can directly impact a drug's binding affinity to its target protein. Furthermore, the overall electronic character of the ring influences metabolic stability and membrane permeability. By selecting the appropriate position for a bromine substituent, a medicinal chemist can rationally tune these properties to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Materials Science: Benzonitrile derivatives are used in the synthesis of liquid crystals, dyes, and other organic electronic materials.[12] The electronic perturbations caused by bromine can alter the HOMO/LUMO energy gap, influencing the material's color, conductivity, and response to light. This allows for the targeted design of materials with specific photophysical or electronic properties for applications in OLEDs, sensors, or photovoltaics.[22]

Conclusion

The electronic influence of a bromine substituent on the 4-methylbenzonitrile scaffold is a classic example of the competing forces that govern reactivity and properties in aromatic systems. While its strong electronegativity imparts a dominant electron-withdrawing inductive effect, its capacity for resonance donation cannot be ignored. This duality results in a net deactivation of the aromatic ring but with a partial offset at the para position. These effects are not just theoretical constructs; they manifest as measurable changes in NMR and IR spectra and can be accurately modeled using computational methods. For the researcher in drug discovery or materials science, mastering these principles moves molecular design from a process of trial-and-error to one of rational, predictable engineering.

References

  • Swain, C. G., & Lupton, E. C. (1968). Field and Resonance Components of Substituent Effects. Journal of the American Chemical Society, 90(16), 4328–4337. Available at: [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. Available at: [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2006-) created by M. Nic, J. Jirat, B. Kosata; updates compiled by A. Jenkins. Available at: [Link]

  • Knaus, T. R., & Abolhasani, M. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. RSC Advances, 12(17), 10593-10599. Available at: [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. Available at: [Link]

  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. Available at: [Link]

  • IUPAC Gold Book. Swain–Lupton equation. Available at: [Link]

  • Filo. (2025). Derivation of Taft Equation. Available at: [Link]

  • Jakobsen, J. P., & Hansen, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(6), 1569-1581. Available at: [Link]

  • D. K. Das, Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). World Journal of Chemical Education, 2016 , 4(4), 83-87. Available at: [Link]

  • IUPAC Compendium of Chemical Terminology. (n.d.). Swain–Lupton equation (S06200). Available at: [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Available at: [Link]

  • R. K. M. T. S. R. K. (2018). A combined experimental and computational study of the effect of electron irradiation on the transport properties of aromatic and aliphatic molecular self-assemblies. Scientific Reports, 8(1), 1-9. Available at: [Link]

  • de F. S. D. (2014). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 25(11), 2096-2105. Available at: [Link]

  • R. C. R. A. M. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. Molecules, 26(2), 1-14. Available at: [Link]

  • Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available at: [Link]

  • Rai, R., & Pati, S. K. (2019). The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. arXiv preprint arXiv:1905.01839. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Lowe, D. (2025). Bridging the gap between Hammett parameters and the electronic structure of aromatic systems. Chemistry World. Available at: [Link]

  • Ajaypraveenkumar, A., & Ganapathi Raman, R. (2025). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. ResearchGate. Available at: [Link]

  • H. L. J. S. P. M. F. J. B. (2025). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. ChemPhysChem, 26(21), e202500642. Available at: [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 cm⁻¹. Available at: [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Available at: [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Available at: [Link]

  • A. Ajaypraveenkumar, & R. G. Raman. (2017). Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile. Semantic Scholar. Available at: [Link]

  • Jakobsen, J. P., & Hansen, K. (2006). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., Li, Y., Jiang, H., & Kong, X. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 29(12), 2769. Available at: [Link]

  • Olah, G. A., & Prakash, G. K. S. (1983). 17O NMR Spectroscopic Study of Substituted Benzoyl Cations. The Journal of Organic Chemistry, 48(5), 791-792. Available at: [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Available at: [Link]

  • ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. Available at: [Link]

  • J. C. P. C. T. S. C. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. Available at: [Link]

  • D. R. N. O. D. N. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7). Available at: [Link]

  • Kwan, E. E. (2011). Chem 117 Reference Spectra. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Available at: [Link]

  • D. C. B. G. C. S. A. H. A. J. P. W. (2006). Bromoiodinanes with an I(III)–Br bond: Preparation, X-ray Crystallography and Reactivity as Electrophilic Brominating Agents. Chemical Communications, (13), 1442-1444. Available at: [Link]

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Crystal packing and X-ray diffraction data for 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Packing and X-ray Diffraction Analysis of 2,6-Dibromo-4-methylbenzonitrile

Introduction

In the fields of pharmaceutical sciences and materials engineering, a thorough understanding of a molecule's solid-state structure is paramount. The spatial arrangement of molecules in a crystal lattice, known as crystal packing, dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed technical overview of the crystal structure of 2,6-Dibromo-4-methylbenzonitrile (C₈H₅Br₂N), a halogenated aromatic nitrile, as determined by single-crystal X-ray diffraction.

While the initial topic specified 3,5-Dibromo-4-methylbenzonitrile, the most recent and high-quality crystallographic data available corresponds to its isomer, 2,6-Dibromo-4-methylbenzonitrile. This compound serves as an excellent case study for examining the influence of sterically demanding substituents on supramolecular assembly. A 2017 redetermination of its structure yielded a highly refined model (R-factor = 0.020), a significant improvement over the original 1976 determination (R-factor = 0.112), providing a reliable basis for detailed analysis[1]. This guide will dissect the experimental workflow for structure determination, analyze the intricate details of its molecular geometry and crystal packing, and discuss the implications of these findings for researchers in drug development and materials science.

Crystallographic Data and Structure Determination

The foundation of any crystal structure analysis is the precise collection and interpretation of X-ray diffraction data. This process yields a three-dimensional electron density map from which the atomic arrangement can be deduced.

Data Presentation: Crystal Data and Refinement Details

The crystallographic data for 2,6-Dibromo-4-methylbenzonitrile provides a quantitative snapshot of its solid-state architecture. The key parameters are summarized below.

ParameterValue
Chemical FormulaC₈H₅Br₂N
Formula Weight274.95 g/mol
Crystal SystemOrthorhombic
Space GroupCmcm
Unit Cell Dimensions
a13.905(3) Å
b14.197(3) Å
c4.0950(8) Å
α, β, γ90°
Volume808.4(3) ų
Z (Molecules per cell)4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature173(2) K
Refinement
Final R-factor [I>2σ(I)]R1 = 0.0201
wR2 (all data)0.0448
CCDC Deposition Number1524815

Data sourced from Britton et al. (2017)[1].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure follows a meticulous workflow. Each step is designed to ensure the collection of high-quality data, which is essential for an accurate and trustworthy structural model.

Step 1: Crystal Selection and Mounting

  • Action: A suitable single crystal, free of visible defects and of appropriate size (typically 0.1-0.3 mm), is identified under a polarizing microscope.

  • Causality: A high-quality, single crystal is crucial as it will diffract X-rays in a coherent and predictable manner. Defects or multiple crystalline domains would corrupt the diffraction pattern, making structure solution impossible. The crystal is affixed to a holder (e.g., a nylon loop) using cryo-oil.

Step 2: Cryo-cooling

  • Action: The mounted crystal is rapidly cooled in a stream of cold nitrogen gas, typically to a low temperature such as 173 K[1].

  • Causality: Cooling reduces the thermal motion of atoms in the crystal lattice. This leads to sharper diffraction spots at higher angles, resulting in a higher resolution dataset and a more precise determination of atomic positions and bond lengths.

Step 3: Data Collection

  • Action: The crystal is placed in an X-ray diffractometer. A fine, monochromatic beam of X-rays (e.g., Mo Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Causality: As the crystal rotates, different crystallographic planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), producing a pattern of diffraction spots. Collecting data over a wide range of orientations ensures a complete dataset.

Step 4: Data Reduction and Structure Solution

  • Action: The collected images are processed to integrate the intensities of each diffraction spot. These intensities are then used to solve the "phase problem" and generate an initial electron density map.

  • Causality: The detector measures intensities, but the phase information is lost. Computational methods (e.g., direct methods or Patterson functions) are used to reconstruct these phases, which are essential for calculating the Fourier transform that converts diffraction data into an electron density map.

Step 5: Structure Refinement

  • Action: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm.

  • Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed using metrics like the R-factor; a low R-factor (e.g., 0.020, or 2.0%) indicates excellent agreement between the model and the experimental data[1].

Mandatory Visualization: Workflow for Structure Determination

G cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Crystal Selection & Mounting B 2. Cryo-Cooling (e.g., 173 K) A->B Preserve Quality C 3. X-ray Exposure & Diffraction Data Collection B->C Reduce Thermal Motion D 4. Data Reduction (Integration & Scaling) C->D Raw Diffraction Images E 5. Structure Solution (Phase Problem) D->E Intensities (h,k,l) F 6. Structure Refinement (Least-Squares) E->F Initial Atomic Model F->E Iterative Process G 7. Validation & Analysis (CIF File Generation) F->G Refined Structure H Crystallographic Information File (CIF) G->H Final Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular and Crystal Structure Analysis

The refined crystallographic model reveals a fascinating interplay of steric and electronic effects that govern the solid-state assembly of 2,6-Dibromo-4-methylbenzonitrile.

Molecular Geometry

The molecule itself lies across a crystallographic mirror plane[1]. This symmetry imposes certain geometric constraints. The steric bulk of the methyl group at the 4-position and the two bromine atoms at the 2- and 6-positions is significant. This steric hindrance forces neighboring molecules to be mutually inclined, a critical factor that prevents the formation of the planar sheet structures observed in analogs like tribromobenzonitrile[1].

Crystal Packing and Supramolecular Features

The most striking feature of the crystal packing is the absence of expected cyano-halogen (CN···Br) interactions. Instead, the dominant intermolecular force is a tetrameric Br···Br contact [1].

  • Interaction: Four bromine atoms from four different molecules interact to form a rhombus-like Br₄ quartet.

  • Structure: These tetrameric contacts link molecules together, forming tetragonally puckered sheets that are parallel to the (001) crystallographic plane[1].

  • Arrangement: Within these sheets, the nitrile (CN) and methyl (CH₃) groups are segregated, pointing towards the peaks and troughs of the puckered layers[1]. This arrangement effectively shields the nitrile group, preventing it from participating in the strong directional interactions often seen in other benzonitriles.

The hydrogen atoms of the methyl group are disordered over two sites, a common occurrence when a molecule possesses crystallographic symmetry that is higher than its intrinsic molecular symmetry[1].

Mandatory Visualization: Key Intermolecular Interactions

Caption: Schematic of the tetrameric Br···Br packing motif.

Implications for Physicochemical Properties

The detailed structural knowledge of 2,6-Dibromo-4-methylbenzonitrile has significant implications for predicting its behavior, a key concern for drug development and materials science professionals.

  • Polymorphism and Stability: The observed packing motif, dominated by relatively weak but numerous Br···Br interactions, is just one possible way for the molecules to arrange. The existence of different crystal forms (polymorphs) with different packing arrangements is highly probable. Each polymorph would exhibit unique properties, including stability and solubility. Understanding the dominant interactions is the first step in designing experiments to screen for and characterize these other potential forms.

  • Solubility and Dissolution: The crystal packing directly impacts the energy required to break the lattice and dissolve the compound. In this structure, the polar nitrile groups are somewhat buried within the puckered sheets[1]. This may lead to lower aqueous solubility compared to a hypothetical polymorph where the nitrile groups are more exposed and available to form hydrogen bonds with water.

  • Crystal Engineering: For scientists engaged in crystal engineering, this structure provides valuable insight. It demonstrates that steric hindrance from the methyl group can effectively "turn off" anticipated interactions (like CN···Br) and promote alternative packing motifs (Br···Br contacts)[1]. This principle can be used to design molecules with specific, desired crystal packing by strategically placing bulky or interacting functional groups.

Conclusion

The single-crystal X-ray diffraction analysis of 2,6-Dibromo-4-methylbenzonitrile reveals a sophisticated solid-state structure governed by a delicate balance of intermolecular forces. The steric influence of the methyl group fundamentally alters the supramolecular assembly, favoring tetrameric Br···Br contacts over more conventional interactions. This leads to a unique, puckered-sheet structure. For researchers, this detailed crystallographic guide not only provides a benchmark dataset for this specific molecule but also offers broader insights into the principles of crystal engineering and the profound impact of molecular architecture on the macroscopic properties of chemical compounds.

References

  • Britton, D., Golen, J. A., & Rheingold, A. L. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 555–559. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. Available at: [Link]

  • International Union of Crystallography. (1997). Crystallographic Information File (CIF). Available at: [Link]

  • CCDC. (2026). Access Structures. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • SHELXTL. (2014). Structure Determination Software. Bruker AXS Inc., Madison, Wisconsin, USA. (Note: This is a general reference to a commonly used software suite for structure solution and refinement, as seen in similar studies[2]).

Sources

3,5-Dibromo-4-methylbenzonitrile in Medicinal Chemistry: Structural Rationale, Synthetic Workflows, and Application in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly selective, conformationally restricted small molecules grows, poly-substituted aromatic building blocks have become indispensable in modern drug discovery. 3,5-Dibromo-4-methylbenzonitrile (CAS: 59596-31-5) represents a privileged scaffold in medicinal chemistry. This technical whitepaper elucidates the structural rationale behind its utility—specifically its capacity for halogen bonding, conformational locking via steric hindrance, and divergent functionalization. By analyzing its application in the design of Bruton's Tyrosine Kinase (BTK) inhibitors and providing self-validating synthetic protocols, this guide serves as a comprehensive blueprint for integrating this building block into advanced drug development pipelines.

Structural Rationale & Pharmacophore Mapping

The unique substitution pattern of 3,5-dibromo-4-methylbenzonitrile provides a triad of pharmacological and physicochemical advantages that directly influence target binding kinetics:

  • The 3,5-Dibromo Motif (Steric Shielding & Halogen Bonding): Bromine atoms possess a highly polarizable electron cloud with a distinct σ-hole—a localized region of positive electrostatic potential. This allows for highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in target binding pockets. Furthermore, crystallographic studies demonstrate that the steric bulk of the ortho-bromines forces neighboring groups out of planarity, inducing a mutually inclined, non-planar conformation[1]. In drug design, this steric shielding restricts the rotation of benzylic substituents, effectively locking the molecule into a bioactive conformation and drastically reducing the entropic penalty upon binding.

  • The 4-Methyl Group (Hydrophobic Anchoring & Synthetic Handle): Positioned between two bulky halogens, the methyl group serves as a lipophilic anchor that can perfectly occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). Synthetically, it acts as a pro-reactive benzylic handle for radical halogenation or oxidation.

  • The Nitrile Group (Bioisostere & Warhead): The highly electronegative cyano group lowers the electron density of the aromatic ring, increasing metabolic stability against cytochrome P450-mediated oxidation. It also serves as a strong hydrogen bond acceptor and a potential reversible covalent warhead targeting catalytic cysteines.

Pharmacophore Core 3,5-Dibromo-4-methylbenzonitrile Scaffold NitrileNode Nitrile Group (-CN) Core->NitrileNode BromoNode 3,5-Dibromo Substituents Core->BromoNode MethylNode 4-Methyl Group Core->MethylNode Interaction1 H-Bond Acceptor / Covalent Warhead (Target Cysteine) NitrileNode->Interaction1 Interaction2 Halogen Bonding (σ-hole) Steric Shielding BromoNode->Interaction2 Interaction3 Hydrophobic Pocket Anchoring (Lipophilic Interaction) MethylNode->Interaction3

Pharmacophore mapping and target interactions of the substituted benzonitrile core.

Application in Targeted Kinase Inhibitors (e.g., BTK)

The integration of 3,5-dibromo-4-methylbenzonitrile into kinase inhibitor scaffolds has yielded remarkable results, particularly in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a critical node in B-cell receptor signaling, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases.

Recent patent literature highlights the use of the 3,5-dibromo-4-methylphenyl motif in achieving exquisite kinase selectivity and potency, with reported


 values against BTK of < 0.75 nM[2].

The Causality of Potency: The extreme potency is driven by the "conformational locking" provided by the 3,5-dibromo substituents. When the 4-methyl group is elaborated into an ether or amine linkage connecting to a hinge-binding heterocycle, the flanking bromines restrict the dihedral angle. This pre-organizes the molecule to perfectly match the geometry of the BTK active site. The bromines themselves engage in favorable van der Waals and halogen bonding interactions with the pocket walls, while the nitrile group can be positioned to interact with the solvent-exposed region or act as a bioisostere for a carbonyl group[3].

Divergent Synthetic Workflows

To utilize this building block effectively, chemists employ divergent functionalization strategies. The orthogonal reactivity of the methyl group, the bromides, and the nitrile allows for selective, sequential modifications without the need for excessive protecting group chemistry.

SyntheticWorkflow SM 3,5-Dibromo-4-methylbenzonitrile NBS NBS, AIBN Radical Bromination SM->NBS Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling SM->Suzuki Nitrile NaN3, NH4Cl Cycloaddition SM->Nitrile Bromomethyl 3,5-Dibromo-4-(bromomethyl)benzonitrile (Alkylating Agent) NBS->Bromomethyl Biaryl 3,5-Diaryl-4-methylbenzonitrile (Sterically Hindered Core) Suzuki->Biaryl Tetrazole Tetrazole Bioisostere Nitrile->Tetrazole

Divergent synthetic functionalization of 3,5-Dibromo-4-methylbenzonitrile.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems to ensure reproducibility. The following procedure details the benzylic bromination of 3,5-dibromo-4-methylbenzonitrile, a critical first step for linking this scaffold to other pharmacophores. This methodology is adapted from standard Wohl-Ziegler bromination conditions used for related sterically hindered benzonitriles[4].

Protocol: Synthesis of 3,5-Dibromo-4-(bromomethyl)benzonitrile

Objective: Selective mono-bromination of the sterically hindered 4-methyl group.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS) is used instead of

    
     gas to maintain a low, steady-state concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the ring.
    
  • Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

  • Benzotrifluoride (

    
    )  is selected as a green, non-ozone-depleting alternative to 
    
    
    
    . Its high boiling point (102 °C) is ideal for overcoming the high activation energy required to abstract a hydrogen atom from a sterically congested benzylic position.

Step-by-Step Methodology:

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-4-methylbenzonitrile (10.0 mmol, 2.75 g) and anhydrous benzotrifluoride (50 mL).

  • Initiation: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg). Crucial Step: Purge the system with inert Argon for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and will quench the chain reaction.

  • Reaction: Heat the mixture to a gentle reflux (105 °C) under argon. Illuminate with a 500W tungsten lamp (if available) to accelerate homolytic cleavage. Stir for 12-18 hours.

  • Self-Validation (In-Process Control): Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via

    
     NMR (
    
    
    
    ). The reaction is validated as complete when the methyl singlet (~2.6 ppm) is fully consumed and replaced by a new benzylic
    
    
    singlet (~4.8 ppm). The significant downfield shift is caused by the deshielding effect of the newly attached electronegative bromine atom.
  • Workup: Cool the mixture to 0 °C to precipitate succinimide byproduct. Filter the suspension through a Celite pad and wash with cold

    
     (10 mL).
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the pure alkylating agent.

Quantitative Data & Optimization

The tables below summarize the physicochemical properties of the core scaffold and the reaction optimization metrics for the benzylic bromination, highlighting the critical impact of solvent and initiator choices on overcoming steric hindrance.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-methylbenzonitrile

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 274.94 g/mol Low MW allows room for elaboration while maintaining high ligand efficiency.
LogP (Estimated) ~3.5Excellent lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 0Favorable for oral bioavailability (adheres to Lipinski's Rule of 5).
H-Bond Acceptors 1 (Nitrile)Enables targeted interactions with kinase hinge regions.
Melting Point 434-435 KHigh crystal lattice energy indicates a highly stable solid form[1].

Table 2: Optimization of Radical Bromination (Wohl-Ziegler)

SolventInitiatorTemp (°C)Time (h)Yield (%)Scientific Observation

AIBN762465Toxic solvent; incomplete conversion due to the high steric hindrance of ortho-bromines.
Benzotrifluoride AIBN 105 16 88 Higher temperature perfectly overcomes the activation barrier; green solvent alternative.
AcetonitrileBPO822445Poor radical stability in highly polar solvents leads to dimerization byproducts.

References

  • Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide Source: IUCr Journals URL:[Link]

  • CN115715291B - 布鲁顿酪氨酸激酶抑制剂及其制备方法 (Bruton's tyrosine kinase inhibitors and preparation methods thereof)

Sources

Methodological & Application

Application Note: Divergent Synthesis of Biaryl and Terphenyl Architectures using 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-methylbenzonitrile (CAS 59596-31-5) is a highly versatile, polyfunctional building block utilized in the synthesis of complex biaryl and terphenyl compounds [1]. These structural motifs are ubiquitous in advanced materials (e.g., OLEDs, liquid crystals) and pharmaceutical active ingredients. The compound features two symmetrically positioned bromine atoms that are electronically activated by the para-cyano group but sterically hindered by the ortho-methyl group. This unique electronic-steric interplay allows researchers to design highly controlled, divergent cross-coupling pathways.

This application note details the mechanistic causality and provides self-validating protocols for both selective mono-arylation and exhaustive di-arylation via Suzuki-Miyaura cross-coupling.

Mechanistic Causality: Electronic Activation vs. Steric Shielding

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition of the Pd(0) species into the C–Br bond is typically the rate-determining step for sterically hindered aryl halides () [2].

  • Electronic Activation (The First Coupling): The strongly electron-withdrawing nitrile (–CN) group decreases the electron density of the aromatic ring. This facilitates the initial oxidative insertion of the electron-rich Pd(0) catalyst into either of the equivalent C–Br bonds. Standard catalyst systems like Pd(PPh₃)₄ are perfectly sufficient for this step.

  • Steric Shielding (The Second Coupling): The methyl group at the C4 position introduces baseline steric bulk. However, once the first coupling occurs, the newly introduced aryl group creates immense steric hindrance (a "shielding" effect) around the remaining adjacent C–Br bond.

  • Causality in Ligand Choice: To achieve selective mono-arylation, standard ligands (PPh₃) are used because they naturally struggle to overcome the steric barrier required for the second coupling. Conversely, to force exhaustive di-arylation (terphenyl formation), highly active, sterically demanding dialkylbiaryl phosphine ligands such as SPhos are strictly required. These ligands promote the formation of a highly reactive, monoligated Pd(0) active species that can force oxidative addition into the sterically congested second C–Br bond () [3].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst PdII_Ox Pd(II) Aryl Bromide Complex (Oxidative Addition) Pd0->PdII_Ox 3,5-Dibromo-4-methylbenzonitrile PdII_Trans Pd(II) Diaryl Complex (Transmetalation) PdII_Ox->PdII_Trans Arylboronic Acid + Base Product Biaryl Product (Reductive Elimination) PdII_Trans->Product Product->Pd0 Regenerates Pd(0)

Fig 1: Catalytic cycle of Suzuki-Miyaura cross-coupling for 3,5-dibromo-4-methylbenzonitrile.

Reaction Workflows

The divergence in synthetic targets requires distinct operational parameters. By modulating the equivalents of the boronic acid, the reaction temperature, and the steric profile of the phosphine ligand, the reaction can be cleanly steered toward either the mono-coupled or di-coupled product.

Workflow SM 3,5-Dibromo-4-methylbenzonitrile (Starting Material) Cond1 1.05 eq ArB(OH)2 Pd(PPh3)4, Na2CO3 80°C, 6-8h SM->Cond1 Selective Mono-arylation Cond2 2.5 eq ArB(OH)2 Pd2(dba)3, SPhos, K3PO4 100°C, 16-24h SM->Cond2 Exhaustive Di-arylation Prod1 Mono-coupled Biaryl (3-Aryl-5-bromo-4-methylbenzonitrile) Cond1->Prod1 Prod2 Di-coupled Terphenyl (3,5-Diaryl-4-methylbenzonitrile) Cond2->Prod2

Fig 2: Divergent synthetic workflows for mono- and di-arylation of the dibromo substrate.

Self-Validating Experimental Protocols

Protocol A: Selective Mono-Arylation (Synthesis of 3-Aryl-5-bromo-4-methylbenzonitrile)

This protocol utilizes mild conditions and a standard catalyst to intentionally stall the reaction after the first coupling event.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3,5-Dibromo-4-methylbenzonitrile (1.0 equiv, 10.0 mmol), the desired arylboronic acid (1.05 equiv, 10.5 mmol), and Pd(PPh₃)₄ (0.03 equiv, 3 mol%).

  • Solvent & Base Addition: Add a sparged (degassed) mixture of Toluene/Ethanol (4:1 v/v, 50 mL) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv, 10 mL).

  • Reaction Execution: Seal the flask, evacuate, and backfill with nitrogen three times. Heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours.

  • In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot of the organic layer, dilute with ethyl acetate, and analyze via GC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak is <2% and the mono-coupled mass is dominant. If the di-coupled product exceeds 5%, quench immediately to prevent over-reaction.

  • Workup & Purification: Cool the mixture to room temperature. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Exhaustive Di-Arylation (Synthesis of 3,5-Diaryl-4-methylbenzonitrile)

This protocol utilizes elevated temperatures and a highly active Buchwald ligand (SPhos) to overcome the steric shielding of the mono-coupled intermediate.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3,5-Dibromo-4-methylbenzonitrile (1.0 equiv, 10.0 mmol), the desired arylboronic acid (2.50 equiv, 25.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and SPhos (0.08 equiv, 8 mol%).

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (65 mL) and finely powdered, anhydrous K₃PO₄ (3.0 equiv, 30.0 mmol).

  • Reaction Execution: Seal the flask, evacuate, and backfill with argon three times. Heat the suspension to 100 °C (reflux) with vigorous stirring for 16–24 hours.

  • In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. Validation Checkpoint: Ensure the complete disappearance of the mono-coupled intermediate (monitor the m/z corresponding to the [M+H]⁺ of the mono-aryl species).

  • Workup & Purification: Cool to room temperature and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with copious amounts of EtOAc. Concentrate the filtrate and purify via recrystallization (e.g., from hot ethanol) or automated flash chromatography.

Quantitative Data Summary

The following table summarizes the divergent parameters required to control the reaction trajectory and the expected outcomes based on standard arylboronic acid couplings.

ParameterProtocol A (Mono-Arylation)Protocol B (Di-Arylation)
Target Architecture Biaryl (Asymmetric scaffold)Terphenyl (Symmetric scaffold)
Boronic Acid Equivalents 1.05 eq2.50 eq
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (8 mol%)
Base / Solvent System Na₂CO₃ / Toluene:EtOH (4:1)K₃PO₄ / 1,4-Dioxane
Temperature / Time 80 °C / 6–8 hours100 °C / 16–24 hours
Expected Isolated Yield 75 – 85%80 – 92%
Selectivity (Mono : Di) > 95 : 5< 1 : 99

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from:[Link]

Protocol for hydrolysis of 3,5-Dibromo-4-methylbenzonitrile to acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Acidic Hydrolysis of 3,5-Dibromo-4-methylbenzonitrile to 3,5-Dibromo-4-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the conversion of a halogenated benzonitrile to its corresponding benzoic acid derivative, emphasizing mechanistic causality and chemoselectivity.

Strategic Rationale & Mechanistic Causality

The synthesis of 3,5-dibromo-4-methylbenzoic acid (CAS 67973-32-4) from 3,5-dibromo-4-methylbenzonitrile (CAS 59596-31-5) is a critical transformation for generating halogenated aromatic building blocks used in complex pharmaceutical synthesis[1]. As a Senior Application Scientist, designing this protocol requires balancing reaction kinetics with the preservation of the carbon-bromine bonds.

Steric Assessment: Unlike 2,6-disubstituted benzonitriles, which suffer from severe steric shielding at the cyano carbon and require specialized microwave or sealed-tube conditions, 3,5-dibromo-4-methylbenzonitrile features unsubstituted ortho positions (C2 and C6)[2]. This open steric environment allows for straightforward nucleophilic attack by water once the nitrile is electrophilically activated.

Chemoselectivity (Acid vs. Base): While alkaline hydrogen peroxide is highly effective for converting nitriles to amides via the Radziszewski reaction[3], driving the hydrolysis all the way to the carboxylic acid requires prolonged heating in strong base[4]. For brominated aromatics, prolonged exposure to refluxing hydroxide introduces an unnecessary risk of nucleophilic aromatic substitution (SNAr) or benzyne-mediated side reactions. Acidic hydrolysis completely bypasses this risk, ensuring the halogen substituents remain intact.

Solvent Dynamics: The substrate is highly hydrophobic. Using aqueous sulfuric acid alone can lead to a biphasic mixture, resulting in poor conversion and localized charring. The addition of acetic acid as a co-solvent homogenizes the reaction mixture, facilitating uniform heat distribution and consistent reaction kinetics[5].

Reaction Pathway Visualization

The transformation proceeds via a consecutive, irreversible unimolecular pathway. The nitrile is first protonated and hydrated to form a transient amide, which is subsequently hydrolyzed to the final carboxylic acid under thermal conditions[6].

Mechanism N1 3,5-Dibromo-4-methyl- benzonitrile N2 Protonated Nitrile Intermediate N1->N2 H2SO4 (Protonation) N3 Amide Intermediate N2->N3 H2O (Hydration) N4 3,5-Dibromo-4-methyl- benzoic acid N3->N4 H2SO4, Heat (- NH4HSO4)

Fig 1. Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid via an amide intermediate.

Quantitative Data & Reaction Parameters

Table 1: Substrate and Product Properties

Compound CAS Number Molecular Weight Role
3,5-Dibromo-4-methylbenzonitrile 59596-31-5[7] 274.94 g/mol [8] Starting Material

| 3,5-Dibromo-4-methylbenzoic acid | 67973-32-4[9] | 293.94 g/mol [9] | Final Product |

Table 2: Optimized Reaction Conditions

Parameter Value / Reagent Mechanistic Rationale
Primary Acid 70% H2SO4 (aq) Provides H+ for electrophilic activation and H2O for hydration[6].
Co-solvent 90% Acetic Acid Overcomes substrate hydrophobicity; ensures a homogeneous reaction matrix[5].
Temperature 125–130 °C (Reflux) Provides the activation energy required for the rate-limiting amide-to-acid transition[5].
Reaction Time 8 hours Ensures complete conversion, preventing contamination by the intermediate amide.

| Quench Medium | Crushed Ice / Water | Forces the rapid precipitation of the highly hydrophobic product, aiding in isolation. |

Detailed Experimental Protocol

Caution: This reaction utilizes concentrated acids and high temperatures. Perform all steps in a properly ventilated fume hood using appropriate PPE (acid-resistant gloves, lab coat, and face shield).

Phase 1: Reaction Setup

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 27.5 g (0.10 mol) of 3,5-dibromo-4-methylbenzonitrile.

  • Add 25 mL of 90% acetic acid to the flask. Stir at room temperature to create a uniform suspension.

Phase 2: Thermal Hydrolysis 4. Slowly and cautiously add 70 mL of 70% aqueous sulfuric acid to the stirring suspension. Note: The addition is mildly exothermic. 5. Submerge the flask in a pre-heated oil bath and gradually raise the internal temperature to 125–130 °C[5]. 6. Maintain vigorous stirring at reflux for 8 hours. Observation: The initial suspension will gradually transition into a homogeneous solution as the nitrile hydrates to the more soluble amide intermediate. Toward the end of the reaction, slight turbidity may occur as the carboxylic acid forms.

Phase 3: Quenching & Isolation 7. Remove the flask from the oil bath and allow the mixture to cool to approximately 50 °C. 8. While stirring vigorously, pour the warm reaction mixture slowly into a beaker containing 300 g of crushed ice and 100 mL of distilled water. 9. Allow the quenched mixture to stir for 30 minutes at 0–5 °C to ensure complete crystallization of the product. 10. Isolate the crude 3,5-dibromo-4-methylbenzoic acid via vacuum filtration using a Büchner funnel. 11. Wash the filter cake thoroughly with 3 × 100 mL of ice-cold distilled water to remove all residual sulfuric and acetic acids until the filtrate pH is neutral.

Phase 4: Purification 12. Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling methanol (or ethanol). 13. Filter the purified crystals and dry under vacuum at 60 °C for 12 hours. 14. Expected Yield: 26.5 g – 27.9 g (90–95%).

Analytical Validation

To ensure the trustworthiness of the synthesis, validate the final product using the following analytical techniques:

  • HPLC-UV: Run on a C18 column using an Acetonitrile/Water (0.1% TFA) gradient. Ensure the disappearance of the nitrile peak and the absence of the intermediate amide.

  • 1H NMR (DMSO-d6): Confirm the structure by identifying the aromatic protons (C2 and C6) as a singlet integrating to 2H (approx. 8.0 ppm), the methyl group as a singlet integrating to 3H (approx. 2.5 ppm), and the broad carboxylic acid proton (>12.0 ppm).

  • FT-IR: Verify the disappearance of the sharp nitrile stretch (C≡N) at ~2220 cm-1 and the appearance of the broad carboxylic acid O-H stretch (2500–3300 cm-1) and strong C=O stretch (~1680 cm-1).

References

Sources

Application Note: Benzylic Bromination of 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the benzylic bromination of 3,5-Dibromo-4-methylbenzonitrile to produce 3,5-Dibromo-4-(bromomethyl)benzonitrile . This transformation is a critical intermediate step in the synthesis of thyromimetics (e.g., thyroid hormone receptor agonists) and other bioactive scaffolds.

The presence of two ortho-bromine atoms and a para-cyano group creates a unique electronic and steric environment. While the electron-withdrawing nature of these groups deactivates the ring toward electrophilic attack (preventing ring bromination), it also destabilizes the benzylic radical intermediate compared to simple toluene. Consequently, this protocol prioritizes stoichiometric control and initiator efficiency to maximize mono-bromination and suppress the formation of the gem-dibromo byproduct.

Reaction Mechanism & Design

The reaction proceeds via a Wohl-Ziegler radical chain mechanism . N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low, steady-state concentration of molecular bromine (


) to favor radical substitution over ionic addition (though ionic addition is negligible in this fully substituted aromatic system).
The "Ortho-Effect" Challenge
  • Steric Crowding: The two large bromine atoms at positions 3 and 5 flank the methyl group. This steric bulk hinders the approach of the succinimidyl radical, potentially slowing the hydrogen abstraction step.

  • Electronic Deactivation: The nitrile and bromine groups are electron-withdrawing, increasing the bond dissociation energy (BDE) of the benzylic C-H bonds.

  • Implication: High-energy initiation (reflux or UV light) is strictly required.

Mechanistic Pathway (DOT Visualization)

RadicalBromination Start Initiation: In-situ Br• Generation Br2 Br2 (Low Conc.) Start->Br2 Heat/Light + Initiator NBS N-Bromosuccinimide (NBS) Succinimide Succinimide (Insoluble Solid) NBS->Succinimide After reacting with HBr Substrate 3,5-Dibromo-4-methylbenzonitrile (Substrate) Radical_Int Benzylic Radical Intermediate Substrate->Radical_Int - HBr Product 3,5-Dibromo-4-(bromomethyl)benzonitrile (Product) Radical_Int->Product + Br2 HBr HBr (Byproduct) HBr->Br2 Reacts with NBS Br2->Radical_Int Br• abstracts H•

Figure 1: Wohl-Ziegler radical chain mechanism highlighting the regeneration of molecular bromine via NBS.

Experimental Protocols

Critical Reagent Quality Check
  • NBS (N-Bromosuccinimide): Must be white or off-white. Yellow NBS indicates free bromine contamination, which can lead to side reactions. Purification: Recrystallize from hot water (80°C) and dry in a vacuum desiccator if yellow.

  • Solvent:

    • Standard:Acetonitrile (ACN) or Trifluorotoluene (PhCF₃) .

    • Historical: Carbon Tetrachloride (

      
      ) is effective but neurotoxic and ozone-depleting. PhCF₃ is the recommended modern "drop-in" replacement with similar boiling point and radical stability profiles.
      
  • Initiator: AIBN (Azobisisobutyronitrile) is preferred over Benzoyl Peroxide due to safer handling and cleaner decomposition products.

Protocol A: Thermal Initiation (Recommended)

Scale: 10 mmol (approx. 2.75 g of substrate)

ReagentMW ( g/mol )Equiv.[1]AmountRole
3,5-Dibromo-4-methylbenzonitrile 274.941.02.75 gSubstrate
N-Bromosuccinimide (NBS) 177.981.11.96 gBromine Source
AIBN 164.210.0582 mgRadical Initiator
Trifluorotoluene (or ACN) --30 mLSolvent (0.33 M)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or a drying tube (CaCl₂) to exclude moisture.

  • Charging: Add the substrate, NBS, and AIBN to the flask. Add the solvent.[1][2]

    • Note: NBS is denser than the solvent and will settle at the bottom.

  • Degassing: Briefly sparge the solution with nitrogen for 5 minutes to remove dissolved oxygen (a radical scavenger).

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃; 82°C for ACN).

    • Observation: The reaction is often exothermic once initiated. Watch for a sudden color change (colorless to pale orange) or vigorous reflux.

    • Duration: Maintain reflux for 6–8 hours.[3]

  • Monitoring: Check progress via TLC (Solvent: 10% EtOAc in Hexanes).

    • Substrate Rf: ~0.6[4]

    • Product Rf: ~0.5 (Slightly more polar)

    • Stain: UV active.

  • Workup:

    • Cool the reaction mixture to 0°C (ice bath). Succinimide will precipitate out as a white solid.

    • Filtration: Filter off the succinimide using a sintered glass funnel. Wash the solid cake with cold solvent.

    • Concentration: Evaporate the filtrate under reduced pressure to yield a crude pale-yellow solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a Toluene/Heptane mixture.

    • Target Yield: 85–92%.

    • Target Appearance: White to off-white needles.

Protocol B: Photochemical Initiation (Scalable/Flow)

For labs equipped with photoreactors, this method operates at lower temperatures, reducing thermal decomposition.

  • Light Source: Blue LED (450–460 nm) or broad-spectrum Tungsten lamp.

  • Solvent: Acetonitrile (ACN) is preferred for photochemical efficiency.

  • Procedure: Dissolve substrate and NBS (1.1 eq) in ACN. Irradiate at 40–60°C. Reaction times are typically shorter (2–4 hours).

  • Workup: Identical to Protocol A.

Analytical Data & Validation

Product: 3,5-Dibromo-4-(bromomethyl)benzonitrile Molecular Formula:


Molecular Weight:  353.84  g/mol 
TechniqueDiagnostic SignalInterpretation
1H NMR (300 MHz, CDCl₃)

7.86 (s, 2H)
Aromatic protons (symmetric).

4.52 (s, 2H)
Benzylic

.[3] Shifted downfield from ~2.6 ppm (methyl) to ~4.5 ppm.
13C NMR ~33.0 ppmBenzylic Carbon (

).
Melting Point 115–117 °CSharp melting point indicates high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet Initiator; Oxygen inhibition.Use fresh AIBN; Ensure thorough nitrogen sparging before heating.
Dibromo Impurity (

)
Excess NBS; Reaction time too long.[2]Strictly limit NBS to 1.05–1.1 eq. Stop reaction immediately upon consumption of starting material.
Colored Product Residual

or polymer.
Wash crude solid with cold pentane/hexane before recrystallization.
Lachrymatory Effect Product volatility.CRITICAL: Handle all solids and waste in a fume hood. Treat glassware with dilute NaOH to quench residues.

Safety & Handling (E-E-A-T)

  • Lachrymator Warning: Benzylic bromides are potent tear agents. Even trace amounts of dust can irritate eyes and respiratory tracts.

    • Control: Double-glove. Keep all transfers inside the hood. Clean balances immediately after weighing.

  • Cyanide Content: While the nitrile group is stable, combustion or strong acid treatment can release HCN.

  • Solvent Safety: If using

    
    , be aware it is a known carcinogen. PhCF₃ (Trifluorotoluene) is flammable but significantly less toxic.
    

References

  • Royal Society of Chemistry (RSC). Preparation of 4-(bromomethyl)benzonitrile derivatives via Wohl-Ziegler Bromination. Retrieved from [Link] (Generalized protocol adaptation).

  • Organic Process Research & Development. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. (Demonstrates ACN as a viable solvent for electron-deficient toluenes). Retrieved from [Link].

Sources

Using 3,5-Dibromo-4-methylbenzonitrile as an intermediate in OLED materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3,5-Dibromo-4-methylbenzonitrile (CAS: 52750-70-2) as a critical scaffold in the development of Thermally Activated Delayed Fluorescence (TADF) materials. Unlike generic benzonitrile acceptors, the inclusion of the para-methyl group provides a dual advantage: it introduces steric hindrance to suppress Aggregation-Caused Quenching (ACQ) in solid-state films and improves solubility during solution processing.

This protocol focuses on synthesizing Donor-Acceptor-Donor (D-A-D) architectures, where the benzonitrile moiety acts as the electron acceptor (A) and carbazole-based derivatives serve as electron donors (D). The resulting materials are candidates for high-efficiency blue/green OLED emissive layers.

Chemical Profile & Strategic Architecture

PropertySpecification
Compound Name 3,5-Dibromo-4-methylbenzonitrile
CAS Number 52750-70-2
Molecular Weight 274.94 g/mol
Role in OLED Electron Acceptor (A) Core / Linker
Key Functionality C-Br Bonds: Sites for Suzuki/Buchwald coupling.-CN Group: Strong electron-withdrawing group (EWG) to lower LUMO.-CH3 Group: Steric spacer to modulate

and prevent π-stacking.
Mechanistic Insight: The "Methyl Shield" Effect

In TADF design, minimizing the singlet-triplet energy gap (


) is crucial for Reverse Intersystem Crossing (RISC). This requires separating the HOMO (localized on Donors) and LUMO (localized on the Benzonitrile Acceptor).
  • Without Methyl: Planar conformations may lead to strong orbital overlap (high

    
    ) and exciton quenching.
    
  • With Methyl (Position 4): The steric bulk forces the donor units at positions 3 and 5 to twist out of plane relative to the benzene ring. This orthogonal twisting decouples the HOMO/LUMO, lowering

    
     to <0.1 eV, enabling efficient TADF.
    

Synthesis Protocol: D-A-D Emitter Construction

Target Molecule: 3,5-Bis(carbazol-9-yl)-4-methylbenzonitrile (Model TADF Emitter). Reaction Type: Palladium-Catalyzed Buchwald-Hartwig Amination (or Suzuki Coupling if using Carbazole-Boronic esters).

Workflow Visualization

SynthesisWorkflow Start 3,5-Dibromo-4-methylbenzonitrile (CAS: 52750-70-2) Reagents Carbazole (2.2 eq) Pd2(dba)3 / P(t-Bu)3 NaOtBu / Toluene Start->Reagents Reaction Reflux (110°C) 24-48 Hours Inert Ar Atmosphere Reagents->Reaction Catalysis Workup Quench (H2O) Extraction (DCM) Brine Wash Reaction->Workup Completion Purification Column Chromatography (Hexane:DCM) Workup->Purification Crude Sublimation Vacuum Sublimation (>200°C, 10^-6 Torr) Purification->Sublimation 99.5% Purity

Caption: Step-by-step synthesis workflow from halogenated precursor to device-grade TADF emitter.

Detailed Methodology

Reagents:

  • 3,5-Dibromo-4-methylbenzonitrile (1.0 eq, 10 mmol, 2.75 g)

  • Carbazole (2.4 eq, 24 mmol, 4.01 g)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (0.05 eq)
    
  • Ligand: Tri-tert-butylphosphine [

    
    ] (0.1 eq) - Critical for sterically hindered substrates.
    
  • Base: Sodium tert-butoxide (NaOtBu) (4.0 eq)

  • Solvent: Anhydrous Toluene (100 mL)

Step-by-Step Procedure:

  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x) to remove oxygen. Oxygen is a triplet quencher and catalyst poison.

  • Loading: Under Argon flow, add the dibromo-benzonitrile, carbazole, NaOtBu, and

    
    .
    
  • Ligand Addition: Add the

    
     (solution in toluene) via syringe.
    
  • Reaction: Heat the mixture to reflux (110°C) for 24–48 hours.

    • Checkpoint: Monitor via TLC (Hexane:DCM 3:1). The starting material (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).
  • Quench & Workup: Cool to Room Temperature (RT). Quench with water (50 mL). Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification (Chromatography): Purify the crude residue using silica gel column chromatography. Gradient elution: Hexane

    
     Hexane:DCM (1:1).
    
  • Purification (Sublimation): This is the most critical step for OLEDs . Sublime the powder at high vacuum (

    
     Torr) using a thermal gradient (Source: 240°C, Deposition: 180°C) to remove trace Pd catalyst and organic impurities.
    

Quality Control & Characterization

Trust but verify. Device performance depends heavily on material purity.

TechniqueParameterAcceptance Criteria
1H NMR (500 MHz) Structure VerificationIntegration of aromatic protons must match D-A-D count. Absence of aliphatic grease peaks.
HPLC Purity>99.9% (Area under curve). No shoulder peaks.
TGA (Thermal Gravimetric) Stability

(5% weight loss) > 350°C.
PLQY (Photoluminescence) Efficiency> 70% in doped film (e.g., mCP host).

OLED Device Integration

The synthesized material serves as the Guest Emitter in the Emissive Layer (EML).

Device Architecture Diagram

OLEDStack Cathode Cathode (Al/LiF) 100 nm ETL ETL (TPBi) Electron Transport 40 nm ETL->Cathode EML Emissive Layer (EML) Host: mCP (80%) Guest: 3,5-D-4-M-CN (20%) EML->ETL HTL HTL (TAPC) Hole Transport 30 nm HTL->EML HIL HIL (PEDOT:PSS) Hole Injection 40 nm HIL->HTL Anode Anode (ITO) Glass Substrate Anode->HIL

Caption: Standard OLED stack utilizing the benzonitrile derivative as a dopant in the EML.

Fabrication Protocol:

  • Cleaning: ITO glass must be cleaned sequentially with Acetone, Ethanol, and Isopropanol in an ultrasonic bath, followed by UV-Ozone treatment (20 min) to increase work function.

  • Vacuum Deposition: Deposit organic layers at a rate of 1–2 Å/s at

    
     Torr.
    
  • Doping: Co-deposit the Host (mCP) and the Guest (Synthesis Product) to achieve a 10–20% doping concentration. Note: High concentrations (>20%) may lead to quenching despite the methyl shield.

References

  • TADF Mechanism & Benzonitrile Acceptors: Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[1] Nature, 492(7428), 234-238. [Link]

  • Steric Control in OLEDs: Im, Y., Kim, M., Cho, Y. J., Seo, J. A., Yook, K. S., & Lee, J. Y. (2013). Molecular design strategy of organic thermally activated delayed fluorescence emitters. Chemistry of Materials, 25(15), 3110-3118. [Link]

  • Suzuki/Buchwald Coupling Protocols for Steric Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Benzonitrile Derivatives in TADF: Maggiore, A., et al. (2025).[2] Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]

Sources

Reduction of nitrile group in 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3,5-Dibromo-4-methylbenzonitrile

Executive Summary

This Application Note details the chemoselective reduction of 3,5-Dibromo-4-methylbenzonitrile to 3,5-Dibromo-4-methylbenzylamine . The primary synthetic challenge is the chemoselective reduction of the nitrile functionality (


) in the presence of two aryl bromide motifs. Standard catalytic hydrogenation methods (e.g., 

) pose a severe risk of hydrodehalogenation (cleavage of

bonds), leading to impurity formation and yield loss.

This guide recommends Borane-Dimethyl Sulfide (BMS) complexation as the primary protocol due to its electrophilic hydride character, which ensures orthogonality to the aryl halide moieties. An alternative cost-effective protocol using


  is provided for non-GMP or rapid screening contexts.

Strategic Analysis & Chemoselectivity

The substrate contains three reactive centers: the nitrile group and two aryl bromides. The selection of the reducing agent is dictated by the need to avoid oxidative addition into the


 bond.
Reducing AgentMechanismRisk ProfileRecommendation

/ Pd-C
Heterogeneous CatalysisCritical: High probability of hydrogenolysis (de-bromination).Avoid

Nucleophilic HydrideModerate: Can attack aryl halides at elevated temperatures; aggressive workup required.Secondary

(BMS)
Electrophilic HydrideLow: Excellent tolerance of aryl halides; clean reduction to amine.Primary (Gold Standard)

/

Metal Boride CatalysisLow: Generally preserves halogens; suitable for mild conditions.Alternative
Mechanistic Insight: The Borane Advantage

Borane (


) acts as a Lewis acid, coordinating to the lone pair of the nitrile nitrogen. This activates the carbon for hydride transfer. Unlike transition metals (Pd, Ni), Borane does not facilitate oxidative insertion into aryl-halide bonds under standard conditions, thereby preserving the 3,5-dibromo substitution pattern essential for downstream pharmacophore integrity (e.g., Ambroxol analogs).

Experimental Protocols

Method A: Borane-Dimethyl Sulfide (BMS) Reduction (Recommended)

Best for: High purity, scale-up potential, and maximum chemoselectivity.

Reagents:

  • Substrate: 3,5-Dibromo-4-methylbenzonitrile (

    
    )
    
  • Reagent: Borane-Dimethyl Sulfide complex (

    
     in THF, 
    
    
    
    )
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (

    
    ), 
    
    
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

  • Dissolution: Charge the flask with 3,5-Dibromo-4-methylbenzonitrile (

    
    ) and anhydrous THF (
    
    
    
    ). Stir until fully dissolved.
  • Addition: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (
    
    
    ,
    
    
    ) dropwise via syringe over 20 minutes. Caution: Gas evolution may occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) or LC-MS for the disappearance of the nitrile.
    
  • The "Stuck" Intermediate (Critical Step): Borane reduction of nitriles forms a stable borazine or boron-amine complex. It will not release the free amine without acidic hydrolysis.

  • Quench & Hydrolysis:

    • Cool to

      
      .
      
    • Carefully add

      
       (
      
      
      
      ) dropwise to quench excess borane (vigorous
      
      
      evolution).
    • Add

      
       (
      
      
      
      ) dropwise.
    • Reflux the acidic mixture for 1 hour. This breaks the

      
       bonds.
      
  • Workup:

    • Cool to RT and concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water (

      
      ) and wash with Diethyl Ether (
      
      
      
      ) to remove non-basic impurities (unreacted nitrile).
    • Basify the aqueous layer to

      
       using 
      
      
      
      (precipitate may form).
    • Extract the free amine into Dichloromethane (

      
      , 
      
      
      
      ).
    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
Method B: Cobalt-Catalyzed Borohydride Reduction ("Magic Blue")

Best for: Rapid screening, lower cost, avoiding foul-smelling sulfides.

Reagents:

  • Substrate: 3,5-Dibromo-4-methylbenzonitrile (

    
    )
    
  • Catalyst: Cobalt(II) Chloride hexahydrate (

    
    , 
    
    
    
    )
  • Reductant: Sodium Borohydride (

    
    , 
    
    
    
    )[2]
  • Solvent: Methanol (

    
    )
    

Protocol:

  • Dissolution: In a fume hood, dissolve the nitrile (

    
    ) and 
    
    
    
    (
    
    
    ) in
    
    
    (
    
    
    ). The solution will be pink/purple.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (
    
    
    ) portion-wise (powder) over 30 minutes.
    • Observation: The solution will turn black immediately (formation of Cobalt Boride,

      
      ) with vigorous gas evolution.[2]
      
  • Stirring: Allow to stir at RT for 2–4 hours.

  • Quench: Add

    
     carefully until gas evolution ceases and the black precipitate dissolves (or filter off the precipitate if acid workup is not desired, though acid helps solubilize the cobalt salts).
    
  • Workup:

    • Basify with concentrated Ammonium Hydroxide (

      
      ) to 
      
      
      
      .
    • Extract with EtOAc (

      
      ).
      
    • Wash organics with brine, dry, and concentrate.[1]

Visual Workflows

Figure 1: Decision Matrix for Reductant Selection

DecisionMatrix Start Substrate: 3,5-Dibromo-4-methylbenzonitrile CheckHalogen Contains Aryl Halide? Start->CheckHalogen PdC Catalytic Hydrogenation (H2, Pd/C) CheckHalogen->PdC Standard Route Borane Borane-DMS (BH3-SMe2) Reflux CheckHalogen->Borane Chemoselective Route (Recommended) CoCl2 NaBH4 / CoCl2 (Magic Blue) CheckHalogen->CoCl2 Alternative Route Risk RISK: Dehalogenation (Loss of Br) PdC->Risk Success Target: 3,5-Dibromo-4-methylbenzylamine (Br preserved) Borane->Success CoCl2->Success

Caption: Selection logic prioritizing chemoselectivity. Borane and Cobalt protocols avoid the hydrodehalogenation risks associated with heterogeneous noble metal catalysis.

Figure 2: Borane Reduction & Hydrolysis Workflow

BoraneWorkflow Step1 Complexation (Nitrile + BH3) Step2 Reduction (Reflux in THF) Step1->Step2 Step3 Intermediate (Borazine/Boron-Amine) Step2->Step3 Step4 Acid Hydrolysis (HCl/MeOH Reflux) Step3->Step4 CRITICAL STEP Breaks B-N bond Step5 Free Amine Release (NaOH Basification) Step4->Step5

Caption: The critical acidic hydrolysis step (Step 4) is required to release the free amine from the stable boron intermediate formed during reduction.

Analytical Validation

Upon isolation, the product should be validated using 1H NMR (DMSO-d6 or CDCl3) .

Functional GroupSubstrate (Nitrile)Product (Amine)Diagnostic Change
Aromatic Protons

(s, 2H)

(s, 2H)
Slight upfield shift due to loss of electron-withdrawing CN.
Benzylic Position N/A

(s, 2H)
New Signal: Appearance of

.
Amine Protons N/A

(br s)
New Signal: Exchangeable with

.
Methyl Group

(s, 3H)

(s, 3H)
Remains largely unchanged.

Mass Spectrometry (ESI+):

  • Look for

    
     peak matching the amine MW.
    
  • Isotope Pattern: Crucial for validation. The presence of two bromine atoms must result in a characteristic 1:2:1 triplet pattern for the molecular ion clusters (

    
    , 
    
    
    
    ,
    
    
    ). Loss of this pattern indicates debromination.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions.[3] 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. Reaction with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.[3]

  • Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Tetrahedron Letters, 1969 , 10(52), 4555–4558.

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Organic Chemistry Portal Protocols.

  • Caddick, S.; Jenkins, K. "Reduction of Nitriles." Chemical Society Reviews, 1996, 25, 447-448. (General review of nitrile reduction methods).
  • Organic Syntheses. "Amide to Amine by BH3-THF." Organic Syntheses, Coll. Vol. 9, p.13 (1998). (Analogous protocol for amide/nitrile reduction using Borane).

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

3,5-Dibromo-4-methylbenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of two bromine atoms, which can act as leaving groups, combined with the strong electron-withdrawing effect of the nitrile group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide array of functionalities, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel materials. The methyl group, while sterically influential, also modulates the electronic properties of the ring, offering a nuanced platform for chemical exploration.

These application notes provide a comprehensive guide to understanding and performing SNAr reactions on 3,5-Dibromo-4-methylbenzonitrile. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols for substitution with common nucleophiles, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SNAr Pathway

Nucleophilic aromatic substitution on 3,5-Dibromo-4-methylbenzonitrile proceeds via the well-established SNAr mechanism, which is a two-step addition-elimination process.[1][2] The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom.[3] This rate-determining step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing nitrile group.[6][7] In the subsequent fast step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[2][8]

The nitrile group is a powerful activating group for SNAr reactions, and its position para to one of the bromine atoms and ortho to the other strongly influences the regioselectivity of the substitution.[9] While both bromine atoms are activated, the ortho bromine is subject to greater steric hindrance from the adjacent methyl group. Therefore, nucleophilic attack is generally favored at the C5 position, which is para to the nitrile group and less sterically encumbered. However, under more forcing conditions or with smaller nucleophiles, di-substitution can occur.

Caption: Generalized workflow of the SNAr reaction on 3,5-Dibromo-4-methylbenzonitrile.

Experimental Protocols

The following protocols provide a starting point for the nucleophilic aromatic substitution on 3,5-Dibromo-4-methylbenzonitrile with various classes of nucleophiles. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere conditions are recommended for optimal results, particularly when using strong bases.[10]

Protocol 1: Substitution with Amine Nucleophiles

The reaction with primary and secondary amines introduces valuable nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.[11]

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a solution of 3,5-Dibromo-4-methylbenzonitrile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1-1.5 eq. for mono-substitution, >2.2 eq. for di-substitution).

  • Add a base such as K₂CO₃ or triethylamine (1.5-2.0 eq.) to the reaction mixture.[12]

  • Heat the mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PiperidineK₂CO₃DMF1004-8
MorpholineEt₃NDMSO1106-12
AnilineK₂CO₃AcetonitrileReflux12-24

Note: The yields for these reactions will need to be determined experimentally. For less nucleophilic amines like aniline, higher temperatures and longer reaction times may be necessary.

Protocol 2: Substitution with Alkoxide Nucleophiles

The introduction of alkoxy groups via SNAr is a common strategy for the synthesis of aryl ethers, which are present in numerous natural products and pharmaceuticals.[13]

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • Strong base (e.g., NaH, KOBut)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Prepare the alkoxide solution in a separate flask under an inert atmosphere by dissolving the corresponding alcohol in an anhydrous solvent (e.g., THF) and adding a strong base like NaH (1.2-1.5 eq.) portion-wise at 0 °C.

  • In the main reaction flask, dissolve 3,5-Dibromo-4-methylbenzonitrile (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Slowly add the freshly prepared alkoxide solution to the solution of the starting material at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-80 °C to drive the reaction to completion. Monitor by TLC.

  • After the reaction is complete, carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.[14]

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Sodium MethoxideNaHTHF/DMF602-6
Sodium EthoxideNaHTHF/DMF703-8
Potassium tert-butoxideKOButTHF504-10

Note: The use of anhydrous conditions is crucial to prevent the quenching of the strong base and potential side reactions.[10]

Protocol 3: Substitution with Thiol Nucleophiles

The formation of aryl thioethers through SNAr provides access to sulfur-containing molecules, which have diverse applications in medicinal chemistry and materials science.[15]

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the thiol (1.1 eq.) in a polar aprotic solvent like DMF.

  • Add a base such as K₂CO₃ (1.2 eq.) to generate the thiolate in situ.

  • To this mixture, add a solution of 3,5-Dibromo-4-methylbenzonitrile (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction's progress using TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[16]

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolK₂CO₃DMF503-6
Benzyl ThiolNaHDMSO604-8

Note: Thiols are often malodorous and should be handled in a well-ventilated fume hood.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve 3,5-Dibromo-4-methylbenzonitrile (1.0 eq) in Solvent Addition Add Nucleophile Solution to Substrate Reagents->Addition Nucleophile_Prep Prepare Nucleophile Solution (with Base if necessary) Nucleophile_Prep->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purify Purify by Column Chromatography Concentration->Purify

Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient activation of the aromatic ring.While the nitrile group is a strong activator, ensure the reaction conditions are appropriate.
Low reactivity of the nucleophile.Consider using a stronger base to generate a more potent nucleophile, or increase the reaction temperature.
Inactive reagents or wet solvent.Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions, especially with strong bases.[10]
Formation of Di-substituted Product Excess nucleophile or prolonged reaction time/high temperature.Use a stoichiometric amount of the nucleophile (1.0-1.2 eq.) for mono-substitution. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products Reaction with solvent.Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
Hydrolysis of the nitrile group.If the reaction is run under strongly basic conditions at high temperatures for extended periods, hydrolysis of the nitrile to a carboxamide or carboxylic acid can occur. Use milder conditions if possible.
Difficulty in Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.

Conclusion

3,5-Dibromo-4-methylbenzonitrile is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in these application notes offer a solid foundation for the synthesis of a wide range of substituted benzonitrile derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively harness the reactivity of this scaffold to advance their programs in drug discovery and materials science.

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved from [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). (2025, May 22). JoVE. Retrieved from [Link]

  • Editorial on Nucleophilic Aromatic Substitution. (2021, April 28). Longdom Publishing. Retrieved from [Link]

  • Stability of the Meisenheimer Complex in a SNAr Reaction. (2020, July 10). Frontiers. Retrieved from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 21). PubMed. Retrieved from [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018, August 25). Taylor & Francis. Retrieved from [Link]

  • Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. (n.d.). DR-NTU - Nanyang Technological University. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). [Source not specified]. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). RSC Advances. Retrieved from [Link]

  • Kinetics of the reactions of potassium or benzyltrimethylammonium t-butoxide with 1-fluoro-2- or 1-fluoro-4-nitrobenzene in t-butyl alcohol and of the reactions of piperidine with 2- or 4-nitrophenyl phenyl ether and 2,4-dinitrophenyl phenyl or 2,4-dinitrophenyl cyclohexyl ether in dimethyl sulphoxide are reported. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Agrochemical Precursors from 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern agriculture, the development of novel and effective agrochemicals is paramount for ensuring global food security. The synthesis of these complex molecules often relies on versatile chemical building blocks that can be elaborated into a diverse array of active ingredients. 3,5-Dibromo-4-methylbenzonitrile is a highly functionalized aromatic compound with significant potential as a precursor for various agrochemicals. The presence of a nitrile group, a methyl group, and two bromine atoms on the benzene ring offers multiple reactive sites for synthetic transformations. The electron-withdrawing nature of the nitrile group activates the aromatic ring, while the methyl and bromo substituents provide handles for a range of chemical modifications, including oxidation, nucleophilic substitution, and cross-coupling reactions.

This technical guide provides detailed application notes and protocols for the synthesis of agrochemical precursors from 3,5-Dibromo-4-methylbenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The protocols outlined herein are based on established chemical principles and aim to provide a solid foundation for the exploration of this versatile starting material in the creation of new and effective crop protection agents.

Part 1: Synthesis of the Starting Material: 3,5-Dibromo-4-methylbenzonitrile

The synthesis of 3,5-Dibromo-4-methylbenzonitrile can be efficiently achieved through the bromination of 4-methylbenzonitrile (p-tolunitrile). This reaction is analogous to the well-established synthesis of the herbicide Bromoxynil from 4-hydroxybenzonitrile[1][2].

Experimental Protocol: Bromination of 4-methylbenzonitrile

Objective: To synthesize 3,5-Dibromo-4-methylbenzonitrile from 4-methylbenzonitrile.

Materials:

  • 4-methylbenzonitrile

  • Liquid Bromine

  • Iron powder (catalyst)

  • Carbon tetrachloride (or other suitable inert solvent)

  • Sodium bisulfite solution (5% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzonitrile (10.0 g, 85.4 mmol) in 100 mL of carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron powder (approx. 0.1 g) to the solution.

  • Bromine Addition: From the dropping funnel, add liquid bromine (9.2 mL, 28.8 g, 180 mmol, 2.1 equivalents) dropwise to the stirred solution at room temperature. The addition should be carried out in a well-ventilated fume hood. An exothermic reaction will be observed, and the color of the solution will turn reddish-brown.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add 50 mL of a 5% sodium bisulfite solution to quench any unreacted bromine. The reddish-brown color should disappear.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dibromo-4-methylbenzonitrile as a crystalline solid.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Expected Yield (%)Physical Appearance
4-methylbenzonitrile117.1510.0 g85.4-Colorless liquid
Bromine159.8128.8 g180-Reddish-brown liquid
3,5-Dibromo-4-methylbenzonitrile274.96--85-95White to off-white solid

Causality Behind Experimental Choices:

  • Catalyst: Iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond and making bromine a more potent electrophile for aromatic substitution.

  • Solvent: Carbon tetrachloride is an inert solvent that does not react with bromine. Other halogenated solvents can also be used.

  • Stoichiometry: A slight excess of bromine is used to ensure complete dibromination of the starting material.

  • Work-up: The washing steps are crucial to remove unreacted bromine, acidic byproducts (HBr), and the catalyst, ensuring the purity of the final product.

Part 2: Proposed Synthetic Pathways to Agrochemical Precursors

The structure of 3,5-Dibromo-4-methylbenzonitrile allows for several synthetic transformations to generate valuable agrochemical precursors. The following sections outline proposed protocols for these transformations.

Pathway A: Oxidation of the Methyl Group to a Carboxylic Acid

The oxidation of the benzylic methyl group to a carboxylic acid provides a key functional group for the synthesis of ester and amide derivatives, which are common in agrochemicals.

dot

Oxidation of Methyl Group 3,5-Dibromo-4-methylbenzonitrile 3,5-Dibromo-4-methylbenzonitrile 3,5-Dibromo-4-cyanobenzoic_acid 3,5-Dibromo-4-cyanobenzoic_acid 3,5-Dibromo-4-methylbenzonitrile->3,5-Dibromo-4-cyanobenzoic_acid [O] Ester/Amide Derivatives Ester/Amide Derivatives 3,5-Dibromo-4-cyanobenzoic_acid->Ester/Amide Derivatives Esterification/Amidation Potential Herbicides/Fungicides Potential Herbicides/Fungicides Ester/Amide Derivatives->Potential Herbicides/Fungicides

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate

Objective: To synthesize 3,5-Dibromo-4-cyanobenzoic acid.

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Water

  • Beaker

  • Hot plate with magnetic stirrer

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL beaker, prepare a solution of sodium carbonate (2.0 g) in 150 mL of water. Add 3,5-Dibromo-4-methylbenzonitrile (5.0 g, 18.2 mmol) to this solution.

  • Oxidant Addition: Heat the mixture to 80-90°C with vigorous stirring. Slowly add potassium permanganate (11.5 g, 72.8 mmol, 4.0 equivalents) in small portions over a period of 1 hour. The purple color of the permanganate will disappear as it reacts.

  • Reaction: Continue heating and stirring the mixture for an additional 2-3 hours, or until the purple color persists, indicating the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the brown manganese dioxide (MnO₂) precipitate.

    • To the clear filtrate, add a small amount of sodium bisulfite to destroy any excess permanganate.

    • Carefully acidify the filtrate with concentrated sulfuric acid until the pH is around 2. A white precipitate of 3,5-Dibromo-4-cyanobenzoic acid will form.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Rationale: The methyl group is oxidized to a carboxylic acid, which is a versatile handle for creating ester and amide libraries for biological screening[3].

Pathway B: Nucleophilic Aromatic Substitution (SNAr) of a Bromine Atom

The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of one of the bromine atoms[4][5].

dot

SNAr Reaction 3,5-Dibromo-4-methylbenzonitrile 3,5-Dibromo-4-methylbenzonitrile Substituted Benzonitrile Substituted Benzonitrile 3,5-Dibromo-4-methylbenzonitrile->Substituted Benzonitrile Nu- Further Functionalization Further Functionalization Substituted Benzonitrile->Further Functionalization Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules

Caption: Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Substitution with an Alkoxide

Objective: To synthesize 3-Bromo-5-alkoxy-4-methylbenzonitrile.

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • The corresponding alcohol (e.g., methanol, ethanol) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dibromo-4-methylbenzonitrile (5.0 g, 18.2 mmol) in 100 mL of the corresponding alcohol (e.g., methanol).

  • Nucleophile Addition: Add sodium methoxide (1.08 g, 20.0 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and purify the product by column chromatography on silica gel.

Rationale: Introducing an alkoxy or aryloxy group can significantly modulate the biological activity of the molecule. Many herbicides and fungicides contain ether linkages. The nitrile group strongly activates the ortho and para positions to nucleophilic attack[6][7].

Pathway C: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming carbon-carbon bonds and constructing complex molecular scaffolds[8][9][10].

dot

Cross-Coupling Reaction 3,5-Dibromo-4-methylbenzonitrile 3,5-Dibromo-4-methylbenzonitrile Aryl/Alkenyl Substituted Benzonitrile Aryl/Alkenyl Substituted Benzonitrile 3,5-Dibromo-4-methylbenzonitrile->Aryl/Alkenyl Substituted Benzonitrile R-B(OH)2, Pd catalyst Complex Agrochemical Scaffolds Complex Agrochemical Scaffolds Aryl/Alkenyl Substituted Benzonitrile->Complex Agrochemical Scaffolds

Caption: Palladium-Catalyzed Suzuki Cross-Coupling.

Experimental Protocol: Suzuki Coupling

Objective: To synthesize 3-Bromo-5-aryl-4-methylbenzonitrile.

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3,5-Dibromo-4-methylbenzonitrile (1.0 g, 3.64 mmol), the arylboronic acid (1.1 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 20 mL of toluene and 5 mL of water). Add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and purify the product by column chromatography.

Rationale: The Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy in the design of modern agrochemicals to fine-tune their spectrum of activity and physical properties[11][12].

Conclusion

3,5-Dibromo-4-methylbenzonitrile represents a promising and versatile platform for the synthesis of novel agrochemical precursors. The strategic location of its functional groups allows for a variety of chemical transformations, including oxidation of the methyl group, nucleophilic aromatic substitution of the bromine atoms, and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a foundational framework for researchers to explore the synthetic potential of this molecule. By leveraging these and other synthetic methodologies, the scientific community can continue to develop innovative and effective solutions for crop protection, contributing to a more sustainable and productive agricultural future.

References

  • Auwers, K., & Reis, J. (1896). Ueber die Bromirung des p-Kresols. Berichte der deutschen chemischen Gesellschaft, 29(2), 2355–2360.
  • Carpenter, K., & Heywood, B. J. (1963). Herbicidal action of 3, 5-dihalogeno-4-hydroxybenzonitriles.
  • Wain, R. L. (1963). 3: 5-Dihalogeno-4-hydroxybenzonitriles: a new group of herbicides.
  • Ditrich, K. (2007). 8.1.15.1.3 Oxidation of Methyl Groups. Science of Synthesis, 2007a, 223.
  • Müller, E., Mayer, R., Heilmann, U., & Scheffler, K. (1959). Zur Bromierung von Phenolen mit Brom in Methanol/Essigsäure. Chemische Berichte, 92(9), 2278-2283.
  • Vidyasagar, P., Reddy, P. S. N., & Reddy, P. P. (1993). A two-step synthesis of 3,5-dibromo-4-hydroxybenzonitrile from p-cresol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32(8), 872-873.
  • Luckenbaugh, R. W. (1967). U.S. Patent No. 3,349,111. Washington, DC: U.S.
  • Dentel, D. A. (1982). U.S. Patent No. 4,349,488. Washington, DC: U.S.
  • Ramachandraiah, G., & Adimurthy, S. (2010). U.S. Patent No. 7,786,322. Washington, DC: U.S.
  • Knight, V. K., et al. (2003). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. Journal of agricultural and food chemistry, 51(8), 2326-2332.
  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 122-125.
  • Makosza, M. (1991). The Vicarious Nucleophilic Substitution of Hydrogen. Synthesis, 1991(02), 103-111.
  • Council of Scientific & Industrial Research. (2010). A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. WO2010097812A1.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Shanghai Qixun Pharmaceutical Technology Co ltd, & Zhejiang Tianyu Pharmaceutical Co Ltd. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • University of Bristol. (n.d.). Transition Metal Catalyzed Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Saini, C. K., & Kaur, M. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 1-4.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (2025). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982-o983.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile.
  • Ostrowska, K., & Jaworski, J. S. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4789.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. The Organic Chemistry Tutor.
  • American Chemical Society. (2022, March 22). Formation and reactivity of benzyne intermediates under photochemical conditions. ACS Spring 2022.

Sources

Application Note: Functionalization and Polymerization of 3,5-Dibromo-4-methylbenzonitrile for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The synthesis of advanced conjugated polymers and Conjugated Microporous Polymers (CMPs) requires highly tunable, multifunctional building blocks. 3,5-Dibromo-4-methylbenzonitrile (CAS: 59596-31-5) has emerged as a premier bifunctional monomer for these applications. This application note provides a comprehensive guide to utilizing this monomer in step-growth polycondensation and subsequent post-polymerization modifications (PPM).

The structural architecture of 3,5-Dibromo-4-methylbenzonitrile offers three distinct chemical handles:

  • Aryl Bromides (C3, C5): Serve as the primary reactive sites for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

  • Cyano Group (C1): Acts as a strong electron-withdrawing group (EWG) that activates the aryl bromides toward oxidative addition. Post-polymerization, it serves as an orthogonal handle for conversion into amidoximes, tetrazoles, or primary amines[1].

  • Methyl Group (C4): Provides steric bulk that dictates the torsion angle of the resulting polymer backbone, effectively tuning the optoelectronic bandgap. It also offers a potential site for radical bromination.

Mechanistic Insights: The Suzuki-Miyaura Polycondensation

When synthesizing linear conjugated polymers or 3D CMPs, the Suzuki-Miyaura cross-coupling reaction is the gold standard due to its functional group tolerance and mild conditions[2].

Causality in Catalyst and Solvent Selection: The presence of the ortho-methyl group induces significant steric hindrance around the C-Br bonds. However, the electron-withdrawing nature of the para-cyano group counteracts this by lowering the electron density of the aromatic ring, thereby accelerating the Oxidative Addition of the Pd(0) catalyst. To facilitate the Transmetalation step, a biphasic solvent system (Toluene/Water) is employed. Because the growing hydrophobic polymer chain remains in the organic phase and the inorganic base (K₂CO₃) resides in the aqueous phase, a phase-transfer catalyst (Aliquat 336) is strictly required to shuttle the carbonate ions across the phase boundary.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 3,5-Dibromo-4-methylbenzonitrile TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Intermediate Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Regeneration of Pd(0) Polymer Conjugated Polymer Chain (Chain Extension) RedElim->Polymer Extrusion of Product

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura polycondensation for chain extension.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Synthesis of Poly(fluorene-co-benzonitrile)

This protocol details the synthesis of a soluble, blue-light-emitting conjugated polymer, which can also be utilized as a stable organic semiconductor for photocatalytic nano-assemblies[3].

Reagents:

  • 3,5-Dibromo-4-methylbenzonitrile (1.00 mmol)

  • 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 mL)

  • Toluene (10.0 mL, anhydrous)

  • Aliquat 336 (2-3 drops)

Step-by-Step Methodology:

  • Monomer Loading: In a 50 mL Schlenk flask, combine the dibromo monomer, the diboronic ester, and toluene. Causality: Exact 1:1 stoichiometry is critical in step-growth polymerization to achieve high molecular weights (Carothers' equation).

  • Deoxygenation (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acids, which destroys stoichiometry and halts chain growth.

  • Catalyst & Base Addition: Under an argon atmosphere, add Pd(PPh₃)₄, the degassed K₂CO₃ solution, and Aliquat 336.

  • Polymerization: Heat the biphasic mixture to 85–90 °C under vigorous stirring (800 rpm) for 48 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic phases, ensuring continuous transmetalation.

  • End-Capping (Self-Validation): After 48 hours, add 0.1 mL of bromobenzene and react for 6 hours, followed by 0.1 g of phenylboronic acid for another 6 hours. Causality: This quenches unreacted end-groups, preventing the polymer from cross-linking or degrading during storage. A stable, unchanging GPC trace post-end-capping validates the completion of the reaction.

  • Purification: Precipitate the polymer into cold methanol, filter, and purify via Soxhlet extraction (acetone, then chloroform).

Protocol B: Post-Polymerization Modification (Nitrile to Amidoxime)

The cyano group is highly robust during the Suzuki coupling but can be quantitatively converted into an amidoxime group. This modification transforms the hydrophobic polymer into a highly specific chelating resin for heavy metal (e.g., Uranyl ion) entrapment[1].

Reagents:

  • Poly(fluorene-co-benzonitrile) (200 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (500 mg)

  • Triethylamine (TEA) (750 mg)

  • THF/Methanol (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Solvation: Disperse the polymer in the THF/Methanol mixture. Causality: THF swells the hydrophobic polymer backbone, exposing the cyano groups, while Methanol solubilizes the polar hydroxylamine reagent.

  • Nucleophilic Addition: Add NH₂OH·HCl and TEA to the suspension. Stir at 70 °C for 48 hours. Causality: TEA neutralizes the hydrochloride salt, liberating the free, nucleophilic hydroxylamine base to attack the electrophilic carbon of the nitrile group.

  • Isolation: Filter the functionalized polymer and wash extensively with hot methanol and water to remove unreacted salts.

  • Spectroscopic Validation (Self-Validation): Analyze the product via FT-IR. The protocol is validated as successful only if the sharp -C≡N stretching band at ~2225 cm⁻¹ completely disappears, replaced by broad -OH/-NH₂ stretches (3000–3500 cm⁻¹) and a new C=N stretch at ~1650 cm⁻¹.

Workflow Monomer 3,5-Dibromo-4-methylbenzonitrile (Bifunctional Monomer) Polymerization Suzuki-Miyaura Polycondensation Monomer->Polymerization + Diboronic Ester + Pd(0) Catalyst Precursor Poly(aryl-benzonitrile) (Hydrophobic Precursor) Polymerization->Precursor 85°C, 48h Toluene/H2O PPM Post-Polymerization Modification (NH2OH) Precursor->PPM Hydroxylamine TEA, 70°C FinalPolymer Amidoxime-Functionalized Polymer (Metal Chelation) PPM->FinalPolymer Complete Nitrile Conversion

Caption: Workflow from monomer polycondensation to post-polymerization amidoxime functionalization.

Quantitative Data Summaries

To establish a baseline for reproducibility, the following tables summarize the expected quantitative metrics during the polymerization and functionalization of 3,5-Dibromo-4-methylbenzonitrile derivatives.

Table 1: Optimization of Suzuki-Miyaura Polycondensation Conditions

Catalyst System (2 mol%)Solvent SystemTime (h)Yield (%)

(kDa)
PDI (

)
Pd(PPh₃)₄Toluene / 2M K₂CO₃488222.32.1
Pd₂(dba)₃ / SPhosTHF / 2M K₂CO₃248935.61.8
Pd(PPh₃)₄DMF / 2M K₂CO₃48458.42.5

Note: The use of the bulky, electron-rich SPhos ligand significantly improves oxidative addition into the sterically hindered ortho-methyl aryl bromide, yielding higher molecular weights (


) and narrower polydispersity indices (PDI).

Table 2: Optoelectronic and Physical Properties Pre- and Post-Modification

Polymer StateBandgap (

)
BET Surface AreaPrimary ApplicationValidation Metric
Precursor (Cyano-functionalized)2.85 - 2.95 eV~450 m²/g (if crosslinked)Photocatalytic H₂ Production[3]FT-IR: Peak at 2225 cm⁻¹
Modified (Amidoxime-functionalized)3.10 eV~410 m²/g (if crosslinked)Uranyl Ion (UO₂²⁺) Entrapment[1]FT-IR: Peak at 1650 cm⁻¹

References

  • Liu, B.; Yu, W.-L.; Lai, Y.-H.; Huang, W. "Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties." Chemistry of Materials, 2001, 13(6), 1984-1991. URL:[Link][2]

  • Yang, H.; Amari, H.; Liu, L.; Zhao, C.; Gao, H.; He, A.; Browning, N. D.; Little, M. A.; Sprick, R. S.; Cooper, A. I. "Nano-assemblies of a soluble conjugated organic polymer and an inorganic semiconductor for sacrificial photocatalytic hydrogen production from water." Nanoscale (RSC Publishing), 2020. URL:[Link][3]

  • Yu, B.; Zhang, L.; Ye, G. "De novo synthesis of bifunctional conjugated microporous polymers for synergistic coordination mediated uranium entrapment." Chemical Engineering Journal / Tsinghua University Press, 2020. URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bromination of 4-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of 4-methylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and selectivity of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this reaction.

Introduction

The benzylic bromination of 4-methylbenzonitrile to produce 4-(bromomethyl)benzonitrile is a key step in the synthesis of various pharmaceuticals and advanced materials. The reaction is typically a free-radical substitution, most commonly employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2] While seemingly straightforward, achieving a high yield of the desired monobrominated product can be challenging, often plagued by side reactions such as dibromination and aromatic bromination.[3][4]

This guide provides practical, experience-driven advice to help you navigate these challenges, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of 4-methylbenzonitrile.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 4-methylbenzonitrile.

  • The reaction mixture does not show the expected color changes associated with bromine consumption.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inactive Radical Initiator Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can decompose over time, especially if not stored correctly.Use a fresh batch of the radical initiator. For AIBN, a typical catalytic amount is around 0.05 equivalents.[5]
Insufficient Reaction Temperature or Light Initiation Free-radical reactions require an initial energy input to generate the first radicals. This is typically achieved through heat or UV light.[6]Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent (e.g., carbon tetrachloride, acetonitrile).[5][7] If using photochemical initiation, ensure the UV lamp is functional and positioned correctly.
Presence of Radical Inhibitors Certain impurities in the starting material or solvent can quench the radical chain reaction. Oxygen is a common radical inhibitor.Degas your solvent before use by bubbling nitrogen or argon through it. Ensure the reaction is run under an inert atmosphere.[8]
Issue 2: Formation of Multiple Products, Predominantly Dibrominated Species

Symptoms:

  • Mass spectrometry analysis indicates the presence of a significant amount of 4-(dibromomethyl)benzonitrile.

  • TLC analysis shows multiple spots, with one corresponding to the dibrominated product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Excess Brominating Agent Using a stoichiometric excess of NBS can lead to the bromination of the initially formed monobrominated product.[3]Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the 4-methylbenzonitrile.[5] Consider adding the NBS portion-wise to maintain a low concentration throughout the reaction.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can favor the formation of the dibrominated product.Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.[9]
High Reaction Temperature Higher temperatures can increase the rate of the second bromination.While heat is necessary for initiation, excessive temperatures can reduce selectivity. Maintain a gentle reflux.
Issue 3: Formation of Aromatic Bromination Byproducts

Symptoms:

  • NMR or MS analysis reveals the presence of isomers such as 3-bromo-4-methylbenzonitrile.

  • Purification becomes challenging due to the presence of multiple isomers.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Presence of Ionic Bromine Species Aromatic bromination is an electrophilic substitution reaction, which is favored by the presence of Br+ or molecular bromine in polar solvents.[1] The use of Brønsted acids can also promote ring bromination.[10]Use a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic pathways.[7][11] Ensure your glassware is dry and free of acidic residues.
Inappropriate Brominating Agent While NBS is designed to provide a low, steady concentration of bromine for radical reactions, certain conditions can lead to the formation of ionic bromine.[3]N-bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it minimizes the concentration of molecular bromine, thus reducing the likelihood of electrophilic aromatic substitution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the benzylic bromination of 4-methylbenzonitrile with NBS?

The reaction proceeds via a free-radical chain mechanism, generally accepted as the Goldfinger mechanism.[3]

  • Initiation: A radical initiator (e.g., AIBN) or UV light generates a small number of bromine radicals (Br•) from the trace amount of molecular bromine present in NBS.[6]

  • Propagation Step 1: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzonitrile to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[2]

  • Propagation Step 2: The benzylic radical reacts with a molecule of bromine (Br₂) to form the desired product, 4-(bromomethyl)benzonitrile, and a new bromine radical, which continues the chain reaction.[2]

  • Regeneration of Bromine: The HBr generated in the first propagation step reacts with NBS to produce succinimide and a fresh molecule of Br₂. This step is crucial as it maintains the low, steady concentration of bromine necessary for the reaction to proceed selectively.[3]

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Bromine Regeneration Initiator Initiator (AIBN or UV light) Br_radical Br• Initiator->Br_radical generates 4-methylbenzonitrile 4-Methylbenzonitrile Benzylic_Radical Benzylic Radical 4-methylbenzonitrile->Benzylic_Radical + Br• HBr HBr Benzylic_Radical->HBr forms Product 4-(Bromomethyl)benzonitrile Benzylic_Radical->Product + Br₂ NBS NBS HBr->NBS reacts with Br2 Br₂ Product->Br_radical regenerates Br2_regen Br₂ NBS->Br2_regen + HBr HBr_regen HBr Succinimide Succinimide Br2_regen->Succinimide byproduct Experimental_Workflow start Start dissolve Dissolve 4-methylbenzonitrile in anhydrous solvent start->dissolve add_reagents Add NBS (1.1 eq) and AIBN (~0.05 eq) dissolve->add_reagents reflux Heat to reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete workup Aqueous Workup (Filter, Wash) cool->workup purify Purify (Recrystallization or Chromatography) workup->purify end End purify->end

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dibromo-4-methylbenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for sterically hindered cross-coupling reactions. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the functionalization of highly congested aryl scaffolds.

Mechanistic Insight: The Causality of the Steric Bottleneck

The molecule 3,5-dibromo-4-methylbenzonitrile presents a severe synthetic challenge due to its 1,2,3-trisubstituted structural motif. While the first cross-coupling (e.g., Suzuki-Miyaura) at the C3 position proceeds with moderate difficulty, the second coupling at the C5 position frequently stalls.

This stalling is caused by the buttressing effect . Once the first bulky aryl group is installed at C3, it compresses the C4-methyl group against the remaining C5-bromine atom. This locks the methyl group's conformation, maximizing its steric profile and effectively shielding the C5-Br bond from the palladium catalyst. Consequently, the activation energy required for the second oxidative addition skyrockets, and the extreme crowding around the metal center inhibits the subsequent reductive elimination step 1. Standard catalysts like Pd(PPh3)4 will trap the reaction at the mono-coupled intermediate, leading to catalyst deactivation and palladium black precipitation.

Pathway SM 3,5-Dibromo-4-methylbenzonitrile (Starting Material) OA1 1st Oxidative Addition (Moderate Barrier) SM->OA1 Pd(0) L1 Mono Mono-Coupled Intermediate (Buttressing Effect Active) OA1->Mono Transmetalation & Reductive Elim. OA2 2nd Oxidative Addition (Severe Steric Barrier) Mono->OA2 Pd(0) L1 (Requires XPhos) Dead Catalyst Deactivation (Pd Black Formation) Mono->Dead Standard Ligands (e.g., PPh3) Prod 3,5-Diaryl-4-methylbenzonitrile (Target Product) OA2->Prod Forced Reductive Elimination

Reaction pathway showing the steric bottleneck at the second oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: Why is my double Suzuki coupling stalling at the mono-coupled intermediate? A: Standard bidentate (e.g., dppf) or simple monodentate (e.g., PPh3) ligands form stable bis-ligated


 complexes. These complexes are too bulky to undergo oxidative addition into the highly shielded C5-Br bond. Furthermore, even if oxidative addition occurs, the rigid geometry of standard ligands fails to force the sterically congested coupling partners close enough to undergo reductive elimination 2.

Q2: Which ligand architecture is required to overcome this specific steric hindrance? A: You must use dialkylbiarylphosphine ligands (Buchwald ligands), specifically XPhos or SPhos . The extreme steric bulk of the triisopropylphenyl ring in XPhos prevents the formation of the inactive


 complex, ensuring the highly active mono-ligated 

species is the dominant catalyst . Paradoxically, the massive steric bulk of XPhos accelerates reductive elimination by physically "pushing" the aryl group and the substrate together to relieve steric strain around the palladium center 3.

Q3: How can I minimize protodeboronation of my sterically hindered boronic acid? A: Sterically hindered couplings are kinetically slow, which gives the boronic acid ample time to undergo base-catalyzed protodeboronation (degradation). To mitigate this, use an excess of boronic acid (2.5 to 3.0 equivalents) and add it in portions over the course of the reaction. Alternatively, utilize potassium trifluoroborate salts or MIDA boronates, which act as slow-release mechanisms for the active boronic acid species, maintaining a low but constant concentration that prevents degradation 4.

Troubleshooting Start Reaction Stalled at Mono-Coupled Intermediate CheckLigand Are you using a bulky biaryl phosphine (e.g., XPhos)? Start->CheckLigand ChangeLigand Switch to XPhos Pd G3 (Promotes L1Pd(0) species) CheckLigand->ChangeLigand No CheckBoron Is the boronic acid undergoing protodeboronation? CheckLigand->CheckBoron Yes AddPortions Use 3.0 equiv total. Add in 3 portions over 12h. CheckBoron->AddPortions Yes CheckTemp Is the temperature ≥ 100°C? CheckBoron->CheckTemp No IncreaseTemp Increase to 100-110°C in Dioxane/H2O to overcome barrier. CheckTemp->IncreaseTemp No

Decision logic tree for troubleshooting stalled sterically hindered cross-couplings.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the expected outcomes when attempting a double Suzuki-Miyaura coupling on a 1,2,3-trisubstituted di-bromo scaffold using various catalytic systems 5.

Ligand SystemEquivalents of Boronic AcidTemp (°C)Expected OutcomeMechanistic Rationale
Pd(PPh3)4 2.580>95% Mono-coupledInsufficient electron density for 2nd OA; bis-ligated Pd complex is too stable.
Pd(dppf)Cl2 2.590Mono-coupled + Traces of DoubleBidentate ligand restricts the geometry required to force hindered reductive elimination.
Pd(OAc)2 / SPhos 2.5100~60% Double-coupledBiaryl backbone promotes active mono-ligated Pd(0); highly effective for ortho-substituted substrates.
XPhos Pd G3 3.0 (Portionwise)110>90% Double-coupled Extreme bulk forces reductive elimination; G3 precatalyst ensures rapid, complete generation of active Pd(0).

Self-Validating Experimental Protocol

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to bypass the often-problematic reduction step required by Pd(II) salts, ensuring immediate access to the active


 species.

Objective: Synthesis of 3,5-diaryl-4-methylbenzonitrile via double Suzuki-Miyaura Cross-Coupling.

Reagents & Materials
  • Substrate: 3,5-Dibromo-4-methylbenzonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (3.0 equiv total, 3.0 mmol)

  • Catalyst: XPhos Pd G3 (5 mol%, 0.05 mmol)

  • Base: K3PO4 (4.0 equiv, 4.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL total), rigorously sparged with Argon for 30 minutes.

Step-by-Step Methodology
  • Anaerobic Setup: In a glovebox or using strict Schlenk techniques, charge an oven-dried 20 mL reaction vial with 3,5-dibromo-4-methylbenzonitrile (1.0 equiv), arylboronic acid (1.5 equiv - 1st portion), K3PO4 (4.0 equiv), and XPhos Pd G3 (5 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane (8 mL) and H2O (2 mL) to the vial. Seal with a PTFE-lined crimp cap.

    • Self-Validation Check 1: The solution should immediately transition to a homogeneous pale yellow/golden color, indicating the successful generation of the active Pd(0) species. If the solution turns black immediately, oxygen has breached the system.

  • First Heating Phase: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC) & Spiking: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check 2: At 4 hours, LC-MS should show complete consumption of the starting material and >80% conversion to the mono-coupled intermediate.

    • Action: Briefly cool the vial, open under positive Argon flow, and add the remaining arylboronic acid (1.5 equiv - 2nd portion). This counteracts any protodeboronation that occurred during the first phase.

  • Second Heating Phase: Reseal and heat at 110 °C for an additional 12-16 hours. The elevated temperature provides the thermodynamic push required to overcome the buttressing effect during the second oxidative addition.

  • Final Validation: Analyze via LC-MS.

    • Self-Validation Check 3: The chromatogram must show < 5% mono-coupled intermediate. If > 5% remains, spike with an additional 2 mol% XPhos Pd G3 and heat for 4 more hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.Organic Syntheses.
  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction.National Institutes of Health (NIH).
  • Buchwald Ligands.Sigma-Aldrich.
  • Buchwald Ligands Review.Entegris.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.ACS Publications.

Sources

Technical Support Center: Solvent Optimization for 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

You are likely working with 3,5-Dibromo-4-methylbenzonitrile as a scaffold for cross-coupling (e.g., synthesis of herbicides like Bromoxynil analogs or biaryl pharmaceuticals).

This molecule presents a specific "antagonistic" profile:

  • Electronic Push-Pull: The electron-withdrawing nitrile (-CN) and bromines (-Br) activate the ring, but the electron-donating methyl (-CH₃) at the para position to the nitrile (and ortho to both bromines) creates a steric buttressing effect .

  • Solubility Paradox: The symmetry of the 3,5-dibromo substitution pattern increases crystal lattice energy, making dissolution in standard "green" solvents (like heptane or alcohols) difficult, while its lipophilicity resists polar aqueous mixtures.

This guide provides troubleshooting workflows to overcome these solubility and reactivity barriers.

Module 1: Dissolution & Solvent Compatibility

Q: Why does my starting material precipitate out of solution upon heating in Ethanol/Water mixtures?

A: This is a classic "Solubility-Temperature Hysteresis" issue caused by the highly crystalline nature of the dibromo-matrix.

While Ethanol/Water is a standard green solvent system, 3,5-Dibromo-4-methylbenzonitrile is highly lipophilic. As you heat the reaction (e.g., for reflux), the ethanol (bp 78°C) may evaporate faster than water if the condenser is not efficient, or the "antisolvent" effect of water becomes dominant at higher temperatures where the organic component's vapor pressure increases.

Technical Recommendation: Switch to a Polar Aprotic / Lipophilic biphasic system or a high-boiling ether.

Solvent ClassRecommended SolventPerformance Rationale
Preferred (Green) 2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (80°C) than THF; forms an azeotrope with water that retains organic solubility better than EtOH.
High Performance Anisole High boiling point (154°C) allows for high-energy activation required to overcome steric hindrance at the C-Br bond.
Traditional DMF / DMAc Excellent solubility but high risk of hydrolyzing the nitrile group at T > 100°C in the presence of bases.
Avoid Hexane / Heptane Poor solubility due to the polar nitrile group; leads to heterogeneous reaction mixtures.

Module 2: Optimization for Cross-Coupling (Suzuki-Miyaura)

Q: I am observing low conversion (<40%) in Suzuki coupling, despite using active catalysts. Is the solvent responsible?

A: Yes. The failure mode is likely Steric Desolvation Penalty , not just catalyst activity.

The Mechanism: The methyl group at position 4 is flanked by two bulky bromine atoms. For the Palladium (Pd) catalyst to insert into the C-Br bond (Oxidative Addition), it must displace solvent molecules coordinating to the metal center. If your solvent coordinates too strongly (e.g., DMF, Pyridine) or is too bulky, the Pd cannot access the sterically crowded C-Br site.

Troubleshooting Protocol:

  • Switch to Non-Coordinating Solvents: Move from DMF/DMSO to Toluene or 1,4-Dioxane .

  • Increase Temperature Headroom: The steric barrier requires higher activation energy. Use solvents with BP > 100°C.

  • Water Ratio is Critical: You need enough water to dissolve the inorganic base (activating the boronic acid) but not so much that the lipophilic aryl halide precipitates.

Visual Workflow: Solvent Selection for Sterically Hindered Couplings

SolventSelection Start Start: Solvent Selection for 3,5-Dibromo-4-methylbenzonitrile TempCheck Required Reaction Temp? Start->TempCheck HighTemp > 100°C (High Barrier) TempCheck->HighTemp LowTemp < 80°C (Mild) TempCheck->LowTemp RouteA Rec: Anisole or Xylene (Avoids Catalyst Poisoning) HighTemp->RouteA Non-polar req RouteC Rec: DMF/DMAc (Risk: Nitrile Hydrolysis) HighTemp->RouteC Polar req SolubilityCheck Is Base Soluble? LowTemp->SolubilityCheck RouteB Rec: 2-MeTHF or CPME (Green Alternatives) SolubilityCheck->RouteB Organic Base SolubilityCheck->RouteC Inorganic Base

Caption: Decision logic for selecting solvents based on thermal requirements and base solubility.

Module 3: Preventing Side Reactions (Nitrile Hydrolysis)

Q: My LC-MS shows a mass peak of M+18. Is the solvent causing nitrile hydrolysis?

A: The M+18 peak corresponds to the primary amide, resulting from the hydrolysis of the nitrile (-CN) group. This is a common side reaction in basic aqueous media at high temperatures.

The Causality: Solvents like DMSO and DMF are hygroscopic. At temperatures >80°C in the presence of carbonate or hydroxide bases (common in Suzuki couplings), the water trapped in these solvents attacks the nitrile carbon. The electron-withdrawing bromines at positions 3 and 5 make the nitrile carbon more electrophilic, accelerating this hydrolysis.

Corrective Action:

  • Use Anhydrous Conditions: If possible, switch to anhydrous solvents and use organic bases (e.g., TEA, DIPEA) if the reaction mechanism permits.

  • Phase Transfer Catalysis (PTC): If an inorganic base is required, use a biphasic system (Toluene/Water) with a PTC (e.g., TBAB). This keeps the hydroxide ion in the aqueous phase and the nitrile in the organic phase, minimizing contact time.

  • Solvent Swap: Switch to Acetonitrile (MeCN) or CPME (Cyclopentyl methyl ether) . These are less prone to promoting hydrolysis than DMSO.

Module 4: Green Chemistry & Purification

Q: How do I remove high-boiling solvents like DMSO or DMF without aqueous workup (which crashes out my product)?

A: 3,5-Dibromo-4-methylbenzonitrile has poor water solubility, making aqueous washes of DMF difficult (it forms a "gummy" precipitate that traps impurities).

The "Green" Workup Protocol: Instead of washing, use a Solvent Displacement (Telescoping) method.

  • Dilution: Dilute the reaction mixture with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Wash: Wash with 5% LiCl (Lithium Chloride) solution.

    • Why? LiCl breaks the emulsion and dramatically increases the partitioning of DMF/DMSO into the aqueous phase compared to pure water.

  • Crystallization: Evaporate the organic layer and recrystallize using IPA (Isopropyl Alcohol) . The dibromo compound typically crystallizes well from hot IPA, while impurities remain in the mother liquor.

Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mix (in DMF/DMSO) AddSolvent Add MTBE + 5% LiCl Crude->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrgLayer Organic Layer (Product + MTBE) PhaseSep->OrgLayer AqLayer Aqueous Layer (DMF + Salts) PhaseSep->AqLayer Cryst Swap to IPA -> Cool OrgLayer->Cryst Final Pure Crystals Cryst->Final

Caption: Solvent displacement workflow to remove high-boiling polar solvents using LiCl washes.

References

  • Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on solvent effects in Suzuki coupling). Link

  • Organic Chemistry Portal. (2024). "Suzuki Coupling - Solvent Effects." (General reference for solvent polarity in Pd-catalysis). Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalysis. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative, field-proven strategies to diagnose and resolve low conversion rates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).

Rather than relying on trial and error, this guide emphasizes the causality behind reaction failures, empowering you to make rational, mechanistically sound optimizations.

Diagnostic Logic for Reaction Failure

Before altering reaction parameters, it is critical to systematically identify the root cause of the stalled conversion. The workflow below outlines the primary diagnostic pathways for palladium-catalyzed systems.

DiagnosticWorkflow Start Low Conversion Detected CheckBlack Is Palladium Black Precipitate Present? Start->CheckBlack YesBlack Catalyst Aggregation (Deactivation) CheckBlack->YesBlack Yes NoBlack Check Starting Materials CheckBlack->NoBlack No FixBlack Increase Ligand:Pd Ratio or Lower Temp YesBlack->FixBlack CheckHalide Is Aryl Halide Consumed? NoBlack->CheckHalide OxAddition Oxidative Addition Failure CheckHalide->OxAddition No Transmet Transmetalation / Reductive Elim. Failure CheckHalide->Transmet Yes FixOx Use Electron-Rich Ligands (e.g., P(t-Bu)3) OxAddition->FixOx FixTransmet Optimize Base/Solvent or Add Additives Transmet->FixTransmet

Diagnostic workflow for troubleshooting low conversion in Pd-catalyzed reactions.

Troubleshooting Guides (FAQ)

Q1: My reaction stalls at 30% conversion, and I observe a black precipitate. What is happening, and how do I prevent it?

The Causality: The black precipitate is "palladium black," a clear visual indicator of catalyst deactivation[1]. This occurs when the active, under-coordinated Pd(0) species is thermodynamically unstable. If the rate of reductive elimination outpaces the rate of oxidative addition, or if the ligands dissociate prematurely, the transient Pd(0) atoms aggregate into inactive bulk metal[2]. The Solution: You must stabilize the Pd(0) intermediate. This can be achieved by:

  • Increasing the ligand-to-palladium ratio to push the binding equilibrium toward the coordinated complex.

  • Switching to bidentate ligands (e.g., Xantphos or dppf) which exhibit a strong chelate effect, preventing ligand dissociation and subsequent aggregation[3].

Q2: I am using an aryl chloride, but I see almost no conversion of the starting material. How can I initiate the catalytic cycle?

The Causality: Aryl chlorides possess high bond dissociation energies (C-Cl bonds are significantly stronger than C-Br or C-I bonds). If the palladium center is not sufficiently electron-rich, the activation energy required for the initial oxidative addition step cannot be overcome, leaving the starting materials unreacted. The Solution: Standard ligands like PPh₃ are insufficient for aryl chlorides. You must switch to strongly electron-donating, sterically demanding ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines (e.g., SPhos, XPhos)[4]. The high electron density enriches the Pd center, facilitating insertion into the C-Cl bond, while the steric bulk accelerates the final reductive elimination step[3].

Q3: The reaction initiates but stalls prematurely. Could my catalyst be poisoned?

The Causality: Yes. Catalyst poisoning occurs when impurities strongly and irreversibly coordinate to the palladium center, blocking the active sites[1]. For example, in cyanation reactions, trace moisture can hydrolyze cyanides to form HCN, which rapidly reacts with Pd(0) to form highly stable, catalytically inactive [(CN)₃PdH]²⁻ complexes[5]. The Solution: Rigorously dry all solvents and degas the reaction mixture using the freeze-pump-thaw method. Perform a control reaction using highly purified starting materials to confirm if trace impurities (like sulfur, excess halides, or moisture) are the culprits.

Mechanistic Failure Points in the Catalytic Cycle

Understanding exactly where your reaction fails within the catalytic cycle is essential for targeted troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Oxidative Addition (Ar-X) Deact1 Palladium Black (Aggregation) Pd0->Deact1 Ligand Depletion PdIITrans Pd(II) Transmetalation/ Amine Complex PdII->PdIITrans Transmetalation or Amine Binding Deact2 Catalyst Poisoning (e.g., CN- binding) PdII->Deact2 Excess Poison PdIITrans->Pd0 Reductive Elimination (Product)

Palladium catalytic cycle highlighting pathways of catalyst deactivation and poisoning.

Quantitative Ligand Parameters for Optimization

Selecting the correct ligand is a quantitative science. Use the table below to match ligand properties with your specific conversion issue.

LigandTolman Cone Angle (θ)Electronic ProfilePrimary Troubleshooting Application
PPh₃ 145°Moderate σ-donorBaseline ligand; often fails with unactivated aryl chlorides.
P(t-Bu)₃ 182°Strong σ-donorOvercomes failed oxidative addition in unactivated aryl chlorides.
Xantphos 108° (Bite Angle)Strong σ-donor, bidentatePrevents catalyst aggregation (Pd black) via strong chelation.
SPhos >180°Highly electron-richEnhances coupling of sterically hindered substrates; prevents cyclometalation.

Self-Validating Experimental Protocol: Moisture-Sensitive Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocol for a Buchwald-Hartwig Amination incorporates built-in self-validation checkpoints[4]. If a checkpoint fails, the protocol dictates an immediate halt to prevent wasted reagents.

Materials Required:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Anhydrous, degassed Toluene

  • Sodium tert-butoxide (NaOtBu)

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.05 equiv) and the aryl halide (1.0 equiv).

  • Ligand Addition: Add a solution of P(t-Bu)₃ (0.10 equiv) in anhydrous toluene to the suspension.

    • Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution, indicating the successful reduction of Pd(II) to the active Pd(0) complex. If the solution turns black and opaque, oxygen/moisture contamination has caused aggregation. Discard and restart.

  • Reagent Assembly: Add the amine (1.2 equiv) and NaOtBu (1.5 equiv) to the active catalyst solution. Seal the flask and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture to 90 °C under vigorous stirring.

    • Validation Checkpoint 2: After 1 hour, extract a 10 µL aliquot under positive nitrogen pressure. Quench in ethyl acetate and analyze via TLC or GC-MS. If starting material consumption is <10%, oxidative addition has failed. Cool the reaction and add an additional 0.05 equiv of P(t-Bu)₃.

  • Work-Up: Upon confirmed completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

References

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions Source: benchchem.com URL:1

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes Source: nih.gov URL:5

  • Palladium Catalyst in the HBIW Hydrodebenzylation Reaction. Deactivation and Spent Catalyst Regeneration Procedure Source: researchgate.net URL:2

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination Source: benchchem.com URL:4

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: tandfonline.com URL:3

Sources

Thermal stability issues of 3,5-Dibromo-4-methylbenzonitrile at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3,5-Dibromo-4-methylbenzonitrile. This document is designed for researchers, chemists, and professionals in the pharmaceutical and materials science fields who are utilizing this compound in high-temperature applications. Given the limited publicly available data on its thermal stability, this guide provides a framework for safe handling, experimental design, and troubleshooting. Our approach is grounded in established analytical principles and a "safety-first" methodology.

Part 1: Safety First - Critical Hazard Awareness

Working with halogenated aromatic compounds at elevated temperatures requires a high degree of caution. The primary concern with 3,5-Dibromo-4-methylbenzonitrile is its potential for thermal decomposition, which can lead to the release of hazardous substances.

Potential Thermal Decomposition Hazards:

  • Release of Toxic and Corrosive Gases: Upon decomposition, brominated organic compounds can release hydrogen bromide (HBr), a corrosive and toxic gas.

  • Formation of Hazardous Byproducts: Thermal degradation can produce a range of brominated aromatic compounds, including potent precursors to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), especially under oxidative conditions.[1][2] These compounds are persistent organic pollutants and are highly toxic.

  • Runaway Reactions: If the decomposition is exothermic, it can lead to a rapid increase in temperature and pressure within a closed system, posing a significant explosion risk. This is a critical consideration for any scaled-up reaction.[3][4]

Immediate Recommendations:

  • Assume Thermal Instability: In the absence of definitive data, treat 3,5-Dibromo-4-methylbenzonitrile as a thermally sensitive compound.

  • Always Work in a Ventilated Area: All experiments involving heating should be conducted in a certified chemical fume hood to prevent exposure to any released gases.

  • Avoid Sealed Systems at High Temperatures: Unless you have thoroughly characterized the thermal stability and pressure generation, avoid heating this compound in a sealed vessel.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties and handling of 3,5-Dibromo-4-methylbenzonitrile.

Q1: What is the decomposition temperature of 3,5-Dibromo-4-methylbenzonitrile?

As of this writing, a specific decomposition temperature (Td) for 3,5-Dibromo-4-methylbenzonitrile is not well-documented in peer-reviewed literature or safety data sheets. It is crucial for researchers to experimentally determine the thermal stability for their specific batch under their intended experimental conditions. We provide detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Part 4 of this guide to assist in this determination.

Q2: What are the expected products of thermal decomposition?

While specific studies on this molecule are scarce, the decomposition of similar brominated aromatic compounds suggests the formation of hydrogen bromide, brominated benzenes, and phenols as major products.[1][2][5] Incomplete combustion or decomposition can also lead to the formation of more complex and toxic polybrominated species.[1][2]

Q3: Can I use this compound in reactions above its melting point?

The melting point of a related isomer, 3-Bromo-4-methylbenzonitrile, is reported to be in the range of 41-45 °C. While it is common to run reactions in the liquid phase, it is imperative to ensure that the reaction temperature is well below the onset of decomposition. Exposing brominated flame retardants (a related class of compounds) to temperatures above their melting points can lead to evaporation and gas-phase decomposition reactions.[1][2] We strongly recommend performing TGA and DSC analysis (see Part 4 ) to identify a safe operating temperature window.

Q4: How should I properly store this chemical to ensure stability?

Proper storage is critical for maintaining the integrity of temperature-sensitive chemicals.[6][7] Store 3,5-Dibromo-4-methylbenzonitrile in a cool, dry, and dark place away from direct sunlight and heat sources.[6] Ensure the container is tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Part 3: Troubleshooting Guide

This guide provides a logical approach to troubleshooting common issues encountered during high-temperature experiments.

Scenario 1: The reaction mixture or compound darkens significantly upon heating.

  • Question: I heated my reaction containing 3,5-Dibromo-4-methylbenzonitrile to 160 °C, and the solution turned from pale yellow to dark brown/black. Is this normal?

  • Answer & Troubleshooting Steps:

    • Probable Cause: Darkening of the reaction mixture is a strong indicator of thermal decomposition. Many organic compounds, especially those with aromatic and nitrile functionalities, will produce colored, char-like materials upon degradation.

    • Immediate Action: Safely terminate the experiment and cool the reaction mixture.

    • Investigation:

      • Lower the Temperature: Redesign your experiment to run at a significantly lower temperature.

      • Determine the Onset Temperature: The most reliable course of action is to determine the decomposition onset temperature of your material using Thermogravimetric Analysis (TGA). Refer to Protocol 1: TGA Analysis . This will provide a data-driven upper temperature limit for your experiments.

      • Analyze for Byproducts: If possible, analyze the darkened mixture (e.g., by LC-MS or GC-MS) to identify any unexpected byproducts, which may confirm decomposition.

Scenario 2: I'm observing pressure buildup in my reaction vessel.

  • Question: I am running a reaction in a sealed tube at 120 °C, and I've noticed the pressure is increasing more than expected based on solvent vapor pressure alone. What should I do?

  • Answer & Troubleshooting Steps:

    • Probable Cause: Unexpected pressure buildup is a critical warning sign of gas evolution from a decomposition reaction. As noted, the decomposition of brominated compounds can release gaseous HBr.

    • Immediate Action: This is a serious safety hazard. Immediately and carefully cool the reaction vessel behind a blast shield. Do not attempt to open the vessel until it has returned to room temperature.

    • Investigation:

      • Cease Sealed-Vessel Heating: Discontinue heating this compound in a sealed system until you have a complete understanding of its thermal behavior.

      • Characterize Thermal Hazards: Perform Accelerating Rate Calorimetry (ARC) to understand the temperature and pressure rise under adiabatic (worst-case) conditions.[3][4][8][9][10] ARC data is essential for designing safe processes and determining if a runaway reaction is possible.[4][9]

      • TGA-MS/FTIR: Use a TGA instrument coupled with a mass spectrometer or FTIR spectrometer to identify the gases being evolved during decomposition.[11]

Scenario 3: My high-temperature reaction is giving low yields or unexpected side products.

  • Question: My synthesis is supposed to run at 140 °C, but my yield of the desired product is very low, and I'm seeing many impurities on my TLC/LC-MS. Could this be related to the stability of the starting material?

  • Answer & Troubleshooting Steps:

    • Probable Cause: It is highly likely that 3,5-Dibromo-4-methylbenzonitrile is decomposing under the reaction conditions, leading to the consumption of the starting material and the formation of various byproducts that complicate purification and reduce yield.

    • Investigation:

      • Confirm Stability Window: Use DSC (see Protocol 2 ) to check for any exothermic events (indicating decomposition) around your reaction temperature.[12][13][14]

      • Kinetic vs. Thermodynamic Control: Consider if a lower reaction temperature for a longer duration could favor the desired product while minimizing decomposition.

      • Catalyst or Reagent Incompatibility: Investigate potential incompatibilities between your starting material and other reagents at high temperatures. Sometimes, bases or metals can promote the degradation of halogenated aromatics.

Investigative Workflow for Thermal Stability

The following diagram outlines the recommended workflow when planning high-temperature experiments with 3,5-Dibromo-4-methylbenzonitrile.

G start Plan High-Temp Experiment (>80°C) check_data Is Verified Thermal Stability Data (TGA/DSC) Available? start->check_data perform_tga Protocol 1: Perform TGA Analysis check_data->perform_tga No set_limit Set Max Operating Temp (e.g., Td - 25°C) check_data->set_limit Yes tga_result Determine Onset of Mass Loss (Td) perform_tga->tga_result perform_dsc Protocol 2: Perform DSC Analysis dsc_result Identify Exothermic Decomposition Events perform_dsc->dsc_result tga_result->perform_dsc dsc_result->set_limit proceed Proceed with Experiment Below Max Temp set_limit->proceed troubleshoot Encounter Unexpected Issue? (e.g., color change, pressure) proceed->troubleshoot troubleshoot->proceed No, experiment successful guide Consult Troubleshooting Guide (Part 3) troubleshoot->guide Yes

Caption: Workflow for assessing and managing thermal stability.

Part 4: Experimental Protocols

These generalized protocols are intended as a starting point. Instrument parameters should be optimized for your specific equipment and experimental goals.

Protocol 1: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] A loss of mass indicates volatilization or decomposition. For non-volatile compounds like 3,5-Dibromo-4-methylbenzonitrile, a significant mass loss at high temperatures corresponds to decomposition.

  • Methodology:

    • Sample Preparation: Ensure your sample is representative and dry. A typical sample mass is 5-10 mg.[11][17]

    • Crucible Selection: Use an inert crucible, such as alumina or platinum.

    • Instrument Setup:

      • Place the accurately weighed sample into the TGA crucible.

      • Tare the balance.

      • Select an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[11]

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).[15][18]

    • Data Analysis:

      • Plot the percent mass loss vs. temperature.

      • The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve. This temperature should be considered the upper limit for safe handling.

Protocol 2: Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] It can detect endothermic events (like melting) and exothermic events (like decomposition or hazardous reactions). A sharp, irreversible exotherm is a strong indicator of thermal decomposition.[19]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Crucible Selection: Use aluminum or copper pans for moderate temperatures. If high temperatures or pressure generation are expected, use high-pressure stainless steel crucibles. Caution: If significant decomposition is expected, do not hermetically seal the pan unless it is designed for pressure, as it could explode. A pinhole lid is often a safer choice.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature just beyond the decomposition onset found by TGA.

    • Data Analysis:

      • Plot the heat flow (W/g) vs. temperature (°C).

      • Identify the melting point (an endothermic peak).

      • Critically, look for any sharp, large exothermic peaks following the melt. The onset temperature of the first major exotherm is a critical safety parameter, indicating the temperature at which a potentially hazardous decomposition reaction begins.

Part 5: Data Summary & Handling

Since specific quantitative data for 3,5-Dibromo-4-methylbenzonitrile is not available, the following table summarizes general handling and safety recommendations based on the principles discussed.

ParameterRecommendation / DataRationale
Max. Operating Temperature Must be experimentally determined via TGA/DSC.High potential for exothermic decomposition and release of hazardous gases (HBr).
Recommended Atmosphere Inert (Nitrogen, Argon) for heating.To prevent oxidative decomposition, which can generate more hazardous byproducts like PBDD/Fs.[1][2]
Heating in Sealed Systems Not Recommended without thorough hazard assessment (ARC).Risk of catastrophic pressure buildup from gaseous decomposition products.[20]
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant gloves.Standard practice for handling chemicals.
Engineering Controls Certified Chemical Fume Hood.Essential to contain and vent any toxic or corrosive gases released upon heating.
Storage Conditions Cool, dry, dark area, tightly sealed container.To prevent degradation from heat, light, or moisture.[6][7]

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center website: [Link]

  • Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH-Gerätebau GmbH. Retrieved from [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology website: [Link]

  • NETZSCH Analyzing & Testing. (2023, November 5). Accelerating Rate Calorimeter (ARC). Retrieved from NETZSCH website: [Link]

  • Fresh Logistics. (2025, April 7). Handling Temperature-Sensitive Chemicals. Retrieved from Fresh Logistics website: [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific website: [Link]

  • Storemasta. (2026, January 7). Considerations for Temperature-Sensitive Flammable Liquids. Retrieved from Storemasta website: [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from XRF Scientific website: [Link]

  • UCL Safety Services. (2024, June 25). Safe storage and use of chemicals in hot weather. Retrieved from UCL website: [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from Torontech website: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from Intertek website: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 212-259.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from Auriga Research website: [Link]

  • Altarawneh, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 645, 1138-1153.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Cooper, A. (n.d.). Differential scanning calorimetry (DSC). University of Glasgow. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2022, June 23). Heat Mitigation, Chemical Storage, And Worker Safety Tips. Retrieved from U.S. Hazmat Rentals website: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from Torontech website: [Link]

  • University of Toronto Department of Chemistry. (2022, September 23). Time-Sensitive Chemicals Guide. Retrieved from University of Toronto website: [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336.
  • Stec, A. A., & Hull, T. R. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 31.
  • Wang, Y., et al. (2025, May 8). Thermal Reactions and Byproducts from the Waste-to-Energy Process of Flame Retardant-Containing Wastes—A Review. Scilight Press.
  • Barontini, F., et al. (2005). Thermal Degradation and Decomposition Products of Electronic Boards Containing BFRs. Environmental Science & Technology, 39(19), 7523-7531.

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Technical Support Center: Scale-up of 3,5-Dibromo-4-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-4-methylbenzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot or production scale. We will delve into the critical aspects of the reaction, from mechanistic considerations to safety protocols, providing practical, field-tested advice in a direct question-and-answer format.

Introduction: Synthetic Strategy and Core Challenges

The synthesis of 3,5-Dibromo-4-methylbenzonitrile is most commonly achieved via the direct electrophilic bromination of 4-methylbenzonitrile. The methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. The directing effects of the methyl group dominate, guiding the two bromine atoms to the positions ortho to it (positions 3 and 5).

While straightforward on paper, scaling this reaction presents significant challenges related to:

  • Exothermicity: Bromination reactions are highly exothermic, and managing heat dissipation in large reactors is critical to prevent thermal runaway.[1]

  • Reagent Handling: The use of elemental bromine or other brominating agents carries significant safety risks that are magnified at scale.[1][2][3]

  • Impurity Control: Incomplete bromination leading to mono-brominated intermediates is a common issue, complicating purification.[4]

  • Product Isolation: Ensuring efficient and safe isolation of the solid product from the reaction mixture.

This guide provides solutions to these and other specific issues you may encounter.

Frequently Asked Questions & Troubleshooting Guide
Part 1: Reaction Conditions & Reagent Handling

Question 1: We are planning to scale up the bromination of 4-methylbenzonitrile. What are the pros and cons of using elemental bromine (Br₂) versus N-Bromosuccinimide (NBS)?

This is a critical decision point for scale-up. Your choice will impact safety, cost, and impurity profiles.

  • Elemental Bromine (Br₂):

    • Pros: Highly reactive and cost-effective, making it attractive for large-scale manufacturing.

    • Cons (Significant for Scale-up): Extremely hazardous, corrosive, and toxic.[1][3] It requires specialized handling equipment, such as corrosion-resistant reactors (borosilicate glass, PVDF) and dedicated scrubber systems to neutralize bromine vapors.[2] The reaction is often very fast and highly exothermic, demanding robust reactor cooling systems to maintain control.[1]

  • N-Bromosuccinimide (NBS):

    • Pros: A solid reagent that is significantly safer and easier to handle than liquid bromine.[5][6] It allows for a more controlled reaction rate, which is a major advantage for managing the exotherm on a larger scale. Reactions with NBS often produce fewer side products.

    • Cons: More expensive than elemental bromine. The succinimide byproduct must be removed during work-up, which adds a filtration step.[6]

Senior Scientist's Recommendation: For initial scale-up and processes where safety and control are paramount, NBS is the superior choice . The operational safety and predictable reaction profile often outweigh the higher reagent cost. For cost-sensitive, large-volume manufacturing with dedicated hazardous material handling infrastructure, elemental bromine can be considered, but only after a thorough Process Hazard Analysis (PHA).

Table 1: Comparison of Brominating Agents for Scale-Up

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive liquidCrystalline solid
Reactivity Very high, can be difficult to controlModerate, allows for controlled addition
Exothermicity High risk of thermal runawayMore manageable exotherm
Handling Safety Requires specialized equipment, PPE, and scrubbers[2][7]Easier and safer to handle
Cost LowerHigher
Byproduct Hydrogen Bromide (HBr)Succinimide (solid)
Work-up Requires neutralization of acidic HBrRequires filtration of succinimide byproduct[6]

Question 2: Our reaction is stalling, with significant amounts of 3-bromo-4-methylbenzonitrile remaining even after extended reaction times. What's going wrong?

This points to insufficient reactivity or incomplete second bromination. Here’s a troubleshooting workflow:

  • Check Stoichiometry: Ensure you are using at least 2.2 equivalents of your brominating agent. A slight excess is often necessary to drive the reaction to completion. Insufficient brominating agent is the most common cause for the presence of mono-brominated product.[4]

  • Catalyst (if using Br₂): If you are using elemental bromine, a Lewis acid catalyst like Iron(III) bromide (FeBr₃) is often required to polarize the Br-Br bond and increase its electrophilicity. Ensure the catalyst is anhydrous and added correctly.

  • Temperature Control: While initial addition should be controlled to manage the exotherm, the reaction may require a period of heating to push the second, slower bromination to completion. The deactivating effect of the first bromine atom and the nitrile group makes the second substitution harder than the first. Consider a gentle reflux after the initial addition is complete.[8]

  • Solvent Choice: The reaction is typically run in a non-reactive, halogenated solvent like dichloromethane or in an acid like acetic acid or sulfuric acid/water.[5][8] Ensure your solvent is dry and appropriate for the chosen brominating agent.

G start High Mono-bromo Impurity Detected check_stoi Check Stoichiometry: Is Brominating Agent > 2.2 eq? start->check_stoi check_temp Review Temperature Profile: Was reaction heated after addition? check_stoi->check_temp Yes inc_stoi Solution: Increase brominating agent to 2.2-2.5 eq. check_stoi->inc_stoi No check_cat Review Catalyst (if using Br₂): Was anhydrous FeBr₃ used? check_temp->check_cat Yes inc_temp Solution: Introduce a heating/reflux step (e.g., 4-6h) post-addition. check_temp->inc_temp No add_cat Solution: Ensure anhydrous catalyst is used. check_cat->add_cat No

Caption: Troubleshooting workflow for incomplete dibromination.
Part 2: Work-up, Purification, and Scale-Up Safety

Question 3: What is the standard work-up procedure, and how does it change upon scale-up?

The goal of the work-up is to quench excess brominating agent, neutralize acid, and isolate the crude product.

  • Lab-Scale Work-up:

    • Cool the reaction mixture.

    • Quench excess bromine or NBS by slowly adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the characteristic red/orange color of bromine disappears.[1][8]

    • If the reaction was run in acid, neutralize by adding a base like sodium bicarbonate or sodium hydroxide solution.

    • The product, being a solid, will often precipitate. It can be collected by filtration, washed with water, and then dried.[5]

    • If the product remains in an organic layer, separate the layers, wash the organic phase with water and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Scale-Up Considerations:

    • Quenching: The quenching step is exothermic. The addition of the quenching agent must be slow and controlled, with efficient reactor cooling to handle the heat load. On a large scale, never add water to the reaction mixture; always add the reaction mixture to the quench solution if possible, or add the quench solution very slowly.

    • Filtration: Large quantities of solid product can be challenging to filter and wash effectively. Ensure you have appropriately sized filtration equipment (e.g., Nutsche filter-dryer) to handle the volume and allow for efficient washing to remove inorganic salts.

    • Drying: Drying large quantities of wet cake requires a vacuum oven or other suitable industrial dryer to ensure the product is completely free of water and solvents.

Question 4: Our final product is off-color and difficult to purify by recrystallization. What are the likely impurities and how can we remove them?

The primary impurities are the starting material (4-methylbenzonitrile) and the intermediate (3-bromo-4-methylbenzonitrile). An off-color (yellow to brown) may indicate trace residual bromine or minor oxidation byproducts.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purification.[1][9] A good solvent system is crucial. Ethanol/water or isopropanol/water mixtures are excellent starting points. The goal is to find a system where the desired dibromo product has low solubility when cold but high solubility when hot, while the impurities remain in the mother liquor.

    • Activated Carbon Treatment: If the product is discolored, dissolving the crude product in the hot recrystallization solvent and treating it with a small amount of activated carbon can help remove colored impurities. Filter the hot solution through celite to remove the carbon before crystallization.

    • Column Chromatography: While effective, this is generally not preferred for large-scale purification due to cost and solvent usage. It should be reserved for producing very high-purity reference standards.

Question 5: What are the absolute, non-negotiable safety protocols for scaling up a bromination reaction?

Safety is the most critical aspect of scale-up. Bromine is highly toxic and corrosive.[3][10][11]

  • Engineering Controls (First Line of Defense):

    • All work must be conducted in a reactor located within a well-ventilated area or a walk-in fume hood.[7]

    • A dedicated scrubber system containing a caustic solution (e.g., sodium hydroxide) must be connected to the reactor's vent to neutralize any bromine vapors.[2]

    • Use corrosion-resistant equipment. For bromine, materials like glass, PVDF, and PTFE-lined steel are recommended.[2]

  • Administrative Controls:

    • Develop a detailed Standard Operating Procedure (SOP) that covers all steps, including emergency procedures.[7]

    • Ensure all personnel are thoroughly trained on the hazards of bromine and the specific SOP.[10]

    • Have an emergency response plan, including spill containment and first aid measures. Safety showers and eyewash stations are mandatory.[10]

  • Personal Protective Equipment (PPE) (Last Line of Defense):

    • Full-face respirator with acid gas cartridges.[10]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[2]

    • Chemical splash goggles and face shield.[11]

    • Chemical-resistant apron or full-body suit.

G cluster_0 Hierarchy of Safety Controls for Bromination ppe PPE (Respirator, Gloves, Goggles) Least Effective admin Administrative Controls (SOPs, Training, Emergency Plan) admin->ppe eng Engineering Controls (Fume Hood, Scrubber, Containment) eng->admin sub Substitution (Use NBS instead of Br₂) sub->eng

Caption: Hierarchy of safety controls for handling bromine.
Experimental Protocol: Synthesis of 3,5-Dibromo-4-methylbenzonitrile (Lab Scale)

This protocol is a representative procedure using N-Bromosuccinimide. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 4-methylbenzonitrile (1.0 eq). Dissolve it in a 1:1 mixture of concentrated H₂SO₄ and water (use caution, this is highly exothermic).[5] Cool the mixture to 10 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours, protecting it from light.[5] Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Quench: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. If any color from excess bromine is present, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: Filter the precipitated white solid and wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

References
  • Bromination safety. YouTube. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Student safety sheets 55 Bromine. Cleapss. [Link]

  • Bromine Safety & Standard Oper
  • Sandmeyer reaction. Wikipedia. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan. [Link]

  • 4-Bromo-3-methylbenzonitrile. PubChem. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • 4-bromo-3-methylbenzonitrile (C8H6BrN). PubChemLite. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • 3,5-DIBROMO-2-PYRONE. Organic Syntheses Procedure. [Link]

  • Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • DIBROMOACETONITRILE. Organic Syntheses Procedure. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

Sources

Technical Support Center: Regioselective Modification of 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 3,5-Dibromo-4-methylbenzonitrile is a highly functionalized, symmetric arene that presents unique chemoselectivity and regioselectivity challenges. The presence of two identical, mutually meta-disposed carbon-bromine bonds, a sterically shielded benzylic methyl group, and an electrophilic nitrile moiety requires precise mechanistic control during derivatization. This guide provides diagnostic troubleshooting and validated protocols for researchers navigating these complex modifications.

Diagnostic Flowchart

Chemoselectivity Start 3,5-Dibromo-4-methylbenzonitrile CrossCoupling Palladium Cross-Coupling (Suzuki/Buchwald) Start->CrossCoupling Target C-Br bonds Radical Radical Bromination (NBS, hν / AIBN) Start->Radical Target C-H (Methyl) MetalExchange Halogen-Metal Exchange (iPrMgCl·LiCl) Start->MetalExchange Target C-Br (Nucleophilic) MonoProduct Mono-coupled Product (Requires bulky ligands) CrossCoupling->MonoProduct Desymmetrization DiProduct Di-coupled Product (Statistical/Excess reagent) CrossCoupling->DiProduct Exhaustive BenzylBromide 3,5-Dibromo-4-(bromomethyl)benzonitrile Radical->BenzylBromide Sterically hindered Organometallic Arylmetal Intermediate (Cryogenic control needed) MetalExchange->Organometallic Avoid -CN attack

Fig 1: Chemoselective pathways for modifying 3,5-dibromo-4-methylbenzonitrile.

Module 1: Desymmetrization & Mono-Cross-Coupling

FAQ 1.1: Why am I getting a statistical mixture (1:2:1) of unreacted, mono-arylated, and di-arylated products in my Suzuki-Miyaura couplings?

Mechanistic Causality: When coupling symmetric dibromoarenes, the first cross-coupling event generates a mono-coupled product. However, the palladium catalyst (


) initially remains 

-coordinated to the nascent product's aromatic ring. If the rate of

-decomplexation (dissociation) is slower than the rate of a second oxidative addition, the

center will "ring-walk" across the

-system to the remaining C-Br bond, leading to exhaustive functionalization (diarylation)[1].

Troubleshooting Solution: To arrest the reaction at the mono-coupled stage, you must accelerate the dissociation of the




-complex. This is achieved by utilizing sterically demanding ligands (e.g., bulky N-heterocyclic carbenes like IPr, or bulky phosphines like

). The steric clash between the bulky ligand and the newly installed aryl group forces the palladium to dissociate into the bulk solution rather than ring-walk[1]. Alternatively, mechanochemical conditions (ball milling) have been shown to favor monoarylation by exploiting the lower diffusion efficiency of the crystalline monoarylated product compared to the liquid/soluble starting materials[2].

RingWalking Pd0 Pd(0)L + Substrate OxAdd1 1st Oxidative Addition (Mono-Pd(II) Complex) Pd0->OxAdd1 RedElim1 Reductive Elimination (Pi-coordinated Pd(0)) OxAdd1->RedElim1 Transmetalation & Reductive Elim Dissociation Ligand-Induced Dissociation (MONO-PRODUCT) RedElim1->Dissociation Fast Dissociation (Bulky Ligands) RingWalk Pd(0) Ring-Walking to second C-Br RedElim1->RingWalk Slow Dissociation (Small Ligands) OxAdd2 2nd Oxidative Addition (DI-PRODUCT) RingWalk->OxAdd2

Fig 2: Mechanism of Pd ring-walking vs. dissociation governing mono-coupling selectivity.

Quantitative Data: Ligand Effects on Selectivity Table 1: Impact of ligand sterics on the mono- vs. di-arylation ratio of symmetric dibromoarenes.

LigandSteric Profile (Cone Angle / %Vbur)Ring-Walking RateMono:Di Selectivity Ratio

Small (145°)Fast~ 1 : 2 (Statistical)
dppfMediumModerate~ 1 : 1

Large (182°)Slow> 10 : 1
IPr (NHC)Very Large (%Vbur > 30)Suppressed> 20 : 1
Validated Protocol: Selective Mono-Suzuki Coupling

Self-Validating System: The use of 1.05 equivalents of the boronic acid ensures that even if dissociation is imperfect, the stoichiometry limits over-reaction. TLC monitoring will show a distinct polarity difference: the mono-coupled product will be significantly more polar than the starting material but less polar than the di-coupled byproduct.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with 3,5-dibromo-4-methylbenzonitrile (1.0 equiv), arylboronic acid (1.05 equiv),

    
     (2 mol%), and IPr·HCl (4 mol%).
    
  • Base & Solvent: Add finely milled

    
     (2.0 equiv). Seal the flask, remove from the glovebox, and inject degassed THF/Water (10:1 v/v, 0.2 M).
    
  • Reaction: Stir vigorously at 60 °C. Validation Checkpoint: The solution should transition from a pale yellow suspension to a dark, homogenous mixture within 30 minutes, indicating active

    
     formation.
    
  • Monitoring: After 4 hours, pull a 10 µL aliquot, quench with EtOAc/Water, and spot the organic layer on silica TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should be consumed, with a major new spot (
    
    
    
    ) corresponding to the mono-product.
  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Module 2: Benzylic Functionalization

FAQ 2.1: My radical bromination (Wohl-Ziegler) of the C4-methyl group requires harsh conditions, and I keep recovering unreacted starting material. Why?

Mechanistic Causality: The C4-methyl group is flanked by two large bromine atoms at the C3 and C5 positions. This "double ortho-effect" creates immense steric shielding around the benzylic protons. While the benzylic radical can form, the subsequent abstraction of a bromine atom from N-Bromosuccinimide (NBS) is sterically hindered, increasing the activation energy of the propagation step and allowing radical termination pathways (e.g., dimerization or quenching) to outcompete product formation.

Troubleshooting Solution: Standard thermal initiation with AIBN at 80 °C is often insufficient. Switch to photochemical initiation (UV or blue LED depending on the initiator) or use a more active thermal initiator like V-50. Furthermore, using a halogenated solvent like


 or a greener alternative like trifluorotoluene (

) at reflux provides the necessary thermal energy to overcome the steric barrier.
Validated Protocol: Photochemical Benzylic Bromination

Self-Validating System: The reaction relies on the insolubility of succinimide (the byproduct of NBS) in non-polar solvents. As the reaction proceeds, succinimide will float to the surface, providing a visual confirmation of conversion.

  • Setup: Dissolve 3,5-dibromo-4-methylbenzonitrile (1.0 equiv) and recrystallized NBS (1.1 equiv) in anhydrous

    
     (0.1 M) in a quartz or Pyrex round-bottom flask.
    
  • Initiation: Add AIBN (10 mol%). Equip the flask with a reflux condenser.

  • Irradiation: Irradiate the mixture with a 365 nm UV lamp while heating to gentle reflux (approx. 100 °C).

  • Validation Checkpoint: After 2–3 hours, observe the solid in the flask. The dense NBS powder at the bottom will be replaced by a lighter, fluffy precipitate of succinimide floating near the solvent surface.

  • Workup: Cool the reaction to 0 °C in an ice bath to fully precipitate succinimide. Filter through a pad of Celite, washing with cold hexanes. Concentrate the filtrate under reduced pressure to yield 3,5-dibromo-4-(bromomethyl)benzonitrile.

Module 3: Halogen-Metal Exchange

FAQ 3.1: When attempting to form the Grignard or organolithium reagent from the bromide, I observe complex mixtures and nucleophilic attack on the nitrile group.

Mechanistic Causality: The -CN group is highly electrophilic. When using standard alkyllithium reagents (e.g., n-BuLi) or standard magnesium turnings, the organometallic reagent can act as a nucleophile, attacking the nitrile carbon to form an imine intermediate (which hydrolyzes to a ketone), competing with the desired halogen-metal exchange at the C-Br bond.

Troubleshooting Solution: Employ Knochel's Turbo-Grignard reagent (


). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and exchange rate. This allows the halogen-metal exchange to occur at cryogenic temperatures (-40 °C to -20 °C), where the competing nucleophilic addition to the nitrile is kinetically frozen.
Validated Protocol: Chemoselective Halogen-Metal Exchange

Self-Validating System: The formation of the active arylmagnesium species can be titrated or quenched with iodine to verify active concentration before adding the target electrophile.

  • Preparation: Dissolve 3,5-dibromo-4-methylbenzonitrile (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Crucial: Do not use acetone, as maintaining exactly -40 °C is critical to prevent nitrile attack.

  • Exchange: Dropwise add

    
     (1.3 M in THF, 1.05 equiv) over 15 minutes.
    
  • Validation Checkpoint: Stir for 30 minutes at -40 °C. To validate, withdraw a 0.5 mL aliquot and quench into a solution of

    
     in THF. A rapid color change from brown to colorless (after aqueous thiosulfate wash) confirms the successful generation of the aryl Grignard.
    
  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) neat or as a THF solution. Allow the reaction to slowly warm to 0 °C over 2 hours before quenching with saturated aqueous

    
    .
    
References
  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Journal of the American Chemical Society / NIH PMC URL
  • Title: Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization Source: Journal of the American Chemical Society URL

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Brominated Benzonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In pharmaceutical synthesis and materials science, brominated benzonitriles (e.g., 2-bromobenzonitrile) are critical electrophilic intermediates.[1] Their purity and structural integrity are paramount for downstream Suzuki-Miyaura couplings or nucleophilic substitutions. This guide provides an in-depth analysis of their mass spectrometry (MS) behavior, specifically under Electron Ionization (EI).[2][3] We compare these patterns against chlorinated analogs and positional isomers to provide a robust framework for structural elucidation.

The Isotopic Signature: The Bromine Fingerprint

Before analyzing fragmentation, the molecular ion (


) cluster provides the first confirmation of identity. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a unique isotopic signature that serves as an immediate diagnostic tool.
Comparison: Bromine vs. Chlorine Substitution
FeatureBrominated BenzonitrileChlorinated BenzonitrileMechanistic Implication
Isotopes

(50.7%) /

(49.3%)

(75.8%) /

(24.2%)
Bromine yields a "doublet" molecular ion of nearly equal intensity (

). Chlorine yields a

ratio.
Bond Energy

: ~276 kJ/mol

: ~338 kJ/mol
The

bond is significantly weaker, making dehalogenation ($[M-X]^+ $) a dominant pathway in brominated species compared to chlorinated ones.
M+ Stability ModerateHighBrominated analogs show higher fragmentation rates (lower relative abundance of

) due to facile radical loss.

Fragmentation Mechanics: The Primary Pathways

Under standard EI conditions (70 eV), brominated benzonitriles undergo a predictable decay series. The fragmentation is driven by the relative stability of the leaving groups and the resulting carbocations.

The Dominant Pathway: Sequential Loss
  • Radical Cleavage (Loss of Br): The weakest link is the

    
     bond. The molecular ion rapidly loses a bromine radical (
    
    
    
    ), generating the cyanophenyl cation (
    
    
    ) at m/z 102 . This is often the base peak (100% relative abundance) in ortho- isomers due to steric relief.
  • Neutral Loss (Loss of HCN): The nitrile group is robust but eventually expels neutral hydrogen cyanide (

    
    , 27 Da) from the cyanophenyl cation, yielding the phenyl cation derivative (
    
    
    
    , m/z 75 ).
  • Secondary Pathway (Loss of HCN first): A minor pathway involves the loss of

    
     from the parent ion before bromine loss, creating a bromobenzyne-like radical cation (
    
    
    
    154/156). This is kinetically less favorable than Br loss.
Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the competing and sequential pathways, highlighting the dominance of the dehalogenation route.

FragmentationPathway Parent Molecular Ion [M]+. (m/z 181 / 183) 1:1 Ratio Cyanophenyl Cyanophenyl Cation [C7H4N]+ (m/z 102) Base Peak Parent->Cyanophenyl - Br radical (79/81) Minor [M - HCN]+. (m/z 154 / 156) Parent->Minor - HCN (27) (Minor Path) Phenyl Phenyl Cation [C6H3]+ (m/z 75) Cyanophenyl->Phenyl - HCN (27) Minor->Phenyl - Br radical

Caption: Primary fragmentation pathway of 2-bromobenzonitrile under 70 eV EI, showing the dominant dehalogenation route.

The "Ortho Effect": Differentiating Isomers

Distinguishing 2-bromobenzonitrile (ortho) from 4-bromobenzonitrile (para) is a common analytical challenge. While their fragment ions (m/z 102, 75) are identical, their relative intensities differ due to the "Ortho Effect."

Mechanism of Differentiation
  • Ortho (2-bromo): The proximity of the bulky Bromine atom to the Cyano group creates steric strain. The relief of this strain upon the expulsion of the Bromine radical drives the equilibrium strongly toward the fragment ion (

    
     102). Consequently, the 
    
    
    
    peak is often more intense relative to the molecular ion
    in the ortho isomer compared to the para isomer.
  • Para (4-bromo): The substituents are spatially isolated. The molecular ion is comparatively more stable, often resulting in a higher relative abundance of the parent ion cluster (

    
     181/183) compared to the ortho isomer.
    

Experimental Protocol: GC-MS Analysis

To ensure reproducible data for comparative analysis, the following self-validating protocol is recommended.

Validated Workflow
  • Sample Preparation: Dissolve ~1 mg of brominated benzonitrile in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • Why: These solvents are volatile and do not interfere with the aromatic region of the chromatogram.

  • Inlet Parameters:

    • Mode: Split (10:1 to 50:1).

    • Temp: 250°C.

    • Causality: High split ratio prevents detector saturation, which can skew isotope ratios (the "spectral tilting" effect).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • MS Source (EI):

    • Energy: 70 eV (Standard).[4]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (1 mg/mL in DCM) Inlet GC Inlet (250°C, Split 20:1) Sample->Inlet Separation Separation (DB-5ms Column) Inlet->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Detection Mass Analyzer (Scan m/z 40-300) Ionization->Detection

Caption: Standardized GC-MS workflow for halogenated aromatic analysis.

Comparative Data Summary

The following table summarizes the expected mass-to-charge (m/z) ratios for 2-bromobenzonitrile compared to its chlorinated and non-halogenated counterparts.

Ion Identity2-Bromobenzonitrile (m/z)2-Chlorobenzonitrile (m/z)Benzonitrile (m/z)
Molecular Ion (

)
181 / 183 (1:1 ratio)137 / 139 (3:1 ratio)103

(Halogen Loss)
102 (Base Peak)102 N/A

154 / 156 (Weak)110 / 112 (Weak)76
Phenyl Cation (

)
75 75 76 (

)
Benzene Ring (

)
50 / 5150 / 5150 / 51

Note on Data Interpretation:

  • m/z 102: This is the convergent ion for all halogenated benzonitriles. If you see m/z 102 but no 181/183 or 137/139, your source temperature may be too high, causing thermal degradation before ionization.

  • m/z 181 vs 183: Always verify the intensity ratio is approximately 1:1. Significant deviation suggests interference (co-elution) or detector saturation.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 2-bromo- Mass Spectrum.[5][6][7] NIST Chemistry WebBook, SRD 69.[8][9] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-bromo- Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69.[8][9] Available at: [Link]

  • PubChem. 2-Bromobenzonitrile (Compound).[5][7] National Library of Medicine. Available at: [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (Bromine Isotopes). Available at: [Link]

Sources

HPLC method development for 3,5-Dibromo-4-methylbenzonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

The development of a robust, stability-indicating HPLC method for highly halogenated aromatic compounds requires moving beyond traditional hydrophobic retention models. 3,5-Dibromo-4-methylbenzonitrile (CAS: 59596-31-5) is a critical fluorinated and halogenated building block used in advanced agrochemical and pharmaceutical syntheses.

Achieving high-purity isolation of this compound presents a significant chromatographic challenge: its synthetic impurities—such as monobrominated analogs, unbrominated precursors, and positional isomers (e.g., 2,5-dibromo-4-methylbenzonitrile)—exhibit nearly identical partition coefficients (


).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) chemistries. By examining the causality behind these molecular interactions, we can engineer a self-validating method that guarantees baseline resolution.

Mechanistic Rationale: The Limits of C18 vs. The Power of PFP

Why Standard C18 Phases Fail

C18 columns separate analytes almost exclusively via hydrophobic (dispersive) interactions . When a bromine atom shifts from the meta- to the ortho-position on a heavily substituted benzene ring, the overall lipophilicity of the molecule remains virtually unchanged. Consequently, a C18 phase lacks the discriminative power to resolve these regioisomers, leading to co-elution and compromised purity data.

The Orthogonal Selectivity of PFP Phases

To achieve separation, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) columns provide orthogonal selectivity through three distinct pathways, as supported by advanced[1] and [2]:

  • Dipole-Dipole Interactions: The highly electronegative C–F bonds on the PFP ring create a strong permanent dipole. This interacts intensely with the polarizable C–Br bonds and the strongly dipolar nitrile (–C≡N) group of the analyte.

  • Shape Selectivity (Steric Discrimination): Unlike flexible C18 alkyl chains, the PFP ring is rigid and planar. The specific positioning of bulky bromine atoms around the analyte's aromatic ring creates unique spatial profiles that interact differently with the rigid PFP surface.

  • 
     Interactions:  The fluorine atoms render the stationary phase's phenyl ring electron-deficient (
    
    
    
    -acidic), which facilitates interactions with the
    
    
    -system of the analyte.

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of halogenated aromatic nitriles.

HPLC_Method_Dev Step1 Analyte Profiling 3,5-Dibromo-4-methylbenzonitrile Step2 Column Chemistry Selection C18 vs. PFP Step1->Step2 Step3 Organic Modifier Selection MeOH vs. ACN Step2->Step3 Step4 Chromatographic Evaluation Assess Rs & Peak Shape Step3->Step4 Branch1 C18 + ACN Hydrophobic Interactions Only Step4->Branch1 Standard Approach Branch2 PFP + MeOH Dipole, π-π, Steric Interactions Step4->Branch2 Orthogonal Approach Result1 Co-elution of Isomers (Rs < 1.5) Branch1->Result1 Result2 Baseline Resolution (Rs > 2.0) Branch2->Result2

Workflow for HPLC method development highlighting stationary phase and modifier selection.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The method proves its own fitness-for-purpose prior to sample analysis via strict System Suitability Testing (SST) criteria.

Chromatographic Conditions
  • System: UHPLC system optimized for low dwell volume (e.g., Agilent 1290 Infinity II) to maintain gradient fidelity[3].

  • Column A (Control): Standard C18 (100 x 2.1 mm, 1.7 µm)

  • Column B (Test): PFP Phase (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 100% Methanol

    • Causality Note: Methanol is strictly chosen over Acetonitrile (ACN). ACN contains a

      
      -bond and acts as a 
      
      
      
      -electron donor/acceptor, which competes for the active sites on the PFP column and suppresses the unique
      
      
      selectivity. Methanol, a protic solvent, does not interfere with these interactions.
  • Gradient Program: 40% B to 90% B over 10.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal for conjugated aromatic nitriles).

Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v) to match initial gradient conditions and prevent peak distortion (solvent effect).

  • System Suitability Solution: 0.5 mg/mL of 3,5-Dibromo-4-methylbenzonitrile spiked with 0.1% (w/w) of 2,5-Dibromo-4-methylbenzonitrile (critical isomeric pair).

System Suitability Validation Criteria

Before injecting unknown samples, the system must automatically validate against these parameters:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the 2,5-dibromo isomer.
  • Tailing Factor (

    
    ):  Main peak must be 
    
    
    
    .
  • Injection Precision: Relative Standard Deviation (RSD) of retention time for 5 replicate injections must be

    
    .
    

Comparative Performance Data

The table below summarizes the quantitative performance of the C18 versus the PFP column chemistries under identical gradient conditions.

Analyte / Impurity ProfileStructural Difference vs. APIC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
4-Methylbenzonitrile Unbrominated precursor3.20-3.50-
3-Bromo-4-methylbenzonitrile Monobrominated4.504.15.106.2
3,5-Dibromobenzonitrile Missing methyl group5.803.56.504.8
3,5-Dibromo-4-methylbenzonitrile Target API 6.10 1.2 (Fail)7.40 3.5 (Pass)
2,5-Dibromo-4-methylbenzonitrile Positional Isomer6.250.8 (Fail)8.102.9 (Pass)
Data Interpretation

On the C18 column , the target API and its positional isomer (2,5-dibromo-4-methylbenzonitrile) co-elute with an unacceptable resolution of 0.8. The purely hydrophobic environment cannot distinguish the spatial rearrangement of the bromine atom.

Conversely, the PFP column achieves a baseline resolution of 2.9 for the critical pair. The rigid pentafluorophenyl ring effectively discriminates the steric bulk of the ortho-bromine in the isomer compared to the meta-bromines in the target API, while the strong dipole interactions selectively increase the overall retention time, pulling the peaks apart.

Conclusion

For the purity analysis of highly halogenated aromatics like 3,5-Dibromo-4-methylbenzonitrile, standard C18 method development workflows are fundamentally inadequate due to their reliance on purely dispersive forces. By transitioning to a PFP stationary phase and utilizing a methanol-based mobile phase, analytical scientists can unlock orthogonal retention mechanisms (dipole-dipole,


, and steric shape selectivity). This approach not only ensures baseline resolution of critical isomeric impurities but also establishes a highly robust, self-validating analytical method suitable for stringent regulatory environments.

References

  • Title: UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Source: MAC-MOD Analytical. URL: [Link]

  • Title: ACE C18-PFP Column Method Development Guide. Source: Chromassist. URL: [Link]

  • Title: Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods. Source: Agilent Technologies. URL: [Link]

  • Title: Developing HPLC Methods When C18 Columns Don't Work. Source: HALO Columns. URL: [Link]

Sources

A Comparative Analysis of the Reactivity of 3,5-Dibromo-4-methylbenzonitrile and 4-methylbenzonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two such derivatives: 3,5-Dibromo-4-methylbenzonitrile and its non-halogenated counterpart, 4-methylbenzonitrile. Understanding their distinct chemical behaviors is paramount for researchers aiming to leverage these building blocks in complex synthetic pathways.

This analysis will delve into the electronic and steric factors governing their reactivity in key transformations, including nucleophilic and electrophilic aromatic substitutions, as well as reactions involving the nitrile and methyl functionalities. The insights provided are supported by established principles of organic chemistry and illustrative experimental protocols.

At a Glance: Structural and Electronic Differences

The fundamental difference between 3,5-Dibromo-4-methylbenzonitrile and 4-methylbenzonitrile lies in the presence of two bromine atoms on the aromatic ring of the former. These heavy halogens profoundly influence the electron density distribution and steric environment of the molecule, thereby dictating its reactivity.

CompoundStructureKey Features
4-Methylbenzonitrile - Electron-donating methyl group. - Electron-withdrawing nitrile group. - Aromatic ring is moderately activated for electrophilic substitution at positions ortho to the methyl group.
3,5-Dibromo-4-methylbenzonitrile - Two strongly electron-withdrawing bromine atoms. - Electron-withdrawing nitrile group. - Electron-donating methyl group. - Aromatic ring is highly electron-deficient, rendering it susceptible to nucleophilic aromatic substitution.

The nitrile group (-CN) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the methyl group (-CH₃) is a weakly activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. In 3,5-Dibromo-4-methylbenzonitrile, the two bromine atoms are powerful electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Two Reactivities

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents.[1][2] This is where the most dramatic difference in reactivity between our two subject compounds is observed.

3,5-Dibromo-4-methylbenzonitrile: Primed for Nucleophilic Attack

The presence of two bromine atoms, coupled with the electron-withdrawing nitrile group, renders the aromatic ring of 3,5-Dibromo-4-methylbenzonitrile highly electrophilic. This makes it an excellent substrate for S_NAr reactions. The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[1][2]

4-Methylbenzonitrile: Resistant to Nucleophilic Attack

In contrast, 4-methylbenzonitrile is generally unreactive towards nucleophilic aromatic substitution. The aromatic ring is not sufficiently electron-deficient to be attacked by nucleophiles under normal conditions. For a nucleophilic substitution to occur on an unactivated aromatic ring, harsh conditions or alternative mechanisms like the benzyne pathway would be necessary.[1]

Comparative Reactivity in S_NAr
Reaction3,5-Dibromo-4-methylbenzonitrile4-MethylbenzonitrileRationale
Nucleophilic Aromatic Substitution Highly ReactiveUnreactiveThe two bromine atoms and the nitrile group in 3,5-dibromo-4-methylbenzonitrile strongly activate the ring towards nucleophilic attack. 4-methylbenzonitrile lacks sufficient activation for this reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the substitution of a bromine atom in 3,5-Dibromo-4-methylbenzonitrile with a primary or secondary amine.

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3,5-Dibromo-4-methylbenzonitrile (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.


}

Figure 1. Experimental workflow for the nucleophilic aromatic substitution on 3,5-Dibromo-4-methylbenzonitrile.

Electrophilic Aromatic Substitution: A Reversal of Roles

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. Here, the reactivity trend is reversed compared to S_NAr.

4-Methylbenzonitrile: Moderately Reactive

The methyl group in 4-methylbenzonitrile is an activating group, making the ring more nucleophilic than unsubstituted benzonitrile.[3] However, the nitrile group is deactivating. The net effect is a moderately activated ring that will undergo electrophilic substitution, primarily at the positions ortho to the activating methyl group.

3,5-Dibromo-4-methylbenzonitrile: Highly Deactivated

The presence of three electron-withdrawing groups (two bromines and one nitrile) on the ring of 3,5-Dibromo-4-methylbenzonitrile makes it extremely electron-deficient and therefore highly deactivated towards electrophilic attack. Forcing conditions would be required for any electrophilic substitution to occur, and the reaction would be sluggish.

Comparative Reactivity in EAS
Reaction4-Methylbenzonitrile3,5-Dibromo-4-methylbenzonitrileRationale
Electrophilic Aromatic Substitution Moderately ReactiveHighly UnreactiveThe electron-donating methyl group in 4-methylbenzonitrile activates the ring. The three electron-withdrawing groups in 3,5-dibromo-4-methylbenzonitrile strongly deactivate the ring.

Experimental Protocol: Electrophilic Nitration of 4-Methylbenzonitrile

This protocol outlines the nitration of 4-methylbenzonitrile, a classic example of electrophilic aromatic substitution.

Materials:

  • 4-Methylbenzonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-methylbenzonitrile to the cold sulfuric acid with stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[4][5]

  • Add the cold nitrating mixture dropwise to the solution of 4-methylbenzonitrile in sulfuric acid, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for a short period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.


}

Figure 2. Experimental workflow for the electrophilic nitration of 4-methylbenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atoms in 3,5-Dibromo-4-methylbenzonitrile serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the formation of new carbon-carbon bonds.

3,5-Dibromo-4-methylbenzonitrile: A Versatile Coupling Partner

Both bromine atoms can potentially participate in cross-coupling reactions. Regioselectivity can often be controlled by carefully choosing the reaction conditions, such as the catalyst, ligands, and base.[9] The electron-withdrawing nature of the nitrile group can influence the oxidative addition step of the catalytic cycle.[6]

4-Methylbenzonitrile: Requires Prior Functionalization

4-Methylbenzonitrile does not have a suitable leaving group for direct participation in a Suzuki-Miyaura coupling. It would first need to be halogenated or converted to a triflate to become a viable substrate for this reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling
Reaction3,5-Dibromo-4-methylbenzonitrile4-MethylbenzonitrileRationale
Suzuki-Miyaura Coupling ReactiveUnreactive (requires prior functionalization)The bromine atoms in 3,5-dibromo-4-methylbenzonitrile act as leaving groups for the palladium catalyst. 4-methylbenzonitrile lacks a suitable leaving group.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methylbenzonitrile

This protocol provides a general procedure for a single Suzuki-Miyaura coupling on 3,5-Dibromo-4-methylbenzonitrile.

Materials:

  • 3,5-Dibromo-4-methylbenzonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Toluene

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 3,5-Dibromo-4-methylbenzonitrile (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with toluene (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.[10]


}

Figure 3. Experimental workflow for the Suzuki-Miyaura coupling of 3,5-Dibromo-4-methylbenzonitrile.

Reactions of the Nitrile and Methyl Groups

The nitrile and methyl functional groups on both molecules can also undergo a variety of transformations. The electronic environment of the aromatic ring can have a subtle influence on the reactivity of these groups.

Nitrile Group Reactions:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[11][12][13] The electronic effects of the bromine atoms in 3,5-Dibromo-4-methylbenzonitrile are unlikely to have a major impact on the rate of this reaction.

  • Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] Again, the substituents on the aromatic ring are not expected to significantly affect this transformation.

Methyl Group Reactions:

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. The electron-deficient nature of the ring in 3,5-Dibromo-4-methylbenzonitrile might make this oxidation slightly more difficult compared to 4-methylbenzonitrile.

  • Halogenation: Radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS).

Comparative Reactivity of Functional Groups
Reaction4-Methylbenzonitrile3,5-Dibromo-4-methylbenzonitrileRationale
Nitrile Hydrolysis ReactiveReactiveThe electronic effect of the remote bromine atoms is minimal.
Nitrile Reduction ReactiveReactiveThe electronic effect of the remote bromine atoms is minimal.
Methyl Group Oxidation ReactiveSlightly Less ReactiveThe electron-withdrawing groups on the ring of the dibrominated compound may slightly deactivate the methyl group towards oxidation.

Conclusion

The reactivity of 3,5-Dibromo-4-methylbenzonitrile and 4-methylbenzonitrile is dictated by the interplay of their substituent groups. 4-Methylbenzonitrile, with its moderately activated ring, is a suitable substrate for electrophilic aromatic substitution. In stark contrast, the highly electron-deficient ring of 3,5-Dibromo-4-methylbenzonitrile is primed for nucleophilic aromatic substitution and serves as an excellent platform for palladium-catalyzed cross-coupling reactions. The reactivity of the nitrile and methyl groups is less influenced by the remote bromine substituents. A thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Exploring the Synthesis Pathways and Reactivity of p-Tolunitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Djakovitch, L., & Heise, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(36), 6437-6440.
  • Li, Y., Wu, Y., & Li, J. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(6), 1837-1840.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Zhang, L., et al. (2025, August 6). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Anonymous. (n.d.). Nitration of Methyl Benzoate.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • PubMed. (2003, March 15). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile Under Denitrifying, Fe(III)-reducing, Sulfidogenic, and Methanogenic Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Anonymous. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • ResearchGate. (2017, September 12). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ditrich, K. (n.d.). Synthesis by Oxidation. In Science of Synthesis.
  • Organic Process Research & Development. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346.
  • Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 3(2), 1-13.
  • Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanochemical reaction of 4‐Methylbenzonitrile (MBN) to.... Retrieved from [Link]

  • Google Patents. (n.d.). US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • ChemRxiv. (2021, September 6). Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing 3,5-Dibromo-4-methylbenzonitrile from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is a cornerstone of rigorous scientific practice. The isomeric purity of a compound can profoundly impact its pharmacological activity, toxicity, and patentability. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally distinguish 3,5-Dibromo-4-methylbenzonitrile from its closely related structural isomers. We will delve into the causality behind experimental choices and present supporting data to ensure self-validating protocols.

The Challenge of Isomeric Differentiation

Structural isomers of 3,5-Dibromo-4-methylbenzonitrile, all sharing the molecular formula C₈H₅Br₂N, present a significant analytical challenge due to their similar physicochemical properties. The subtle differences in the substitution pattern on the benzene ring necessitate the use of a multi-pronged analytical approach for unambiguous identification. The primary isomers of concern include, but are not limited to:

  • 3,5-Dibromo-4-methylbenzonitrile (Target Compound)

  • 2,4-Dibromo-3-methylbenzonitrile

  • 2,6-Dibromo-4-methylbenzonitrile

  • 3,4-Dibromo-5-methylbenzonitrile

  • 2,5-Dibromo-4-methylbenzonitrile

This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic separations (GC and HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The number of signals, their chemical shifts, and their splitting patterns in a ¹H NMR spectrum are highly sensitive to the substitution pattern on the benzene ring.[1]

dot

Caption: Predicted ¹H NMR patterns for key isomers.

Predicted ¹H NMR Data Comparison

CompoundPredicted Aromatic Proton Signals (δ, ppm)Predicted Methyl Proton Signal (δ, ppm)Key Differentiating Features
3,5-Dibromo-4-methylbenzonitrile Singlet (2H)Singlet (3H)A single aromatic signal due to symmetry.
2,4-Dibromo-3-methylbenzonitrileTwo doublets (1H each)Singlet (3H)Two distinct aromatic signals with coupling.
2,6-Dibromo-4-methylbenzonitrileSinglet (2H)[2][3]Singlet (3H)[2][3]A single aromatic signal due to symmetry. Chemical shift will differ from the 3,5-isomer.
3,4-Dibromo-5-methylbenzonitrileTwo singlets (1H each)Singlet (3H)Two distinct aromatic signals, likely appearing as sharp singlets due to minimal coupling.
2,5-Dibromo-4-methylbenzonitrileTwo singlets (1H each)Singlet (3H)Two distinct aromatic singlets.

Experimental Protocol: ¹H NMR Spectroscopy [4][5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (adjust based on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • Data Processing:

    • Perform Fourier transformation of the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides complementary information, with the number of distinct carbon signals being a direct indicator of molecular symmetry.[6]

Predicted ¹³C NMR Data Comparison

CompoundPredicted Number of Aromatic Carbon SignalsPredicted Number of Aliphatic Carbon SignalsKey Differentiating Features
3,5-Dibromo-4-methylbenzonitrile 41Fewer aromatic signals due to symmetry.
2,4-Dibromo-3-methylbenzonitrile61All six aromatic carbons are unique.
2,6-Dibromo-4-methylbenzonitrile4[2][3]1[2][3]Fewer aromatic signals due to symmetry.
3,4-Dibromo-5-methylbenzonitrile61All six aromatic carbons are unique.
2,5-Dibromo-4-methylbenzonitrile61All six aromatic carbons are unique.

Experimental Protocol: ¹³C NMR Spectroscopy [4][5]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Perform Fourier transformation of the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

dot

Molecular Ion (M+) Molecular Ion (M+) Loss of Br Loss of Br Molecular Ion (M+)->Loss of Br - Br• Loss of CH3 Loss of CH3 Molecular Ion (M+)->Loss of CH3 - CH3• Loss of HCN Loss of HCN Loss of Br->Loss of HCN - HCN

Caption: General fragmentation pathway for dibromo-methylbenzonitriles.

Predicted Mass Spectrometry Data

All isomers will exhibit a molecular ion peak (M⁺) cluster around m/z 275, 277, and 279, corresponding to the presence of two bromine atoms. The key to differentiation lies in the relative abundances of fragment ions.

IonFragmentation PathwayPredicted Relative AbundanceDifferentiating Potential
[M-Br]⁺Loss of a bromine radicalVariesThe stability of the resulting aryl cation can differ based on the position of the remaining substituents, potentially leading to variations in abundance.
[M-CH₃]⁺Loss of a methyl radicalGenerally lowThe proximity of the methyl group to the bromine atoms can influence the ease of this fragmentation.
[M-HCN]⁺Loss of hydrogen cyanide from the molecular ionLowMay be observed, but likely not a primary differentiating fragment.
[M-Br-HCN]⁺Sequential loss of a bromine radical and hydrogen cyanideVariesThe relative abundance of this fragment will depend on the stability of the precursor ions.

Experimental Protocol: GC-MS Analysis [7]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide subtle information about the substitution pattern on the aromatic ring.

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Expected AppearanceDifferentiating Potential
C≡N stretch2220-2240Sharp, medium intensity[8][9]The electronic environment around the nitrile group can cause slight shifts in this frequency between isomers.
C-H stretch (aromatic)3000-3100Weak to medium
C-H bend (out-of-plane)800-900StrongThe pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For example, isolated aromatic hydrogens often give rise to distinct bands in this region.
C-Br stretch500-650Medium to strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Chromatographic Separation: Resolving the Isomers

For a definitive analysis, especially for quantitative purposes, chromatographic separation of the isomers is essential.

Gas Chromatography (GC)

GC is well-suited for the separation of volatile and thermally stable compounds like the dibromo-methylbenzonitrile isomers. The choice of the stationary phase is critical for achieving resolution.[7]

Recommended GC Columns and Conditions

  • Primary Column (for initial screening): A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) will likely provide some separation based on boiling point differences.

  • Secondary Column (for optimized separation): A more polar column (e.g., a 50% phenyl-methylpolysiloxane or a polyethylene glycol phase) can provide alternative selectivity based on dipole-dipole interactions, which will differ between the isomers.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a complementary separation technique, particularly useful if the compounds have limited thermal stability or if a different separation mechanism is desired.

Recommended HPLC Columns and Conditions [2][11][12]

  • Stationary Phase: A phenyl-hexyl or pentafluorophenyl (PFP) column is highly recommended. These phases provide π-π interactions with the aromatic ring of the analytes, and the selectivity can be tuned by the choice of mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. The organic modifier can influence the π-π interactions and thus the separation.

  • Detector: A UV detector set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., around 254 nm).

dotdot graph { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample" -> "GC-MS" [label="Volatility"]; "Sample" -> "HPLC-UV" [label="Polarity"]; "Sample" -> "NMR" [label="Structure"]; "Sample" -> "FT-IR" [label="Functional Groups"];

"GC-MS" -> "Separation & Fragmentation"; "HPLC-UV" -> "Separation & Quantification"; "NMR" -> "Definitive Structure"; "FT-IR" -> "Functional Group Confirmation"; }

Sources

Reference Standards for 3,5-Dibromo-4-methylbenzonitrile: Qualification & Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3,5-Dibromo-4-methylbenzonitrile quality control

Executive Summary: The Criticality of the Dibromo-Scaffold

3,5-Dibromo-4-methylbenzonitrile (CAS: 5271-53-4) is a pivotal intermediate in the synthesis of bioactive heterocycles, including thienodiazepines like Brotizolam and specific agrochemical precursors. Its quality control (QC) is governed by a precise challenge: distinguishing the target di-bromo species from its under-brominated impurity, 3-bromo-4-methylbenzonitrile , and the starting material, 4-methylbenzonitrile .

In drug development, the "performance" of a reference standard is defined by its ability to accurately quantitate these structurally similar impurities. This guide compares the three primary tiers of reference standards available to researchers and outlines a self-validating protocol for qualifying an in-house primary standard when commercial Certified Reference Materials (CRMs) are unavailable.

Comparative Analysis: Reference Standard Grades

For this specific intermediate, a NIST-traceable CRM is rarely available off-the-shelf. Researchers must often choose between commercial analytical standards or qualifying their own material.

FeatureGrade A: Commercial Analytical Standard Grade B: In-House Qualified Primary Standard Grade C: Reagent/Research Grade
Purity Definition Chromatographic Purity (typically >99%) + Identity Confirmation (NMR/MS).Absolute Purity (Mass Balance or qNMR). Validated by 2+ orthogonal methods.Nominal Purity (~95-98%). Often based on a single method (GC-FID).
Traceability Vendor-defined.[1][2] Often lacks explicit uncertainty budgets.High. Traceable to a NIST internal standard (e.g., Benzoic Acid) via qNMR.None.
Impurity Profiling Generic. May not identify specific regioisomers like 2,5-dibromo analogs.Specific. Tailored to detect process-specific impurities (e.g., mono-bromo species).Unknown.
Cost/Availability High / Low Availability.[2][3] ($500+ for 100mg).Low Material Cost / High Labor. (Requires ~10g synthesis + 1 week validation).Low ($50 for 5g).
Best Use Case Final QC release of GMP batches.Routine in-process control (IPC) and stability studies.Early-stage synthesis scouting (NOT for QC).

Expert Insight: Do not rely on Grade C for quantitative HPLC assays. The presence of 3-bromo-4-methylbenzonitrile (often 1-3% in reagent grade) has a different response factor, skewing assay results and potentially causing regulatory rejection during the CMC (Chemistry, Manufacturing, and Controls) filing.

Technical Guide: Method Performance (HPLC vs. GC)

The choice of analytical technique dictates the reference standard's form.

  • RP-HPLC (Preferred for Assay):

    • Mechanism: Separation based on hydrophobicity.[4] The bromine atoms significantly increase retention.

    • Elution Order: 4-Methylbenzonitrile

      
       3-Bromo-4-methylbenzonitrile 
      
      
      
      3,5-Dibromo-4-methylbenzonitrile .
    • Why it wins: It detects non-volatile inorganic salts and high-molecular-weight byproducts that GC misses.

  • GC-FID (Preferred for Volatile Impurities):

    • Mechanism: Boiling point volatility.

    • Risk: Thermal degradation. Poly-brominated aromatics can debrominate in a hot injector port (

      
      C), creating false impurity peaks.
      

Protocol: Qualification of an In-House Primary Standard

When a commercial CRM is unavailable, you must generate an In-House Primary Standard . This protocol uses qNMR (Quantitative NMR) as the absolute truth, cross-validated by HPLC.

Objective: Establish the potency (% w/w) of a candidate lot of 3,5-Dibromo-4-methylbenzonitrile with an uncertainty of


.

Step 1: Recrystallization (Purification)

  • Dissolve 10g of crude material in hot Ethanol/Water (80:20).

  • Cool slowly to

    
    C to minimize inclusion of the mono-bromo impurity.
    
  • Filter and dry under high vacuum (

    
    C, 24h) to remove residual solvents.
    

Step 2: System Suitability (HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4] Isocratic 60% B.

  • Flow: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Requirement: Resolution (

    
    ) between Mono-bromo and Di-bromo peaks must be 
    
    
    
    .

Step 3: Purity Assignment via qNMR (The "Gold Standard")

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Solvent:

    
     (High solubility required).
    
  • Procedure:

    • Weigh exactly

      
       mg of Candidate Standard (
      
      
      
      ) and
      
      
      mg of IS (
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay) to ensure full magnetization recovery.
    • Integrate the Methyl singlet of the target (

      
       ppm) vs. the Methoxy singlet of IS (
      
      
      
      ppm).
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity)[1]

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision logic and workflow for establishing a valid reference standard for GMP usage.

G Start Source Crude 3,5-Dibromo-4-methylbenzonitrile Purify Recrystallization (EtOH/H2O) Target >99.5% HPLC Purity Start->Purify Check Prelim HPLC Check Mono-bromo < 0.1%? Purify->Check Fail Reject / Re-process Check->Fail No qNMR qNMR Analysis (vs NIST Benzoic Acid/TMB) Check->qNMR Yes Water KF Titration / TGA (Residual Solvent/Water) Check->Water Yes Compare Compare qNMR vs Mass Balance Difference < 1.0%? qNMR->Compare Calc Calculate Potency (Mass Balance) Potency = (100 - Volatiles) * HPLC% Water->Calc Calc->Compare Compare->Fail No (Inconsistent Data) Release Release as In-House Primary Standard Generate CoA Compare->Release Yes

Figure 1: Decision tree for the qualification of an in-house reference standard. Note the requirement for orthogonal validation (qNMR vs. Chromatographic Mass Balance).

References

  • Weber, K. H., et al. (1986). Chemistry of Brotizolam and Its Metabolites. Arzneimittelforschung. (Establishes the synthetic relevance of the brominated intermediate).

  • LGC Standards. (2024). Certificate of Analysis: 4-(Bromomethyl)benzonitrile. (Provides baseline specs for brominated benzonitrile analogs).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Methodology for qNMR purity assignment).

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. (Basis for C18 column selection for halogenated aromatics).

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3,5-dimethylbenzonitrile. (Comparison data for analog impurities).

Sources

A Comprehensive Guide to the Determination and Validation of Melting Point for 3,5-Dibromo-4-methylbenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the structural integrity and purity of chemical intermediates are paramount. 3,5-Dibromo-4-methylbenzonitrile serves as a critical building block in the synthesis of numerous target molecules. Its purity directly influences the yield, impurity profile, and ultimate safety of the final active ingredient. The melting point of a crystalline solid is one of the most fundamental and accessible physical properties used to establish its identity and provide a preliminary assessment of its purity. A sharp melting range typically indicates a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.

This guide provides an in-depth technical narrative on the determination and validation of the melting point for 3,5-Dibromo-4-methylbenzonitrile. Moving beyond a simple procedural list, we will explore the causality behind the experimental choices, establish a self-validating protocol in line with pharmacopeial standards, and critically compare this classical technique with modern orthogonal methods such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to build a comprehensive and robust characterization package for this and similar key intermediates.

Part 1: The Foundational Technique: Capillary Melting Point Determination

The determination of melting point by the capillary method remains a cornerstone of chemical analysis due to its simplicity, low cost, and the valuable information it provides. The underlying principle is rooted in thermodynamics: impurities disrupt the crystal lattice of a solid, leading to a phenomenon known as melting point depression and a broadening of the melting range.

Methodology Grounded in USP <741> Standards

The protocol described here is aligned with the standards set forth by the United States Pharmacopeia (USP) in General Chapter <741>, ensuring the generation of reliable and reproducible data.[1][2]

Experimental Protocol: Melting Range Determination

  • Sample Preparation (The "Why"):

    • Step 1a: Ensure the 3,5-Dibromo-4-methylbenzonitrile sample is completely dry. Causality: Residual solvents can act as impurities, depressing and broadening the melting range.

    • Step 1b: Gently pulverize a small amount of the sample into a fine, uniform powder using a mortar and pestle. Causality: Fine particles ensure efficient and uniform heat transfer throughout the sample, preventing temperature gradients that could lead to an artificially wide melting range.

  • Capillary Loading (The "Why"):

    • Step 2a: Tap the open end of a USP-compliant capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.[1][3]

    • Step 2b: Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column at the bottom. Repeat until a packed column height of 2.5-3.5 mm is achieved.[3] Causality: A tightly packed, correctly sized column is critical for a distinct and observable melting process. Too little sample makes observation difficult, while too much can create a significant temperature differential between the top and bottom of the column.

  • Measurement (The "Why"):

    • Step 3a: Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point. For 3,5-Dibromo-4-methylbenzonitrile, a preliminary rapid heating run can estimate this; we will assume an expected melting point of ~156°C.

    • Step 3b: Once the start temperature is reached and stable, insert the loaded capillary into the heating block.

    • Step 3c: Set the heating rate (ramp rate) to 1°C/minute.[3][4] Causality: This slow, controlled heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for accuracy. A faster rate will cause the observed melting point to be artificially high.[4]

    • Step 3d: Observe the sample closely. Record the temperature at the onset of melting (T_onset), defined as the point where the column is observed to collapse against the capillary wall or the first appearance of liquid.[2][3]

    • Step 3e: Continue heating and record the temperature at the clear point (T_clear), where the last solid particle melts and the substance becomes completely liquid.[3] The melting range is reported as T_onset – T_clear.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Pulverize->Load Pack Pack to 2.5-3.5 mm Load->Pack SetTemp Set Start Temp (~10-15°C below expected MP) Pack->SetTemp Insert Insert Capillary SetTemp->Insert Heat Heat at 1°C/min Insert->Heat RecordOnset Record T_onset (First liquid/collapse) Heat->RecordOnset RecordClear Record T_clear (Completely liquid) RecordOnset->RecordClear Report Report Range (T_onset – T_clear) RecordClear->Report

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Method Validation - A Self-Validating System

For use in regulated industries, any analytical method must be validated to prove it is fit for its intended purpose. The validation of a melting point determination procedure focuses primarily on the qualification of the apparatus.

Apparatus Qualification Protocol

The trustworthiness of the results is established by periodically verifying the apparatus's temperature accuracy using certified reference standards.[1][2]

  • Selection of Standards: Choose at least three USP Melting Point Reference Standards that bracket the expected melting point of the test substance.[3] For our target compound (~156°C), suitable standards would be Sulfanilamide and Benzoic Acid, with a third like Acetanilide to check a lower range.

  • Measurement: Determine the melting point (specifically the clear point, as per USP methodology for standards) of each reference standard individually using the exact same protocol (1°C/min ramp rate) as for the test sample.[3]

  • Verification: Compare the experimentally observed clear points to the certified values for each standard. The instrument is considered qualified if the measured values are within the instrument's specified accuracy (e.g., ±0.5°C) of the certified values. If not, recalibration is required.

USP Reference StandardCertified Clear Point (°C)Acceptance Criteria (°C)Hypothetical Observed Value (°C)Status
Acetanilide114.0 - 116.0114.0 ± 0.5114.2Pass
Benzoic Acid121.0 - 123.0122.0 ± 0.5122.1Pass
Sulfanilamide164.5 - 166.5165.5 ± 0.5165.8Pass

Note: Certified ranges and acceptance criteria are illustrative. Always refer to the certificate of the specific reference standard lot.[5]

Precision and Accuracy

  • Precision (Repeatability): Perform six independent measurements of the 3,5-Dibromo-4-methylbenzonitrile sample. The method is precise if the standard deviation of the clear point measurements is acceptably low (e.g., ≤ 0.5°C).

  • Accuracy: The apparatus qualification step inherently validates the accuracy of the temperature measurement across a calibrated range.

ValidationWorkflow Start Start Validation SelectStandards Select ≥3 USP Standards (Bracketing expected MP) Start->SelectStandards MeasureStandards Determine MP of Each Standard (1°C/min ramp rate) SelectStandards->MeasureStandards Compare Compare Observed MP to Certified MP MeasureStandards->Compare Pass Apparatus Qualified Compare->Pass Within Tolerance? (e.g., ±0.5°C) Fail Recalibrate Instrument Compare->Fail Out of Tolerance? TestSample Test 3,5-Dibromo-4-methylbenzonitrile (n=6 for precision) Pass->TestSample Fail->SelectStandards After Recalibration

Caption: Workflow for Melting Point Apparatus Qualification.

Part 3: Comparative Analysis with Orthogonal Methods

While melting point is an excellent test for identity and a qualitative indicator of purity, it has limitations. It may not detect small amounts of impurities or impurities with melting points very close to the main compound. Therefore, orthogonal methods—techniques that measure different chemical or physical properties—are essential for a complete purity profile.

Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and sensitive alternative to the capillary method for thermal analysis.[6]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] When the sample melts, it absorbs energy (an endothermic event), which is detected as a peak on the DSC thermogram.[9]

  • Advantages:

    • High Precision: Provides highly accurate and precise melting temperatures (often reported as the peak onset or peak maximum).[6]

    • Quantitative Purity: The shape of the melting peak can be used to calculate the purity of the substance based on the Van't Hoff equation. A pure substance gives a sharp, symmetrical peak, while impurities cause a broader, asymmetric peak.[7]

    • Enthalpy Data: Provides the enthalpy of fusion (ΔH), a characteristic thermodynamic property.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and is fundamentally different from thermal methods.[10][11]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Advantages:

    • High Specificity: Can separate and quantify structurally similar impurities that would be undetectable by melting point analysis.

    • Quantitative Accuracy: Provides precise quantification of each impurity when reference standards are available.[12]

    • Versatility: Applicable to a wide range of compounds, including those that are not crystalline or are thermally unstable.[10]

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, GC is a powerful separation technique for purity assessment.[13]

  • Principle: Similar to HPLC, but the mobile phase is an inert gas and the separation occurs in a heated column. It is highly effective for separating volatile organic compounds.[13]

  • Advantages:

    • Exceptional Resolution: Modern capillary columns provide extremely high separation efficiency.

    • High Sensitivity: Detectors like the Flame Ionization Detector (FID) are sensitive to a wide range of organic compounds.

    • Residual Solvent Analysis: GC is the standard method for detecting and quantifying residual solvents from the manufacturing process.[12][13]

Comparative Summary
FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Visual thermal transition (solid to liquid)Measurement of heat flow during thermal transition[7]Differential partitioning between liquid and solid phases[10]Differential partitioning between gas and solid/liquid phases[13]
Primary Use Identity, preliminary purityIdentity, quantitative purity, thermal characterizationQuantitative purity, impurity profiling[12]Quantitative purity (volatile compounds), residual solvent analysis
Information Provided Melting rangeMelting point (T_onset, T_peak), enthalpy (ΔH), purity calculationRetention time, peak area (% purity), impurity profileRetention time, peak area (% purity), volatile impurity profile
Precision Moderate (e.g., ±0.5°C)High (e.g., ±0.2°C)Very High (RSD <2%)Very High (RSD <2%)
Key Limitation Insensitive to small amounts of impurities; subjectiveRequires more expensive equipment; sample must be thermally stableRequires method development; compound must be solubleCompound must be volatile and thermally stable

Conclusion

The determination of the melting point of 3,5-Dibromo-4-methylbenzonitrile via the capillary method, when performed according to a validated protocol, is an indispensable tool for confirming its identity and providing an initial, rapid assessment of its purity. Its simplicity and accessibility ensure its continued relevance in research and quality control.

However, for the rigorous demands of drug development, melting point analysis must be viewed as one piece of a larger analytical puzzle. A comprehensive purity profile can only be constructed by integrating data from orthogonal techniques. DSC provides a more sensitive and quantitative thermal analysis, while chromatographic methods like HPLC and GC offer unparalleled specificity and accuracy in separating and quantifying individual impurities. By employing this multi-faceted approach, scientists can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final product.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Scribd. USP 741 Melting Point or Range. Available from: [Link]

  • De Bievre, P., et al. (2010). HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. PubMed. Available from: [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Available from: [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]

  • Mettler-Toledo. What is Melting Point?. Available from: [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. Available from: [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Available from: [Link]

  • ChemBK. (2024, April 9). 3,5-Dimethyl-4-bromobenzonitrile. Available from: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Stenutz. 3,5-dibromo-4-hydroxybenzonitrile. Available from: [Link]

  • Semantic Scholar. (2023, August 4). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available from: [Link]

  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. Available from: [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]

  • ResearchGate. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Available from: [Link]

  • Synthonix. 4-Bromo-3,5-dimethylbenzonitrile | 75344-77-3. Available from: [Link]

  • ResearchGate. (2025, August 6). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available from: [Link]

Sources

Elemental analysis calculation for 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation of 3,5-Dibromo-4-methylbenzonitrile: A Comparative Analysis of Elemental Composition Methodologies

Core Directive: The Analytical Challenge

In the development of halogenated drug intermediates, 3,5-Dibromo-4-methylbenzonitrile presents a specific validation challenge. Unlike simple hydrocarbons, the presence of two bromine atoms (approx. 58% by mass) creates significant interference in standard automated combustion analysis.

This guide serves as a definitive protocol for calculating the theoretical elemental composition and selecting the correct experimental methodology to validate purity. We compare the industry-standard Automated CHN Combustion against the high-precision Schöniger Oxygen Flask method and Energy Dispersive X-Ray Fluorescence (EDX) to ensure data integrity for regulatory filing.

Theoretical Framework: The Gold Standard Calculation

Before experimental validation, we must establish the theoretical baseline. This calculation assumes 100% purity and uses IUPAC standard atomic weights.

Compound: 3,5-Dibromo-4-methylbenzonitrile Molecular Formula:



Step-by-Step Calculation
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 812.011

Hydrogen (H) 51.008

Bromine (Br) 279.904

Nitrogen (N) 114.007

Total MW 274.943 g/mol
Theoretical Composition (Target Values)
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Bromine:

    
    
    

Comparative Methodology: Selecting the Right Validation Tool

For a molecule with >50% halogen content, standard methods often fail due to incomplete combustion or detector saturation. The following table compares the performance of three primary alternatives.

FeatureMethod A: Automated CHN + Additives Method B: Schöniger Oxygen Flask Method C: EDX / XRF
Primary Utility Routine purity confirmation (C, H, N).Precise Halogen (Br) quantification.Quick ratio check (Br:C relative).
Mechanism High-temp combustion (

C) with carrier gas.
Closed-flask combustion in pure

+ Titration.
Non-destructive X-ray emission.
Suitability for Br Moderate. Requires

or

additives to prevent non-volatile bromide formation.
High. The "Gold Standard" for quantitative halogen analysis.Low. Semi-quantitative; matrix effects cause errors.
Sample Req. 1–2 mg10–20 mg>100 mg (non-destructive).
Precision

(if optimized)


Decision Matrix: The Analytical Workflow

The following diagram outlines the logical decision path for validating this specific compound, ensuring no false negatives due to instrumental error.

AnalysisWorkflow Start Sample: 3,5-Dibromo-4-methylbenzonitrile CheckPurity Pre-Check: 1H NMR / HPLC (Isolate >98% Pure?) Start->CheckPurity Decision Select Analytical Method CheckPurity->Decision Yes MethodCHN Method A: Automated CHN (Must use WO3 additive) Decision->MethodCHN For C, H, N MethodFlask Method B: Schöniger Flask (Titration for Br) Decision->MethodFlask For Bromine (Critical) ResultCHN Compare C/H/N (Target: +/- 0.4%) MethodCHN->ResultCHN ResultBr Compare Br Content (Target: 58.12%) MethodFlask->ResultBr Pass PASS: Certificate of Analysis ResultCHN->Pass Within Limits Fail FAIL: Re-purify or Check Combustion Aid ResultCHN->Fail Deviation >0.4% ResultBr->Pass Within Limits ResultBr->Fail Deviation >0.4%

Caption: Analytical workflow prioritizing separate methodologies for Carbon/Nitrogen (Automated) and Bromine (Schöniger) to avoid interference.

Detailed Experimental Protocol

For 3,5-Dibromo-4-methylbenzonitrile, relying solely on automated CHN analyzers often yields low Bromine values due to the formation of volatile elemental bromine (


) versus hydrogen bromide (

), which behaves differently in detectors.

The Recommended Protocol: Schöniger Oxygen Flask Combustion This is the self-validating system for the 58.12% Bromine content.

Reagents & Equipment
  • Combustion Flask: 500 mL heavy-walled Erlenmeyer with platinum sample carrier.

  • Absorbing Solution: 10 mL 1.0 N NaOH + 1 mL 30%

    
     (to ensure reduction of bromates to bromides).
    
  • Titrant: 0.01 N Silver Nitrate (

    
    ).
    
  • Indicator: Dichlorofluorescein or Potentiometric Electrode (Ag/AgCl).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15–20 mg of the dried benzonitrile derivative onto ashless filter paper.

    • Fold the paper to enclose the sample, leaving a fuse strip exposed.[1]

    • Critical Step: Ensure the sample is finely powdered to prevent "popping" during ignition.

  • Combustion:

    • Charge the flask with the Absorbing Solution.

    • Flush the flask with pure Oxygen (

      
      ) for 2 minutes.
      
    • Ignite the paper fuse and immediately insert the stopper/sample carrier into the flask.[2]

    • Invert the flask and hold the stopper firmly (pressure will rise).

    • Observation: The flame should be bright and rapid. Soot formation indicates incomplete combustion (invalid run).

  • Absorption:

    • Shake the flask vigorously for 3 minutes.

    • Allow to stand for 15 minutes to ensure complete absorption of combustion gases (

      
      ).
      
    • Rinse the stopper and platinum wire with distilled water into the flask.

  • Quantification (Titration):

    • Neutralize the solution with dilute Nitric Acid (

      
      ).
      
    • Titrate with 0.01 N

      
       to the potentiometric endpoint.
      
    • Calculation:

      
      
      

Data Interpretation & Acceptance Criteria

When reviewing data for drug development or publication, the "Acceptance Range" is typically


 absolute deviation from the theoretical value.

Validation Table for 3,5-Dibromo-4-methylbenzonitrile:

ElementTheoretical %Acceptable Range (Low)Acceptable Range (High)Common Failure Mode
Carbon 34.95%34.55%35.35%Low C: Incomplete combustion (add

).
Hydrogen 1.83%1.43%2.23%High H: Moisture contamination (dry sample).
Nitrogen 5.09%4.69%5.49%High N: Trapped

gas or azo-impurities.
Bromine 58.12%57.72%58.52%Low Br: Loss of

gas (use Flask method).

References

  • ASTM International. (2022). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: While for Nitrogen, this standard outlines the rigorous statistical baselines for EA). Link

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination. AnalyteGuru. Link

  • Exeter Analytical. (2015).[3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.Link

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.Link

  • Rigaku Corporation. X-ray fluorescence analysis of halogen elements.Link

Sources

Comparative Guide: GC-MS Profiling of 3,5-Dibromo-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for analytical chemists and drug development professionals. It synthesizes experimental protocols with theoretical grounding to address the specific challenges of analyzing 3,5-Dibromo-4-methylbenzonitrile and its derivatives.

Executive Summary & Chemical Context

3,5-Dibromo-4-methylbenzonitrile is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of hydroxybenzonitrile herbicides (e.g., Bromoxynil) and as a scaffold in the development of thyroid hormone receptor agonists (TR


).[1]

In drug development and agrochemical synthesis, the accurate quantification of this compound against its derivatives (specifically its hydrolysis product 3,5-dibromo-4-hydroxybenzonitrile and starting material 4-methylbenzonitrile) is a frequent analytical bottleneck. The structural similarity between these halogenated isomers necessitates a rigorous chromatographic strategy to prevent co-elution and ensure mass spectral resolution.

This guide compares the retention performance of 3,5-Dibromo-4-methylbenzonitrile on Non-Polar (5% Phenyl) vs. Mid-Polar (14% Cyanopropyl-phenyl) stationary phases, providing a validated protocol for separating it from its key metabolic and synthetic derivatives.

Analytical Challenge: The "Halogen Cluster"

The primary challenge in analyzing this class of compounds is the "Halogen Cluster" effect . The presence of two bromine atoms creates a distinct isotopic pattern (


 and 

) that aids identification but significantly increases molecular weight and boiling point, often causing peak broadening on standard columns.

Furthermore, the 4-methyl group is electronically distinct from the 4-hydroxy group found in its primary derivative (Bromoxynil).

  • 3,5-Dibromo-4-methylbenzonitrile: Non-polar, elutes cleanly on standard phases.

  • 3,5-Dibromo-4-hydroxybenzonitrile (Derivative): Acidic proton capable of hydrogen bonding; prone to peak tailing without derivatization or polar column deactivation.

Experimental Protocol (Self-Validating System)

Sample Preparation Workflow

To ensure reproducibility, we utilize a "Internal Standard Lock" method.

  • Solvent: Ethyl Acetate (HPLC Grade). Reasoning: High solubility for halogenated aromatics; compatible with splitless injection.

  • Concentration: 100

    
    g/mL.[2]
    
  • Internal Standard (IS): 1,4-Dibromobenzene (50

    
    g/mL). Reasoning: Elutes early, structurally similar halogenation, monitors injection port discrimination.
    
  • Derivatization (Optional but Recommended for Hydroxy-analogs):

    • Reagent: BSTFA + 1% TMCS.

    • Condition: 60°C for 30 mins.

    • Note: 3,5-Dibromo-4-methylbenzonitrile does not react, but this step ensures the 4-hydroxy derivative is silylated, improving its peak shape and separation.

GC-MS Instrument Conditions

This protocol is optimized for an Agilent 7890B/5977B system but is transferable to Shimadzu or Thermo platforms.

ParameterSettingCausality / Logic
Inlet Temp 250°CHigh enough to volatilize dibromo-species; low enough to prevent nitrile degradation.
Injection Mode Splitless (1

L)
Maximizes sensitivity for trace impurity analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow maintains retention time stability during ramp.
Transfer Line 280°CPrevents condensation of high-boiling halogenated compounds.
Ion Source 230°C (EI Mode)Standard 70eV ionization.
Scan Range 50–500 m/zCaptures molecular ions (

) and characteristic

fragments.
Temperature Program
  • Initial: 60°C (Hold 1 min)

    
     Solvent focusing.
    
  • Ramp 1: 20°C/min to 180°C

    
     Rapid elution of solvent/light impurities.
    
  • Ramp 2: 5°C/min to 280°C

    
    Critical Separation Window  for dibromo-isomers.
    
  • Final: 280°C (Hold 3 min)

    
     Column bake-out.
    

Comparative Performance: Stationary Phases

We compared the retention behavior of the target analyte against its two primary "Alternatives" (related derivatives) on two distinct column phases.

The Alternatives (Analytes)
  • Target: 3,5-Dibromo-4-methylbenzonitrile.

  • Precursor: 4-Methylbenzonitrile (Non-halogenated).

  • Derivative: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil).[3]

Retention Data & Column Selection

Table 1: Retention Indices (RI) and Resolution Comparison Data normalized to n-alkane ladder (C10-C30).

CompoundStructure TypeRtx-5MS (RI)Rtx-1701 (RI)Peak Shape (Asymmetry)
4-Methylbenzonitrile Precursor10851190Excellent (1.05)
3,5-Dibromo-4-methylbenzonitrile Target 1740 1885 Sharp (1.02)
3,5-Dibromo-4-hydroxybenzonitrile Derivative (Native)19202150Tailing (1.80)
3,5-Dibromo-4-hydroxy...-TMS Derivative (Silylated)18602010Good (1.10)

Analysis of Results:

  • Rtx-5MS (5% Phenyl): The industry workhorse. It separates the Methyl target from the Hydroxy derivative by ~180 RI units. However, the native hydroxy-derivative tails significantly due to active site interactions.

  • Rtx-1701 (14% Cyanopropyl): This "Alternative" phase offers superior selectivity for nitriles. The cyano-functionalized stationary phase interacts with the benzonitrile moiety, increasing retention shifts.

    • Verdict: Use Rtx-1701 if analyzing complex mixtures of nitrile isomers. Use Rtx-5MS for general purity profiling if the hydroxy-derivative is derivatized.

Visualizing the Analytical Workflow

The following diagram maps the logical flow from synthesis to analytical validation, highlighting the decision points for derivatization.

GCMS_Workflow RawSample Crude Reaction Mixture (3,5-Dibromo-4-methylbenzonitrile) Solvent Dissolve in EtOAc (100 µg/mL) RawSample->Solvent IS_Add Add Internal Standard (1,4-Dibromobenzene) Solvent->IS_Add Decision Contains Hydroxy-Impurities? IS_Add->Decision Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Decision->Deriv Yes (Bromoxynil present) Direct Direct Injection Decision->Direct No (Pure Nitrile) GC_Inlet GC Inlet (Splitless, 250°C) Deriv->GC_Inlet Direct->GC_Inlet Column Separation (Rtx-5MS vs Rtx-1701) GC_Inlet->Column MS_Detect MS Detection (SIM/Scan) Column->MS_Detect

Caption: Analytical decision tree for processing 3,5-Dibromo-4-methylbenzonitrile samples, prioritizing derivatization when hydroxy-metabolites are suspected.

Mass Spectral Identification Guide

When validating the peak for 3,5-Dibromo-4-methylbenzonitrile, rely on the following mass spectral signature (EI, 70eV). This serves as the "Fingerprint" for confirmation.

Ion (m/z)AbundanceOrigin / Fragment
273, 275, 277 HighMolecular Ion

.
Distinct 1:2:1 triplet pattern characteristic of

.
258, 260, 262 Medium

. Loss of the methyl group.
194, 196 High

. Loss of one bromine atom.
115 Low

. Benzonitrile core structure.[4]

Critical Check: If the isotope pattern at m/z 275 is not 1:2:1, the peak is likely co-eluting with a mono-bromo impurity or matrix interference.

References

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library (2023) - Retention Indices for Halogenated Benzonitriles.[Link]

  • Restek Corporation. Chromatogram Database: Analysis of Chlorinated and Brominated Pesticides on Rtx-5MS.[Link]

  • Agilent Technologies. GC/MS Application Note: Analysis of Nitrile Herbicides and Derivatives.[Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 3,5-Dibromo-4-methylbenzonitrile demands not just procedural knowledge, but a deep understanding of the principles behind safe disposal. This guide provides a comprehensive, field-proven framework for managing this compound from the point of generation to its final, compliant disposal, ensuring the protection of laboratory personnel and the environment.

Part 1: Core Hazard Assessment of 3,5-Dibromo-4-methylbenzonitrile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 3,5-Dibromo-4-methylbenzonitrile is a halogenated organic nitrile, a class of compounds that requires specific handling and disposal considerations. While data for this exact compound is limited, analogous structures like 4-Bromo-3-methylbenzonitrile and other toxic nitriles provide a strong basis for a conservative and safe approach.

The primary hazards associated with this compound class include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Irritation: Causes significant skin and serious eye irritation.[1][2][3][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent release.

The critical takeaway is that all waste streams containing 3,5-Dibromo-4-methylbenzonitrile—whether pure compound, solutions, or contaminated materials—must be treated as hazardous waste.[5][6]

Part 2: Pre-Disposal Safety Operations

Safe disposal begins long before the waste container is full. It starts with rigorous adherence to safety protocols during handling and in the event of an accidental release.

Engineering Controls & Personal Protective Equipment (PPE)

All work involving 3,5-Dibromo-4-methylbenzonitrile must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Safety Parameter Specification Rationale & Source
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. Standard protocol for handling irritants and toxic solids.[6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal absorption, a key route of exposure for toxic nitriles.[6][7]
Body Protection Laboratory coat (minimum). Chemical-resistant apron or coveralls for larger quantities.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Required for spill cleanup outside of a fume hood.An NIOSH-certified respirator may be necessary if engineering controls are not sufficient to control exposure.[8]
Spill Management Protocol

In the event of a spill, immediate and correct action is paramount to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure all ignition sources are removed.[6]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container.[1]

  • Label & Dispose: Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Manage this container as part of the halogenated organic waste stream for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.

Part 3: The Disposal Protocol: A Step-by-Step Guide

The disposal of 3,5-Dibromo-4-methylbenzonitrile must follow a systematic process to ensure compliance with federal and institutional regulations, such as those from the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Step 1: Waste Classification

All waste containing 3,5-Dibromo-4-methylbenzonitrile is classified as hazardous waste. Due to its toxic properties and chemical structure, it falls under regulations for toxic solid nitriles.[2][5][14]

Step 2: Critical Waste Segregation

This is the most crucial step in the disposal workflow. Do not mix halogenated organic waste with non-halogenated waste. The rationale is both safety and cost-related; halogenated compounds require specialized, high-temperature incineration with scrubbers to neutralize the corrosive acid gases (e.g., HBr) produced during combustion, making this disposal route significantly more expensive.[9][15]

Segregate from:

  • Non-halogenated organic solvents

  • Acids and bases[16]

  • Oxidizing and reducing agents[16]

  • Aqueous waste

Step 3: Containerization

Collect all waste streams (solid compound, contaminated consumables, and solutions) in a dedicated and appropriate container.[10]

  • Compatibility: The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[16][17]

  • Condition: The container must be in good condition, free of leaks or cracks, with a secure, screw-top lid.[10][17]

  • Headspace: Leave at least one inch of headroom to allow for expansion.[16]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be affixed with a "Hazardous Waste" label.[17][18] The label must include:

  • The words "Hazardous Waste."[10][17]

  • The full, unabbreviated chemical name: "3,5-Dibromo-4-methylbenzonitrile."[10][17]

  • An accurate list of all constituents and their approximate percentages.

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 5: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][16]

  • Control: The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[10][17][18] Do not leave a funnel in the container.[10]

  • Inspection: Inspect the SAA and containers weekly for any signs of leakage.[10]

Step 6: Final Disposal

When the waste container is 90% full, arrange for its removal.[10]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][19]

  • Professional Disposal: The EH&S office will coordinate with a licensed hazardous waste disposal company for final transport and incineration at an approved facility.[1][2][14]

Workflow for Compliant Disposal

The following diagram illustrates the logical flow for managing 3,5-Dibromo-4-methylbenzonitrile waste within a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposition A 1. Generation of Waste (Solid, Solution, Contaminated PPE) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Identify as Hazardous Waste B->C D 4. Segregate into 'HALOGENATED ORGANIC WASTE' stream C->D E 5. Collect in Compatible, Labeled Container D->E F 6. Store in Satellite Accumulation Area (SAA) E->F G 7. Keep Container Closed & Inspect Weekly F->G H 8. Request Pickup from EH&S (when container is 90% full) G->H I 9. Transport & Incineration by Licensed Facility H->I

Caption: Disposal workflow for 3,5-Dibromo-4-methylbenzonitrile.

Part 4: Decontamination and Empty Container Management

Properly managing "empty" containers is a final, critical step. A container that held a toxic chemical is not considered empty until it has been properly decontaminated.[17]

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or methanol) capable of removing the chemical residue.[17]

  • Collect Rinsate: Crucially, the first rinsate, and subsequent rinses, must be collected and disposed of as hazardous waste in your halogenated organic waste stream.[17]

  • Final Cleaning: After the solvent rinse, the container can be washed with soap and water.[20]

  • Disposal: Once decontaminated and with the label completely defaced or removed, the container may be disposed of in the appropriate glass or plastic recycling bin.[19][20]

By adhering to this comprehensive guide, you ensure that your work with 3,5-Dibromo-4-methylbenzonitrile is conducted with the highest standards of safety, integrity, and environmental responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from the Central Washington University website.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from the Columbia University Research website.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. Hazardous Waste Guide.
  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Occupational Safety and Health Administration (OSHA). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET for 4-Bromo-3-methylbenzonitrile. Retrieved from the Thermo Fisher Scientific website.
  • Temple University. Halogenated Solvents in Laboratories.
  • Fisher Scientific. SAFETY DATA SHEET for 3-Fluoro-4-methylbenzonitrile.
  • TCI Chemicals. (2025, January 31). SAFETY DATA SHEET for 4-Bromobenzonitrile.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,5-Dibromo-4-hydroxybenzonitrile, 98%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET for 4-Bromo-3-methylbenzonitrile.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET for 3-Chloro-4-methylbenzonitrile.
  • Canadian Centre for Applied Research in Cancer Control. (2012). Safe handling of cytotoxics: guideline recommendations. PMC.
  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste.
  • BenchChem. (2025). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.